Product packaging for 5-Nitro-1H-indazole-3-carbonitrile(Cat. No.:CAS No. 90348-29-1)

5-Nitro-1H-indazole-3-carbonitrile

Cat. No.: B1632264
CAS No.: 90348-29-1
M. Wt: 188.14 g/mol
InChI Key: WXTZAAHDBOKXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Nitro-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C8H4N4O2 and its molecular weight is 188.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N4O2 B1632264 5-Nitro-1H-indazole-3-carbonitrile CAS No. 90348-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-4-8-6-3-5(12(13)14)1-2-7(6)10-11-8/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTZAAHDBOKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626544
Record name 5-Nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90348-29-1
Record name 5-Nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1H-indazole-3-carbonitrile: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and biological context of 5-Nitro-1H-indazole-3-carbonitrile, a molecule of interest in cardiovascular and neurological research. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a predictive and practical resource.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₄N₄O₂.[1] Its structure features an indazole core substituted with a nitro group at the 5-position and a nitrile group at the 3-position.

Physicochemical Data

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some commercial suppliers list the compound as a liquid, which is atypical for this class of compounds and may be inaccurate.[1] For comparison, data for the related precursor, 5-Nitro-1H-indazole, is also provided.

Table 1: Physicochemical Properties of this compound and a Key Precursor

PropertyThis compound5-Nitro-1H-indazole
Molecular Formula C₈H₄N₄O₂[1]C₇H₅N₃O₂[2]
Molecular Weight 188.14 g/mol [1]163.13 g/mol [2]
Appearance Data not available (predicted to be a solid)Yellow odorless powder[2]
Melting Point Data not available207 °C[2]
Boiling Point Data not available383.3±15.0 °C (Predicted)
Solubility Data not availableData not available
pKa Data not available11.71±0.40 (Predicted)
Spectral Data

Table 2: Spectral Data for 5-Nitro-1H-indazole

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.77 (s, 1H), 8.84 (d, J=2.0 Hz, 1H), 8.43 (s, 1H), 8.21 (dd, J=9.2, 2.0 Hz, 1H), 7.75 (d, J=9.2 Hz, 1H)[3]
IR (KBr disc) Characteristic peaks for N-H, C=C, and N-O stretching.
Mass Spectrum (GC-MS) Molecular Ion (M⁺): 163 m/z[4]

For this compound, one would anticipate the disappearance of the proton signal at the 3-position in the ¹H NMR spectrum. In the IR spectrum, a characteristic sharp peak for the nitrile (C≡N) stretching vibration would be expected to appear around 2230-2210 cm⁻¹. The mass spectrum should show a molecular ion peak corresponding to its molecular weight of 188.14 g/mol .

Synthesis and Experimental Protocols

A validated, step-by-step synthesis protocol for this compound is not explicitly published. However, a plausible synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds. A likely two-step synthesis is outlined below, starting from the commercially available 5-Nitro-1H-indazole.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Bromination of 5-Nitro-1H-indazole

This protocol is adapted from a known procedure for the bromination of 5-nitro-1H-indazole.[5]

Objective: To synthesize 3-Bromo-5-nitro-1H-indazole.

Materials:

  • 5-Nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Ice

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-Nitro-1H-indazole in DMF in a three-necked flask equipped with a stirrer.

  • Cool the reaction mixture to -5 °C using an appropriate cooling bath.

  • Slowly add bromine dropwise to the cooled solution, maintaining the temperature at or below 0 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 3-Bromo-5-nitro-1H-indazole.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Step 2 - Cyanation of 3-Bromo-5-nitro-1H-indazole

This is a general protocol for the cyanation of an aryl halide, which would need to be optimized for this specific substrate.

Objective: To synthesize this compound.

Materials:

  • 3-Bromo-5-nitro-1H-indazole

  • Copper(I) cyanide (CuCN) or a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand) and a cyanide source (e.g., Zn(CN)₂)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Rosenmund-von Braun Reaction):

  • In a flask under an inert atmosphere, combine 3-Bromo-5-nitro-1H-indazole and copper(I) cyanide in DMF.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathway

This compound is identified as a Rho kinase (ROCK) inhibitor with an IC₅₀ of 6.67 μM for ROCK-I.[6] This inhibitory activity is the basis for its observed vasorelaxant properties and its potential application in cardiovascular disease research.[6]

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. In smooth muscle cells, activation of this pathway leads to vasoconstriction.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

As shown in the diagram, various agonists can activate G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA-GTP then binds to and activates ROCK. ROCK, in turn, promotes smooth muscle contraction through two main mechanisms: by directly phosphorylating the myosin light chain (MLC) and by inhibiting myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. The net effect is an increase in phosphorylated MLC, which leads to vasoconstriction. This compound exerts its vasorelaxant effect by directly inhibiting ROCK, thereby preventing the phosphorylation of its downstream targets and promoting vasodilation.

Conclusion

This compound is a promising molecule for further investigation, particularly in the context of diseases characterized by excessive vasoconstriction or aberrant cell motility. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation for researchers by summarizing its known biological activity, presenting its core chemical properties, and offering a plausible synthetic route. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

Elucidation of 5-Nitro-1H-indazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Nitro-1H-indazole-3-carbonitrile, a potent Rho kinase (ROCK) inhibitor of interest in cardiovascular research. Due to the limited availability of public domain experimental data for this specific molecule, this guide leverages data from its parent compound, 5-nitro-1H-indazole, to infer and predict its structural and spectroscopic characteristics.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its core structure consists of an indazole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The molecule is further functionalized with a nitro group at position 5 and a nitrile group at position 3.

PropertyValueSource
Molecular Formula C₈H₄N₄O₂--INVALID-LINK--
Molecular Weight 188.146 g/mol --INVALID-LINK--
CAS Number 90348-29-1--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Appearance Yellow solid (predicted)Inferred from related compounds

Biological Activity and Therapeutic Potential

This compound has been identified as a Rho kinase (ROCK) inhibitor.[1] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Inhibition of ROCK is a promising therapeutic strategy for cardiovascular diseases, particularly hypertension.

TargetIC₅₀Reference
ROCK-I6.67 μM--INVALID-LINK--

The inhibition of ROCK by this compound leads to vasodilation, making it a subject of interest for hypertension research.[1]

ROCK_Signaling_Pathway Angiotensin_II Angiotensin II GPCR AT1 Receptor (GPCR) Angiotensin_II->GPCR binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive inhibits (via phosphorylation of MYPT1) MLC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor This compound Inhibitor->ROCK inhibits

Figure 1: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Proposed Synthesis Protocol

A potential starting material could be 2-amino-5-nitrotoluene, which can be converted to 5-nitro-1H-indazole.[2] The introduction of the nitrile group at the 3-position could potentially be achieved through a Sandmeyer-type reaction on a 3-amino-5-nitroindazole precursor or via palladium-catalyzed cyanation of a 3-halo-5-nitroindazole. A patent describing the bromination of 5-nitro-1H-indazole at the 3-position suggests that a 3-bromo-5-nitro-1H-indazole intermediate is synthetically accessible.[3]

Proposed Two-Step Synthesis:

  • Synthesis of 3-Bromo-5-nitro-1H-indazole: This step would follow the patented procedure involving the bromination of 5-nitro-1H-indazole.

  • Cyanation of 3-Bromo-5-nitro-1H-indazole: The 3-bromo intermediate would then be subjected to a cyanation reaction, for example, using copper(I) cyanide (CuCN) in a suitable solvent like DMF or NMP at elevated temperatures.

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1 Bromination (e.g., Br₂ in DMF) Start->Step1 Intermediate 3-Bromo-5-nitro-1H-indazole Step1->Intermediate Step2 Cyanation (e.g., CuCN, heat) Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

Figure 2: Proposed synthetic workflow for this compound.

Spectroscopic Data and Structure Elucidation

While specific spectral data for this compound are not publicly available, we can predict the key features based on the known spectra of 5-nitro-1H-indazole and the electronic effects of the nitrile group.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 5-nitro-1H-indazole in DMSO-d₆ shows signals for the aromatic protons.[4] For this compound, we would expect to see three signals in the aromatic region corresponding to the protons at positions 4, 6, and 7. The proton at C3 in the parent compound is absent and replaced by the carbonitrile group. The electron-withdrawing nature of the nitrile group would likely cause a downfield shift of the remaining aromatic protons, particularly the proton at C4.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-4~8.8 - 9.0d~1-2 Hz
H-6~8.3 - 8.5dd~9 Hz, ~2 Hz
H-7~7.8 - 8.0d~9 Hz
N-H>13br s-
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by the presence of eight distinct carbon signals. The most downfield signals will correspond to the carbons of the aromatic rings, while the nitrile carbon will appear in the typical range for this functional group. The presence of the electron-withdrawing nitro and nitrile groups will influence the chemical shifts of the ring carbons.

CarbonPredicted Chemical Shift (ppm)
C=N~115 - 120
C3~110 - 115
Aromatic Cs~110 - 150
C-NO₂~140 - 145
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H, C≡N, and N-O stretching vibrations.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3400Medium, broad
C≡N stretch2220 - 2260Medium to strong, sharp
C=C stretch (aromatic)1600 - 1450Medium to weak
N-O stretch (asymmetric)1500 - 1550Strong
N-O stretch (symmetric)1330 - 1370Strong
Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 188. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, NO₂, and N₂.

m/zProposed Fragment
188[M]⁺
161[M - HCN]⁺
142[M - NO₂]⁺
114[M - NO₂ - N₂]⁺

Experimental Workflow for Structure Elucidation

The following diagram outlines a general workflow for the synthesis and structural confirmation of this compound.

Elucidation_Workflow Synthesis Proposed Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (HPLC, LC-MS) Purification->Purity_Check Structure_Confirmation Structure Confirmation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR FT-IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Elemental_Analysis Elemental Analysis Structure_Confirmation->Elemental_Analysis Final_Data Final Characterization Data NMR->Final_Data IR->Final_Data MS->Final_Data Elemental_Analysis->Final_Data

References

5-Nitro-1H-indazole-3-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-1H-indazole-3-carbonitrile, a potent Rho kinase (ROCK) inhibitor. The document details its chemical and physical properties, provides a putative synthesis protocol, and outlines experimental procedures for evaluating its biological activity. A key focus is placed on its role in the ROCK signaling pathway, a critical regulator of cellular contractility and motility, making this compound a person of interest for research in cardiovascular diseases, particularly hypertension.

Compound Profile

This compound is a heterocyclic organic compound with significant potential in pharmacological research. Its core structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, substituted with a nitro group and a nitrile group.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₄N₄O₂[1]
Molecular Weight 188.146 g/mol [1]
IUPAC Name This compound
CAS Number 90348-29-1
Appearance White to cream or yellow to brown crystals/powder[2]
Melting Point 206.5-212.5 °C (for 5-Nitro-1H-indazole)[2][3][4]
Solubility Data not readily available. Likely soluble in organic solvents like DMSO and DMF.
Purity ≥95.0%[1]
Spectroscopic Data
SpectroscopyExpected Peaks
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons on the indazole ring system. The presence of the electron-withdrawing nitro and nitrile groups will influence the chemical shifts. For 5-nitro-1H-indazole, characteristic peaks are observed at δ 13.7 (br s, 1H), 8.84 (s, 1H), 8.41 (s, 1H), 8.19 (d, J = 9.0 Hz, 1H), 7.74 (d, J = 9.0 Hz, 1H).[5][6]
¹³C NMR (DMSO-d₆) Resonances for the carbon atoms of the indazole ring, the nitrile carbon, and the carbons attached to the nitro group. For 5-nitro-1H-indazole, peaks are seen at δ 142.3, 142.0, 137.2, 122.5, 21.3, 119.3, 111.5.[5]
IR (KBr) Characteristic stretching frequencies for the N-H bond (around 3300-3500 cm⁻¹), C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), C=C of the aromatic ring (around 1450-1600 cm⁻¹), and the symmetric and asymmetric stretching of the N-O bond of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).[7][8]
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 188. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).[9][10]

Synthesis Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles. The following is a putative protocol starting from 2-Amino-5-nitrobenzonitrile.

Putative Synthesis of this compound

This proposed synthesis involves a diazotization reaction of 2-Amino-5-nitrobenzonitrile followed by an intramolecular cyclization.

Materials:

  • 2-Amino-5-nitrobenzonitrile[11]

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid[12]

  • Suitable solvent (e.g., water, ethanol)

  • Ice bath

  • Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, chromatography columns)

Procedure:

  • Diazotization: Dissolve 2-Amino-5-nitrobenzonitrile in a suitable acidic solution (e.g., aqueous HCl or acetic acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. The addition of sodium nitrite will generate nitrous acid in situ, which will react with the primary amine to form a diazonium salt.

  • Cyclization: After the addition of sodium nitrite is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete diazotization. The reaction mixture is then typically allowed to warm to room temperature or gently heated to promote intramolecular cyclization, leading to the formation of the indazole ring.

  • Work-up and Purification: The crude product is then isolated by filtration or extraction. Purification can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Relationship of Synthesis Steps

Synthesis_Workflow Start Start with 2-Amino-5-nitrobenzonitrile Diazotization Diazotization (NaNO2, Acid, 0-5 °C) Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Purification Work-up and Purification Cyclization->Purification Product This compound Purification->Product

Caption: Putative synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a Rho kinase (ROCK) inhibitor. ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, thereby influencing a wide range of cellular processes including contraction, adhesion, migration, and proliferation.

The ROCK Signaling Pathway

The ROCK signaling pathway is initiated by the activation of RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, leading to an increase in actin-myosin contractility. One of the primary mechanisms involves the phosphorylation and inactivation of myosin light chain (MLC) phosphatase, which leads to an increase in the phosphorylation of MLC and subsequent smooth muscle contraction.

ROCK_Signaling_Pathway cluster_activation Activation cluster_kinase_activity Kinase Activity cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor This compound Inhibitor->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylates Contraction Actin-Myosin Contraction pMLC->Contraction Leads to Vasorelaxation_Workflow Start Start: Isolate Rat Thoracic Aorta Preparation Prepare Aortic Rings (2-3 mm) Start->Preparation Mounting Mount in Organ Bath with Krebs Solution Preparation->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Contraction Induce Contraction with Phenylephrine Equilibration->Contraction Treatment Add Cumulative Concentrations of This compound Contraction->Treatment Data_Acquisition Record Changes in Tension Treatment->Data_Acquisition Analysis Calculate % Relaxation and EC50 Data_Acquisition->Analysis End End: Determine Vasorelaxant Potency Analysis->End

References

Spectroscopic and Structural Elucidation of 5-Nitro-1H-indazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used to characterize 5-Nitro-1H-indazole-3-carbonitrile. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this document focuses on the expected spectroscopic characteristics based on data from closely related analogs, alongside standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring an indazole core substituted with a nitro group and a nitrile group, suggests unique electronic and physicochemical properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 5-nitro-1H-indazole and other substituted indazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.9 - 9.1d~2.0H4
~8.4 - 8.6dd~9.2, 2.0H6
~7.8 - 8.0d~9.2H7
>13.0br s-N1-H

Note: The chemical shifts are predicted for a DMSO-d₆ solvent. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~148C5
~143C7a
~140C3a
~122C6
~120C4
~115C7
~110C3
~108-CN

Note: The chemical shifts are predicted for a DMSO-d₆ solvent.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~3300-3500N-H Stretch
~2230-2250C≡N Stretch
~1520-1540Asymmetric NO₂ Stretch
~1340-1360Symmetric NO₂ Stretch
~1600-1450C=C Aromatic Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
188.03[M]⁺ (Molecular Ion)
172.03[M-O]⁺
158.04[M-NO]⁺
142.03[M-NO₂]⁺
114.04[M-NO₂-CN]⁺

Note: Fragmentation patterns are predicted and may vary based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of compounds such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are recorded at 25 °C. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 to 32 scans are typically co-added.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used. Several thousand scans are typically accumulated to achieve an adequate signal-to-noise ratio.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. 16 scans are typically co-added.

3.3 Mass Spectrometry (MS)

  • Instrumentation: An Agilent 6230 TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted and introduced into the mass spectrometer via direct infusion or after separation on a liquid chromatography column.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a mass range of m/z 50-500. The capillary voltage is typically set to 3500 V, and the fragmentor voltage is varied to induce fragmentation for structural analysis.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_info Information Source cluster_deduction Deduced Structural Features cluster_final Final Structure NMR NMR (Connectivity, Chemical Environment) Carbon_Skeleton Aromatic Ring System & Proton Connectivity NMR->Carbon_Skeleton IR IR (Functional Groups) Functional_Groups Presence of -NO₂, -CN, N-H IR->Functional_Groups MS MS (Molecular Weight, Formula) Fragments Molecular Formula & Key Fragments MS->Fragments Structure This compound Fragments->Structure Functional_Groups->Structure Carbon_Skeleton->Structure

Logical relationships in structural elucidation.

Conclusion

An In-depth Technical Guide to 5-Nitro-1H-indazole-3-carbonitrile (CAS Number: 90348-29-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available physicochemical data, proposes a detailed synthetic pathway with experimental protocols, and discusses its known biological activity and potential therapeutic applications.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively published, its fundamental properties can be summarized. Spectroscopic data for the closely related precursor, 5-nitro-1H-indazole, is provided for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Nitro-1H-indazole
CAS Number 90348-29-15401-94-5
Molecular Formula C₈H₄N₄O₂[1]C₇H₅N₃O₂
Molecular Weight 188.146 g/mol [1]163.14 g/mol
Physical State Solid (predicted)Light cream powder solid
Melting Point No data available207 - 211 °C
Boiling Point No data availableNo data available
Solubility No data availableNo data available
Purity 95.0% (as commercially available)[1]≥99% (as commercially available)

Table 2: Spectroscopic Data for 5-Nitro-1H-indazole

SpectroscopyData
¹H NMR (DMSO-d₆, 400 MHz) δ 13.77 (s, 1H), 8.84 (d, J=2.0 Hz, 1H), 8.43 (s, 1H), 8.21 (dd, J=9.2, 2.0 Hz, 1H), 7.75 (d, J=9.2 Hz, 1H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2
IR (KBr disc) Characteristic peaks for N-H, C=C, and N-O stretching vibrations.

Synthesis of this compound

Synthesis_Pathway A 2-Methyl-4-nitroaniline B 5-Nitro-1H-indazole A->B  NaNO₂, Acetic Acid   C 5-Nitro-1H-indazole-3-carboxaldehyde B->C  Nitrosation   D This compound C->D  Aldehyde to Nitrile  Conversion  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from a well-established method.

  • Materials: 2-Methyl-4-nitroaniline, Sodium Nitrite (NaNO₂), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 2-methyl-4-nitroaniline in glacial acetic acid at room temperature with stirring.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at room temperature for 72 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.

Step 2: Synthesis of 5-Nitro-1H-indazole-3-carboxaldehyde

This step involves the nitrosation of the indazole ring at the 3-position.

  • Materials: 5-Nitro-1H-indazole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Dimethylformamide (DMF).

  • Procedure:

    • Prepare a nitrosating mixture by dissolving sodium nitrite in water and DMF, then cooling to 0 °C.

    • Slowly add hydrochloric acid to the cooled nitrosating mixture.

    • In a separate flask, dissolve 5-nitro-1H-indazole in DMF.

    • Add the solution of 5-nitro-1H-indazole dropwise to the nitrosating mixture at 0 °C over a period of 2 hours.

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For nitro derivatives, heating to 80 °C may be required for full conversion.

    • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 5-nitro-1H-indazole-3-carboxaldehyde.

Step 3: Synthesis of this compound

This proposed final step is based on standard methods for the conversion of an aldehyde to a nitrile.

  • Materials: 5-Nitro-1H-indazole-3-carboxaldehyde, Hydroxylamine Hydrochloride, Sodium Formate, Formic Acid.

  • Procedure:

    • To a solution of 5-nitro-1H-indazole-3-carboxaldehyde in formic acid, add hydroxylamine hydrochloride and sodium formate.

    • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a Rho kinase (ROCK) inhibitor .[2]

  • Target: ROCK-I

  • IC₅₀: 6.67 μM[2]

The inhibition of ROCK signaling pathways has significant implications for various physiological processes, making this compound a person of interest for drug development.

Signaling Pathway

ROCK_Signaling_Pathway cluster_0 Cell Membrane GPCR GPCR RhoA RhoA GPCR->RhoA  Agonist   ROCK ROCK RhoA->ROCK  Activation   MLC_Phosphatase MLC_Phosphatase ROCK->MLC_Phosphatase  Inhibition   MLC MLC ROCK->MLC  Phosphorylation   MLC_Phosphatase->MLC  Dephosphorylation   Actin_Myosin_Interaction Actin-Myosin Interaction MLC->Actin_Myosin_Interaction Contraction Smooth Muscle Contraction Actin_Myosin_Interaction->Contraction 5_Nitro_1H_indazole_3_carbonitrile This compound 5_Nitro_1H_indazole_3_carbonitrile->ROCK  Inhibition (IC₅₀ = 6.67 μM)  

Caption: Inhibition of the Rho-kinase signaling pathway by this compound.

Therapeutic Potential

The vasorelaxant activity of this compound suggests its potential for the treatment of cardiovascular diseases, particularly hypertension.[2] However, it is important to note that the compound has also been reported to exhibit high toxicity, which would need to be addressed in any drug development program.[2]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is not available, related nitroaromatic compounds can be hazardous.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a promising molecule for further investigation, particularly in the context of cardiovascular diseases due to its ROCK inhibitory activity. While a definitive synthetic protocol and comprehensive characterization are yet to be published, this guide provides a solid foundation for researchers to synthesize and study this compound. Further research is warranted to explore its therapeutic potential and to address the reported toxicity.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere of the endogenous indole nucleus, have positioned it as a cornerstone in the design of a diverse array of therapeutic agents.[1][3] The indazole core exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H tautomer being the most thermodynamically stable and predominant form.[4] This structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and potent antitumor effects.[4][5] This wide-ranging bioactivity has led to the successful development and FDA approval of several indazole-based drugs for various indications, most notably in oncology. The scaffold's ability to interact with various biological targets, particularly protein kinases, has cemented its importance in the landscape of modern drug discovery.[6][7]

Data Presentation: A Quantitative Overview of Indazole-Based Drugs

The following tables summarize the quantitative data for key FDA-approved drugs featuring the indazole scaffold, highlighting their target affinities and cellular activities.

Table 1: Kinase Inhibition Profile of Pazopanib and Axitinib

DrugTargetIC50 / Ki (nM)Reference(s)
Pazopanib VEGFR110[8]
VEGFR230[8]
VEGFR347[8]
PDGFRα71[8]
PDGFRβ81[8]
c-Kit74[8]
FGFR1140[8]
FGFR3130[8]
Axitinib VEGFR10.1[7][9]
VEGFR20.2[7][9]
VEGFR30.1-0.3[7][9]
PDGFRβ1.6[7]
c-Kit1.7[7]

Table 2: PARP Inhibition and Cellular Potency of Niraparib

ParameterValue (nM)Cell Line(s)Reference(s)
PARP1 IC50 3.8-[10]
PARP2 IC50 2.1-[10]
Intracellular PARylation IC50 ~4HeLa, HCT116, A549[11]
Cell Viability IC50 18MDA-MB-436 (BRCA1 mutant)[11]
26MIA-PaCa-2[10]
50PANC-1[10]
15Capan-1[10]
20OVCAR8[10]
28PEO1[10]

Table 3: Receptor Binding Affinity of Granisetron

ParameterValue (pKi)Reference(s)
5-HT3 Receptor Binding 9.15[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of indazole derivatives.

Synthesis of Indazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-indazole with a boronic acid, a common method for C-C bond formation.

Materials:

  • Bromo-indazole derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-indazole derivative (1.0 equiv), boronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of an indazole compound against a specific protein kinase using a continuous-read fluorescence-based assay.

Materials:

  • Recombinant protein kinase

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test indazole compound dissolved in dimethyl sulfoxide (DMSO)

  • 384-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test indazole compound in 50% DMSO.

  • In a 384-well microtiter plate, add the recombinant protein kinase in kinase reaction buffer to each well.

  • Add the serially diluted test compound or DMSO (for control wells) to the wells containing the kinase.

  • Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the kinase.

  • Prepare a substrate/ATP mixture in kinase reaction buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60-120 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

  • Determine the initial reaction velocity for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the effect of an indazole compound on the metabolic activity and viability of cultured cells.[1]

Materials:

  • Cultured cancer cell line of interest

  • Complete cell culture medium

  • Test indazole compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Prepare serial dilutions of the test indazole compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for an additional 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Pazopanib Pazopanib / Axitinib (Indazole Inhibitors) Pazopanib->VEGFR Inhibition

Caption: VEGFR signaling pathway and points of inhibition by indazole-based drugs.

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_BER Base Excision Repair (BER) cluster_HR Homologous Recombination (HR) cluster_Cell_Fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP Detection Replication DNA Replication SSB->Replication If unrepaired DSB Double-Strand Break (DSB) BRCA BRCA1/2 DSB->BRCA Detection Apoptosis Apoptosis DSB->Apoptosis Unrepaired DNA (Synthetic Lethality in BRCA mutant cells) Cell_Survival Cell Survival DSB->Cell_Survival Repaired DNA BER_Proteins BER Proteins PARP->BER_Proteins Recruitment BER_Proteins->SSB Repair HR_Proteins HR Proteins BRCA->HR_Proteins Recruitment BRCA_mut BRCA Mutation (Defective HR) HR_Proteins->DSB Repair Replication->DSB Replication Fork Collapse Niraparib Niraparib (Indazole Inhibitor) Niraparib->PARP Inhibition

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Experimental and Logical Workflows

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (e.g., Kinase) HTS High-Throughput Screening (HTS) of Indazole Library Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Synthesis Synthesis of Analogs (e.g., Suzuki Coupling) SAR->Synthesis Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate In_Vitro In Vitro Assays (Kinase, Cell Viability) Synthesis->In_Vitro Test In_Vitro->SAR Feedback ADME_Tox->SAR Feedback ADME_Tox->Lead_Candidate In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Candidate->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND

References

5-Nitro-1H-indazole-3-carbonitrile: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling precautions for 5-Nitro-1H-indazole-3-carbonitrile. It is intended to equip laboratory personnel with the necessary information to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. The information herein is compiled from available safety data for structurally related compounds and general principles of chemical safety.

Hazard Identification and Classification

Table 1: GHS Hazard Classifications for 5-Nitro-1H-indazole [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation

It is crucial to handle this compound as a compound with these potential hazards. One supplier notes that this compound has "high toxicity," further emphasizing the need for caution.

Physical and Chemical Properties

Limited specific data for this compound is available. The following table summarizes known properties.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₄N₄O₂[2]
Molecular Weight188.146 g/mol [2]
AppearanceData not available
Purity≥95.0%[2]

Safe Handling and Storage

Adherence to standard laboratory safety protocols is paramount when working with this compound. The following procedures are recommended based on the handling of similarly hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Handling Procedures
  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocol: Thermal Stability Assessment (Illustrative)

Given the nitro functional group, assessing thermal stability is a critical safety experiment. The following is a generalized protocol for Differential Scanning Calorimetry (DSC), a common technique for this purpose.

Objective: To determine the decomposition temperature and energy release of this compound.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any exothermic decomposition and to calculate the energy released.

Visualizing Safety Workflows and Hazard Relationships

The following diagrams, generated using Graphviz, illustrate key safety concepts for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs PPE Don Appropriate PPE Prep->PPE Weigh Weigh in Fume Hood PPE->Weigh React Perform Experiment Weigh->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste

Caption: Safe handling workflow for this compound.

HazardRelationships cluster_hazards Potential Hazards cluster_exposure Routes of Exposure Compound This compound Oral Harmful if Swallowed Compound->Oral Skin Skin Irritation Compound->Skin Eye Serious Eye Irritation Compound->Eye Resp Respiratory Irritation Compound->Resp Ingestion Ingestion Ingestion->Oral Dermal Dermal Contact Dermal->Skin Dermal->Eye Inhalation Inhalation Inhalation->Resp

Caption: Relationship between hazards and exposure routes.

Conclusion

While specific toxicological data for this compound is limited, a conservative approach to handling based on the known hazards of structurally similar compounds is essential for ensuring laboratory safety. Researchers, scientists, and drug development professionals must utilize appropriate personal protective equipment, adhere to strict engineering controls, and follow established safe handling procedures. In the absence of comprehensive data, treating this compound with a high degree of caution is the most responsible course of action.

References

A Technical Guide to Nitroindazole Compounds: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, history, and biological activity of nitroindazole derivatives for researchers, scientists, and drug development professionals.

Introduction

Nitroindazole compounds, a class of heterocyclic molecules characterized by a bicyclic structure of a benzene ring fused to a pyrazole ring with the addition of a nitro group, have garnered significant interest in the field of medicinal chemistry. The introduction of the nitro group, a potent electron-withdrawing moiety, often imparts unique biological activities to the parent indazole scaffold. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and diverse biological activities of nitroindazole derivatives, with a focus on their therapeutic potential. The information is presented to aid researchers and professionals in drug development in their understanding and exploration of this important class of compounds.

Discovery and History

The parent indazole ring system was first synthesized and characterized by the renowned German chemist Emil Fischer. However, the journey into the therapeutic applications of this scaffold significantly advanced with the introduction of the nitro functional group. A pivotal moment in the history of nitroindazoles was the synthesis of 5-nitroindazole by Noelting in 1904. This early work laid the foundation for the exploration of a wide array of nitroindazole derivatives.

The broader context of nitroaromatic compounds in medicine is also crucial to understanding the development of nitroindazoles. The first nitroaromatic drug was approved for medical use in 1945, paving the way for the investigation of other nitro-containing heterocycles for therapeutic purposes. Over the decades, various synthetic methodologies have been developed to introduce the nitro group at different positions of the indazole ring, leading to a diverse library of compounds with a range of biological activities.

Historical Synthesis of Key Nitroindazole Scaffolds

The early synthetic routes to nitroindazoles were crucial in enabling the initial biological investigations of these compounds. Below are detailed protocols for the preparation of key nitroindazole isomers, based on early 20th-century methods.

Synthesis of 5-Nitroindazole (Based on Noelting, 1904)

The first reported synthesis of 5-nitroindazole by Noelting involved the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.

Experimental Protocol:

  • Diazotization: A solution of 2-amino-5-nitrotoluene in glacial acetic acid is prepared and cooled in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for a specified period to ensure complete diazotization.

  • Cyclization: The reaction mixture is then gently warmed to allow for the intramolecular cyclization to form 5-nitroindazole.

  • Isolation: The product is isolated by pouring the reaction mixture into water, which causes the 5-nitroindazole to precipitate. The solid is then collected by filtration, washed with water, and dried.

  • Purification: The crude 5-nitroindazole can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis_of_5_Nitroindazole 2-Amino-5-nitrotoluene 2-Amino-5-nitrotoluene Diazo_intermediate Diazo_intermediate 2-Amino-5-nitrotoluene->Diazo_intermediate NaNO2, Acetic Acid 5-Nitroindazole 5-Nitroindazole Diazo_intermediate->5-Nitroindazole Intramolecular Cyclization

Synthesis of 5-Nitroindazole.
Synthesis of 6-Nitroindazole

The synthesis of 6-nitroindazole has been achieved through various methods, often starting from 2-methyl-5-nitroaniline.

Experimental Protocol:

  • Starting Material: 2-methyl-5-nitroaniline is dissolved in a suitable solvent, typically glacial acetic acid.

  • Diazotization and Cyclization: A solution of sodium nitrite in water is added to the solution of the aniline derivative. The reaction is often carried out at room temperature and may require an extended period to go to completion.

  • Work-up: The reaction mixture is concentrated, and the residue is taken up in an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 6-nitroindazole. Further purification can be achieved by chromatography or recrystallization.

Synthesis_of_6_Nitroindazole 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline 6-Nitroindazole 6-Nitroindazole 2-Methyl-5-nitroaniline->6-Nitroindazole NaNO2, Acetic Acid

Synthesis of 6-Nitroindazole.
Synthesis of 7-Nitroindazole

The preparation of 7-nitroindazole can be accomplished starting from 2-methyl-6-nitroaniline.

Experimental Protocol:

  • Acetylation: The starting material, 2-methyl-6-nitroaniline, is first acetylated to form the corresponding acetanilide. This is typically done using acetic anhydride.

  • Nitrosation and Cyclization: The resulting 2-methyl-6-nitroacetanilide is then treated with sodium nitrite in the presence of an acid, such as acetic acid, and a dehydrating agent like acetic anhydride. This one-step process leads to both nitrosation and subsequent ring closure to form 7-nitroindazole.

  • Isolation and Purification: The product is isolated by quenching the reaction with water and filtering the resulting precipitate. The crude 7-nitroindazole is then purified, for example, by treatment with an aqueous base to remove acidic byproducts, followed by acidification to precipitate the purified product.

Synthesis_of_7_Nitroindazole 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline 2-Methyl-6-nitroacetanilide 2-Methyl-6-nitroacetanilide 2-Methyl-6-nitroaniline->2-Methyl-6-nitroacetanilide Acetic Anhydride 7-Nitroindazole 7-Nitroindazole 2-Methyl-6-nitroacetanilide->7-Nitroindazole NaNO2, Acetic Acid, Acetic Anhydride

Synthesis of 7-Nitroindazole.

Biological Activities and Therapeutic Potential

Nitroindazole derivatives have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents in various disease areas.

Antiprotozoal Activity

A significant area of research for nitroindazoles has been in the treatment of protozoal infections. Several derivatives have shown potent activity against various parasites.

  • Antichagasic Activity: Compounds have been identified with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.

  • Antileishmanial Activity: Nitroindazoles have also demonstrated promising results against different species of Leishmania.

  • Trichomonacidal Activity: Activity against Trichomonas vaginalis has also been reported for certain derivatives.

Compound ClassTarget OrganismIC50 (µM)Reference
5-NitroindazolesTrypanosoma cruziVaries (sub-micromolar to low micromolar)[1]
3-Chloro-6-nitro-1H-indazolesLeishmania major~11[2]
5-NitroindazolesTrichomonas vaginalisVaries[3]

Experimental Protocol: In Vitro Antiprotozoal Assay (General)

  • Parasite Culture: The specific protozoan parasite is cultured in an appropriate liquid medium under controlled conditions.

  • Compound Preparation: The nitroindazole compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Incubation: The parasite cultures are incubated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using colorimetric or fluorometric assays (e.g., MTT, resazurin) that measure metabolic activity.

  • IC50 Determination: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curves.

Anticancer Activity

The antiproliferative properties of nitroindazole derivatives against various cancer cell lines have been another active area of investigation.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-NitroindazolesTK-10 (Renal), HT-29 (Colon)Varies[3]
Substituted IndazolesVariousVaries

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitroindazole compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curves.

Enzyme Inhibition: Nitric Oxide Synthase

A notable and well-studied activity of a specific nitroindazole is the inhibition of nitric oxide synthase (NOS) by 7-nitroindazole (7-NI). 7-NI is a selective inhibitor of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms.[4] This selectivity has made it a valuable tool for studying the physiological and pathological roles of nNOS.

Signaling Pathway: 7-Nitroindazole and Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). In the nervous system, neuronal NOS (nNOS) produces NO, which acts as a neurotransmitter. 7-Nitroindazole selectively inhibits nNOS, thereby blocking the production of NO in neurons. This inhibition can have downstream effects on signaling pathways that are modulated by NO, such as the cGMP pathway.

NOS_Inhibition_Pathway cluster_neuron Neuron cluster_downstream Downstream Signaling L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Nitric_Oxide Nitric_Oxide nNOS->Nitric_Oxide Synthesis Soluble_Guanylate_Cyclase Soluble_Guanylate_Cyclase Nitric_Oxide->Soluble_Guanylate_Cyclase Activates 7-Nitroindazole 7-Nitroindazole 7-Nitroindazole->nNOS Inhibits cGMP cGMP Soluble_Guanylate_Cyclase->cGMP GTP GTP GTP->Soluble_Guanylate_Cyclase Cellular_Responses Cellular_Responses cGMP->Cellular_Responses

Inhibition of nNOS by 7-Nitroindazole.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

  • Enzyme Source: Purified recombinant nNOS, eNOS, or iNOS is used.

  • Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Inhibitor Addition: Various concentrations of the nitroindazole inhibitor (e.g., 7-NI) are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or a cofactor and incubated at a controlled temperature (e.g., 37 °C) for a specific time.

  • Detection of NO Production: The production of nitric oxide can be measured directly or indirectly. A common indirect method is the Griess assay, which measures the concentration of nitrite, a stable oxidation product of NO. Alternatively, the conversion of radiolabeled L-arginine to L-citrulline can be quantified.

  • Ki Determination: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using methods like the Cheng-Prusoff equation.

CompoundTarget EnzymeKi (µM)Reference
7-NitroindazoleNeuronal Nitric Oxide Synthase (nNOS)Varies depending on assay conditions

Conclusion

Nitroindazole compounds represent a versatile and promising class of molecules with a rich history and a broad spectrum of biological activities. From their early synthesis in the beginning of the 20th century to their current investigation as potential therapeutic agents for infectious diseases and cancer, these compounds continue to be of significant interest to the scientific community. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this technical guide aim to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of nitroindazole derivatives is warranted to fully unlock their therapeutic potential.

References

5-Nitro-1H-indazole-3-carbonitrile: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synthesis, Biological Activity, and Experimental Protocols of a Potent Rho-Kinase Inhibitor

Introduction

5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic small molecule that has garnered attention in the field of drug discovery, primarily for its role as a Rho-kinase (ROCK) inhibitor. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. The addition of a nitro group at the 5-position and a carbonitrile at the 3-position of the indazole ring confers specific physicochemical and pharmacological properties, making this compound a subject of interest for researchers in cardiovascular and oncology drug development. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical and biological properties, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₈H₄N₄O₂ and a molecular weight of 188.146 g/mol [1]. While detailed experimental data on its physical properties such as melting point and solubility are not widely published, its structure suggests it is a planar, aromatic molecule.

PropertyValueReference
Molecular FormulaC₈H₄N₄O₂[1]
Molecular Weight188.146 g/mol [1]
IUPAC NameThis compound
CAS Number90348-29-1
Purity (typical)≥95%[1]

Synthesis

  • Synthesis of 5-Nitro-1H-indazole: This starting material can be synthesized from 2-amino-5-nitrotoluene via diazotization followed by intramolecular cyclization. A detailed procedure for this reaction is available in Organic Syntheses[2]. Another approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate[3].

  • Halogenation at the 3-position: The next step would involve the selective halogenation of 5-Nitro-1H-indazole at the 3-position, most commonly bromination or chlorination. This can be achieved using reagents like bromine in a suitable solvent.

  • Cyanation of the 3-halo-5-nitro-1H-indazole: The final step is the introduction of the nitrile group at the 3-position. This is typically achieved through a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction, using a cyanide salt (e.g., copper(I) cyanide or sodium cyanide) to displace the halide.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 5-Nitro-1H-indazole

  • Method: Based on the procedure from Organic Syntheses[2].

  • Reactants: 2-amino-5-nitrotoluene, sodium nitrite, glacial acetic acid.

  • Procedure:

    • Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer.

    • Cool the solution in an ice bath.

    • Add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 25°C.

    • Stir the reaction mixture for 15 minutes to complete the diazotization.

    • Allow the solution to stand at room temperature for 3 days.

    • Concentrate the solution under reduced pressure.

    • Add water to the residue and stir to form a slurry.

    • Filter the product, wash with cold water, and dry.

    • Recrystallize the crude product from methanol to obtain pure 5-nitroindazole.

Step 2: Synthesis of 3-Bromo-5-nitro-1H-indazole (Hypothetical)

  • Reactants: 5-Nitro-1H-indazole, Bromine, suitable solvent (e.g., DMF or acetic acid).

  • Procedure:

    • Dissolve 5-Nitro-1H-indazole in the chosen solvent in a reaction flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent to the reaction mixture.

    • Allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization.

Step 3: Synthesis of this compound (Hypothetical)

  • Reactants: 3-Bromo-5-nitro-1H-indazole, Copper(I) cyanide, suitable high-boiling solvent (e.g., DMF, NMP).

  • Procedure:

    • Combine 3-Bromo-5-nitro-1H-indazole and copper(I) cyanide in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the solvent and heat the reaction mixture to a high temperature (typically >150°C).

    • Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Biological Activity

The primary reported biological activity of this compound is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).

Quantitative Biological Data
TargetActivityValueReference
ROCK-IIC₅₀6.67 µM[4]

Further quantitative data on the vasorelaxant activity (e.g., EC₅₀ values) or a broader kinase selectivity profile for this specific compound are not extensively reported in the publicly available literature. The compound is noted to have vasorelaxant activity but also high toxicity[4].

Signaling Pathway

This compound exerts its biological effects by inhibiting the ROCK signaling pathway. This pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, motility, and proliferation.

ROCK_Signaling_Pathway Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates p_MLC Phosphorylated Myosin Light Chain MLCP->p_MLC Dephosphorylates Contraction Smooth Muscle Contraction p_MLC->Contraction MLC->p_MLC Inhibitor 5-Nitro-1H-indazole -3-carbonitrile Inhibitor->ROCK Inhibits

Caption: The Rho-kinase (ROCK) signaling pathway leading to smooth muscle contraction.

Experimental Workflows

The vasorelaxant activity of this compound can be assessed using an ex vivo organ bath setup with isolated aortic rings. The following diagram illustrates a typical experimental workflow.

Vasorelaxant_Activity_Workflow A1 Isolate Thoracic Aorta from Rat A2 Prepare Aortic Rings (with and without endothelium) A1->A2 A3 Mount Rings in Organ Bath A2->A3 A4 Equilibrate under Tension A3->A4 B1 Pre-contract Rings with Norepinephrine (NE) A4->B1 C1 Add Cumulative Concentrations of This compound B1->C1 D1 Record Isometric Tension C1->D1 E1 Analyze Data: Calculate % Relaxation and EC₅₀ D1->E1

Caption: Experimental workflow for assessing vasorelaxant activity.

Detailed Experimental Protocol for Vasorelaxant Activity Assay
  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300 g).

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

    • Remove adherent connective and adipose tissues.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.

  • Organ Bath Setup:

    • Mount the aortic rings between two stainless steel hooks in a 10 mL organ bath containing K-H solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 2 g to each ring and allow them to equilibrate for at least 60 minutes, with changes of K-H solution every 15 minutes.

  • Experimental Procedure:

    • After equilibration, contract the aortic rings by adding a submaximal concentration of norepinephrine (e.g., 1 µM).

    • Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) to the organ bath.

    • Record the relaxation response at each concentration.

    • The relaxation is expressed as a percentage of the norepinephrine-induced contraction.

Conclusion

This compound is a potent inhibitor of ROCK-I with demonstrated vasorelaxant properties. While its high toxicity may limit its direct therapeutic potential, it serves as a valuable research tool for studying the ROCK signaling pathway and as a lead compound for the design of novel, more selective, and less toxic ROCK inhibitors. The synthetic route, although not explicitly detailed in a single publication, can be reasonably inferred from established chemical methodologies. Further research is warranted to fully characterize its biological activity profile, including its selectivity against other kinases and a more detailed investigation of its in vivo effects and toxicological profile. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and its analogs.

References

Theoretical Investigations of 5-Nitro-1H-indazole-3-carbonitrile: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 5-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and theoretical data on this specific molecule in the current literature, this document outlines a robust computational methodology based on established theoretical studies of analogous 5-nitro-indazole derivatives.[1][2][3][4][5][6][7] The presented data is illustrative of the expected outcomes from such a study and is intended to serve as a blueprint for future research.

Introduction to the Theoretical Framework

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[4][5][8] The introduction of a nitro group at the 5-position and a carbonitrile group at the 3-position of the indazole scaffold can significantly modulate its electronic properties and, consequently, its biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the structural, electronic, and spectroscopic properties of such molecules at the atomic level.[5][6] This guide details the proposed computational protocols for a thorough theoretical characterization of this compound.

Proposed Computational Methodology

The following section outlines a detailed workflow for the theoretical investigation of this compound, drawing upon methodologies successfully applied to similar molecular systems.[5][6][7]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.[6]

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[6][9]

  • Basis Set: 6-311++G(d,p) basis set to provide a good balance between accuracy and computational cost.[7]

  • Procedure:

    • The initial structure of this compound is drawn using a molecular editor and subjected to a full geometry optimization without any symmetry constraints.

    • The convergence criteria should be set to the default values of the software.

    • Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic properties is key to predicting the reactivity and stability of the molecule.

Protocol:

  • Methodology: The optimized geometry from the previous step is used to calculate various electronic properties.

  • Properties to be Calculated:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are crucial for determining the electronic band gap, which is an indicator of chemical reactivity and stability.

    • HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller gap suggests higher reactivity.

    • Global Reactivity Descriptors: Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Hardness (η), and Electrophilicity Index (ω) can be calculated from the HOMO and LUMO energies.

    • Dipole Moment: Provides insight into the overall polarity of the molecule.

    • Mulliken Atomic Charges: To understand the charge distribution across the molecule.

Spectroscopic Simulations

Computational methods can predict spectroscopic data, which can be valuable for the identification and characterization of the compound.

Protocol:

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory can be used to calculate the 1H and 13C NMR chemical shifts.[7] Tetramethylsilane (TMS) should be used as the reference standard.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the computational protocols described above and data from analogous compounds.

Table 1: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap (ΔE)4.3 eV
Ionization Potential (I)7.5 eV
Electron Affinity (A)3.2 eV
Electronegativity (χ)5.35 eV
Chemical Hardness (η)2.15 eV
Electrophilicity Index (ω)6.65 eV
Dipole Moment5.8 D

Table 2: Selected Predicted Bond Lengths and Angles

ParameterPredicted Value
Bond Lengths (Å)
N1-N21.35
C3-C≡N1.42
C≡N1.16
C5-N(O2)1.48
N-O (nitro)1.22
**Bond Angles (°) **
N1-N2-C3110.5
N2-C3-C3a108.0
C4-C5-N(O2)119.5
O-N-O (nitro)124.0

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical studies on this compound.

G Computational Workflow for this compound cluster_input Initial Input cluster_dft DFT Calculations cluster_output Analysis & Results start Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq electronic Electronic Properties opt->electronic nmr NMR Simulation (GIAO) opt->nmr uv UV-Vis Simulation (TD-DFT) opt->uv geom Optimized Geometry freq->geom thermo Thermodynamic Properties freq->thermo reactivity Reactivity Descriptors electronic->reactivity spectra Simulated Spectra (IR, NMR, UV-Vis) nmr->spectra uv->spectra G Frontier Molecular Orbitals (HOMO-LUMO) cluster_homo HOMO cluster_lumo LUMO cluster_energy Energy homo Highest Occupied Molecular Orbital lumo Lowest Unoccupied Molecular Orbital homo->lumo ΔE = E_LUMO - E_HOMO (Electronic Excitation) energy_axis Energy

References

Quantum Chemical Calculations for Nitroindazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindazoles represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential applications as anticancer and antileishmanial agents.[1][2] The electronic properties endowed by the nitro group and the indazole scaffold are pivotal to their biological mechanism of action. Quantum chemical calculations offer a powerful in silico lens to elucidate these properties, predict molecular geometries, and understand their reactivity and interaction with biological targets. This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of nitroindazoles, aiming to facilitate their rational design and development in a drug discovery context.

Core Computational Methodologies

The foundational approach for the quantum chemical analysis of nitroindazoles is Density Functional Theory (DFT). This method provides a favorable balance between computational cost and accuracy for molecules of this size. The most commonly employed functional for such studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][3]

Standard basis sets such as 6-31G* or the more flexible triple-zeta 6-311G(d,p) are typically used to describe the atomic orbitals.[4][5] These basis sets provide a robust description of the electronic structure, enabling the accurate calculation of various molecular properties.

Key Calculated Properties

Quantum chemical calculations on nitroindazoles yield a wealth of information that is instrumental in understanding their chemical behavior and potential as drug candidates. Key properties include:

  • Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, providing crucial data on bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be used to characterize the molecule and confirm its structure when compared with experimental data.

  • Electronic Properties:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[6][7]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological macromolecules.[8]

  • Atomic Charges and Population Analysis:

    • Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule, offering insights into the local electronic environment.[1][9]

    • Natural Bond Orbital (NBO) Analysis: A more sophisticated method to analyze the bonding and electronic structure, providing information on hybridization, lone pairs, and delocalization of electron density.[10][11]

Data Presentation: Calculated Properties of 5-Nitroindazole

To illustrate the type of quantitative data that can be obtained, the following tables present hypothetical calculated values for 5-nitroindazole, a representative member of this class of compounds. These values are representative of what would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N1-N21.35
N2-C31.33
C3-C3a1.40
C3a-C41.41
C4-C51.38
C5-C61.40
C6-C71.39
C7-C7a1.40
C7a-N11.38
C3a-C7a1.42
C5-N(O2)1.47
N-O (nitro)1.23
**Bond Angles (°) **
N1-N2-C3112.0
N2-C3-C3a105.0
C3-C3a-C7a108.0
C5-C6-C7120.0
O-N-O (nitro)124.0
Dihedral Angles (°)
C4-C5-N(O2)-O180.0

Table 2: Calculated Vibrational Frequencies (Illustrative, prominent modes)

ModeFrequency (cm⁻¹)Description
13100N-H Stretch
21580Aromatic C=C Stretch
31530NO₂ Asymmetric Stretch
41350NO₂ Symmetric Stretch
5850C-N Stretch

Table 3: Key Quantum Chemical Descriptors (Illustrative)

DescriptorValue
Total Energy (Hartree)-587.12345
HOMO Energy (eV)-7.5
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)5.4
Dipole Moment (Debye)4.2

Experimental Protocol: DFT Calculation of a Nitroindazole Derivative

This section outlines a generalized protocol for performing a DFT calculation on a nitroindazole derivative using the Gaussian software package, a widely used tool in computational chemistry.

1. Molecule Building and Initial Geometry:

  • Construct the 3D structure of the desired nitroindazole derivative using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

  • Perform an initial geometry optimization using a faster, less computationally demanding method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure.

2. Gaussian Input File Preparation:

  • Create a text file with a .gjf or .com extension.

  • The input file is structured into several sections separated by blank lines.[12][13]

    • Link 0 Commands: Specify memory (%mem) and the name of the checkpoint file (%chk).

    • Route Section (#): This is the core of the input file, specifying the calculation type and level of theory. For a geometry optimization followed by a frequency calculation, a typical route section would be: #p B3LYP/6-311G(d,p) opt freq

      • #p: Requests more detailed output.

      • B3LYP/6-311G(d,p): Specifies the DFT functional and basis set.

      • opt: Requests a geometry optimization to find the minimum energy structure.

      • freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.[14]

    • Title Section: A brief, descriptive title for the calculation.

    • Molecule Specification:

      • The first line specifies the charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).

      • The subsequent lines contain the atomic symbols and their Cartesian coordinates (in Angstroms).

Example Gaussian Input File for 5-Nitroindazole:

3. Running the Calculation:

  • Submit the input file to the Gaussian program. The software will perform the calculations iteratively until the geometry converges to a minimum energy structure.

4. Analysis of Results:

  • The primary output is a log file (.log or .out). This file contains a wealth of information, including:

    • The optimized Cartesian coordinates.

    • The final electronic energy.

    • The calculated vibrational frequencies and their corresponding IR intensities.

    • HOMO and LUMO energies.

    • Mulliken atomic charges.

  • The checkpoint file (.chk) stores the final geometry, molecular orbitals, and other data that can be used for visualization or further calculations.

  • Use visualization software (e.g., GaussView, Chemcraft) to view the optimized geometry, molecular orbitals, and MEP surfaces.[15][16]

Visualization of Key Quantum Chemical Properties

Visualizing the results of quantum chemical calculations is crucial for interpreting the data and gaining chemical insight.

Molecular Orbitals (HOMO/LUMO)

The shapes of the HOMO and LUMO provide information about the regions of the molecule involved in electron donation and acceptance, respectively. This is critical for understanding reactivity and potential interactions with biological targets.

cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT) cluster_output Output & Analysis Input_Structure Initial 3D Structure (Nitroindazole Derivative) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Initial Coordinates Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized Structure Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Vibrational Frequencies (IR/Raman) Frequency_Calculation->Vibrational_Spectra HOMO_LUMO HOMO/LUMO Energies & Orbitals Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Electronic_Properties->MEP Atomic_Charges Atomic Charges (Mulliken, NBO) Electronic_Properties->Atomic_Charges

Caption: Computational workflow for quantum chemical calculations of nitroindazoles.

Molecular Electrostatic Potential (MEP)

The MEP is mapped onto the electron density surface of the molecule. Typically, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

cluster_qsar QSAR Model Development cluster_docking Structure-Based Design cluster_design Rational Drug Design Calculate_Descriptors Calculate Quantum Chemical Descriptors (HOMO-LUMO gap, dipole moment, etc.) Biological_Data Correlate with Experimental Biological Activity Data Calculate_Descriptors->Biological_Data QSAR_Model Develop QSAR Model Biological_Data->QSAR_Model Predict_Activity Predict Activity of New Derivatives QSAR_Model->Predict_Activity Optimized_Ligand Use Optimized Nitroindazole Geometry and Charges Molecular_Docking Perform Molecular Docking Optimized_Ligand->Molecular_Docking Target_Protein Prepare Target Protein Structure (e.g., from PDB) Target_Protein->Molecular_Docking Optimize_Interactions Optimize Ligand-Target Interactions Molecular_Docking->Optimize_Interactions New_Candidates Design Novel Nitroindazole Candidates Predict_Activity->New_Candidates Optimize_Interactions->New_Candidates

Caption: Application of quantum chemical data in drug design workflows for nitroindazoles.

Application in Drug Development

The quantitative data and molecular insights derived from quantum chemical calculations are invaluable for various stages of the drug development pipeline.

Quantitative Structure-Activity Relationship (QSAR)

Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moments, and atomic charges, can be used as independent variables in QSAR studies.[17][18] By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), predictive models can be developed. These models can then be used to estimate the activity of novel, unsynthesized nitroindazole derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Structure-Based Drug Design

The optimized geometry and calculated atomic charges of nitroindazole derivatives are essential for accurate molecular docking studies.[19] By docking the computationally characterized ligands into the active site of a target protein, it is possible to predict binding modes, identify key interactions (e.g., hydrogen bonds, electrostatic interactions), and estimate binding affinities. This information is crucial for the rational design of more potent and selective inhibitors.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for the investigation of nitroindazoles in the context of drug discovery. By enabling the detailed characterization of their geometric, electronic, and reactive properties, these computational methods empower researchers to make more informed decisions in the design and optimization of novel therapeutic agents. The integration of these theoretical approaches with experimental validation is a powerful strategy to accelerate the development of new and effective nitroindazole-based drugs.

References

5-Nitro-1H-indazole-3-carbonitrile mechanism of action speculation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Speculated Mechanism of Action of 5-Nitro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as DL0805, is a synthetic small molecule belonging to the indazole class of heterocyclic compounds. It has been primarily characterized as a Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor.[1] This technical guide aims to provide a comprehensive overview of the speculated mechanism of action of this compound, focusing on its role as a ROCK inhibitor and its subsequent effects on vascular smooth muscle contraction. Additionally, this document will explore its influence on calcium signaling pathways, its interaction with the nitric oxide-cGMP pathway, and speculate on the potential mechanisms underlying its observed toxicity. Detailed experimental protocols and quantitative data are presented to support the discussed mechanisms.

Primary Mechanism of Action: Rho Kinase (ROCK) Inhibition

The principal mechanism of action of this compound is the inhibition of Rho-associated coiled-coil forming protein kinase (ROCK).[1] The Rho/ROCK signaling pathway is a critical regulator of vascular smooth muscle cell (VSMC) contraction and plays a significant role in the pathophysiology of cardiovascular diseases such as hypertension.[1]

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a key modulator of "calcium sensitization" in vascular smooth muscle. This process enhances the force of contraction at a given intracellular calcium concentration.[2] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[3] Activated ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain (MLC).[3] This inhibition of MLCP leads to a net increase in phosphorylated MLC, promoting actin-myosin cross-bridge cycling and subsequent smooth muscle contraction.[3]

cluster_upstream Upstream Activation cluster_rock ROCK Signaling cluster_downstream Downstream Effect cluster_inhibition Inhibition by this compound Agonists Agonists GPCRs GPCRs Agonists->GPCRs RhoA_GDP RhoA-GDP (inactive) GPCRs->RhoA_GDP RhoGEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits pMLCP p-MLCP (inactive) MLCP->pMLCP pMLC p-MLC MLC Myosin Light Chain (MLC) pMLC->MLC MLCP (inhibited) Contraction Contraction pMLC->Contraction Compound This compound Compound->ROCK

Figure 1: The Rho/ROCK signaling pathway and its inhibition.
Inhibition by this compound

This compound acts as a direct inhibitor of ROCK. By binding to ROCK, it prevents the phosphorylation and subsequent inactivation of MLCP. This leads to increased MLCP activity, a decrease in the levels of phosphorylated MLC, and ultimately, vasorelaxation. This mechanism has been demonstrated by the ability of a related compound, DL0805-2, to block the angiotensin II-induced phosphorylation of both MYPT1 (the myosin-binding subunit of MLCP) and MLC.[4]

Secondary and Contributing Mechanisms of Action

Beyond direct ROCK inhibition, the vasorelaxant effects of this compound are multifaceted, involving modulation of calcium channels, potassium channels, and the nitric oxide signaling pathway.

Modulation of Calcium Signaling

This compound has been shown to inhibit extracellular Ca²⁺ influx by interacting with both voltage-operated and receptor-operated Ca²⁺ channels.[1] It also reduces norepinephrine-induced transient contraction, which is dependent on the release of Ca²⁺ from intracellular stores.[1][5] This dual action on both Ca²⁺ influx and release contributes significantly to its vasorelaxant properties.

Involvement of the Nitric Oxide-cGMP Pathway

The vasorelaxant effect of this compound is partially endothelium-dependent.[1][5] Studies have shown that its vasodilatory action is significantly reduced by inhibitors of nitric oxide synthase (NOS) and guanylate cyclase.[1][5] This suggests that the compound may directly or indirectly stimulate the production of nitric oxide (NO) in endothelial cells, leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells and subsequent relaxation.

Opening of Voltage-Dependent K⁺ Channels

The vasorelaxant effect of this compound is also partially mediated by the opening of voltage-dependent K⁺ channels.[1][5] The opening of these channels leads to hyperpolarization of the vascular smooth muscle cell membrane, which in turn closes voltage-gated Ca²⁺ channels, reduces Ca²⁺ influx, and promotes relaxation.

cluster_rock Primary Mechanism cluster_secondary Secondary Mechanisms Compound This compound ROCK ROCK Compound->ROCK Ca_channels Inhibition of Ca²⁺ Channels Compound->Ca_channels NO_pathway Stimulation of NO-cGMP Pathway Compound->NO_pathway K_channels Opening of K⁺ Channels Compound->K_channels MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition pMLC_decrease Decreased p-MLC MLCP_inhibition->pMLC_decrease Vasorelaxation Vasorelaxation pMLC_decrease->Vasorelaxation Ca_channels->Vasorelaxation NO_pathway->Vasorelaxation K_channels->Vasorelaxation

Figure 2: Overview of the multifaceted mechanism of action.

Speculation on the Mechanism of Toxicity

While effective as a vasorelaxant, this compound has been reported to exhibit high toxicity.[1] The precise mechanism of this toxicity has not been elucidated for this specific compound, but it is likely related to its nitroaromatic structure.

The toxicity of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives.[6][7] This reductive metabolism can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which induce oxidative stress and can damage cellular macromolecules like DNA, proteins, and lipids.[6][8] This proposed mechanism is common for a variety of nitroaromatic compounds used as drugs or found as environmental pollutants.[6]

Compound This compound (Ar-NO₂) Nitroreductases Nitroreductases Compound->Nitroreductases Reduction Nitro_anion Nitro Anion Radical (Ar-NO₂⁻) Nitroreductases->Nitro_anion ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Nitro_anion->ROS Reaction with O₂ Oxidative_stress Oxidative Stress ROS->Oxidative_stress Cellular_damage Cellular Damage (DNA, proteins, lipids) Oxidative_stress->Cellular_damage Toxicity Toxicity Cellular_damage->Toxicity

Figure 3: Speculative mechanism of toxicity.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a closely related analog.

CompoundTarget/AssayValueReference
This compound (DL0805)ROCK-I (IC₅₀)6.67 µM[1]
DL0805-2Vasorelaxation on Mesenteric Artery (pEC₅₀) - Endothelium-intact6.02 ± 0.05[4]
DL0805-2Vasorelaxation on Mesenteric Artery (pEC₅₀) - Endothelium-denuded5.72 ± 0.06[4]
DL0805-2Vasorelaxation on Renal Artery (pEC₅₀)5.39 ± 0.03[4]
DL0805-2Vasorelaxation on Ventral Tail Artery (pEC₅₀)5.67 ± 0.02[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Isolated Aortic Ring Assay for Vasorelaxant Activity

This ex vivo assay is crucial for determining the direct effect of a compound on vascular tone.

  • Tissue Preparation: Thoracic aortas are excised from rats and placed in cold Krebs solution. The surrounding connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width. The endothelium may be mechanically removed for endothelium-denuded studies.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. They are then pre-contracted with a vasoconstrictor agent such as norepinephrine (NE) or potassium chloride (KCl).

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a dose-response curve.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The pEC₅₀ (negative logarithm of the molar concentration that produces 50% of the maximum response) is calculated.

Start Start Aorta_excision Aorta Excision Start->Aorta_excision Ring_preparation Aortic Ring Preparation Aorta_excision->Ring_preparation Mounting Mounting in Organ Bath Ring_preparation->Mounting Equilibration Equilibration Mounting->Equilibration Pre_contraction Pre-contraction with Agonist Equilibration->Pre_contraction Compound_addition Cumulative Addition of Compound Pre_contraction->Compound_addition Data_recording Record Tension Changes Compound_addition->Data_recording Data_analysis Data Analysis (Dose-Response Curve) Data_recording->Data_analysis End End Data_analysis->End

Figure 4: Experimental workflow for the isolated aortic ring assay.
In Vitro Kinase Assay for ROCK Inhibition

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of ROCK.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains purified active ROCK enzyme, a specific substrate (e.g., recombinant MYPT1), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the wells. A control with no inhibitor is also included.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by ROCK.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using an ELISA-based method with an antibody specific for the phosphorylated form of the substrate, or by using a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined.

Western Blot Analysis of MLC and MYPT1 Phosphorylation

This cell-based or tissue-based assay determines the effect of the compound on the downstream targets of ROCK in a more physiological context.

  • Sample Preparation: Vascular smooth muscle cells or aortic tissue are treated with a vasoconstrictor (e.g., angiotensin II) in the presence or absence of this compound. The cells or tissues are then lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of MLC (p-MLC) and MYPT1 (p-MYPT1), as well as antibodies for the total forms of these proteins as loading controls.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of the compound on the phosphorylation status of these ROCK substrates.

Conclusion

This compound is a potent vasorelaxant agent whose primary mechanism of action is the inhibition of Rho kinase. This inhibition leads to a reduction in the phosphorylation of myosin light chain, thereby promoting smooth muscle relaxation. The overall pharmacological profile of this compound is complex, involving additional effects on calcium and potassium channels, as well as the nitric oxide signaling pathway. While its therapeutic potential in cardiovascular diseases is evident, the high toxicity associated with its nitroaromatic structure warrants further investigation and potential chemical modification to improve its safety profile for any future clinical applications. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this and other indazole-based ROCK inhibitors.

References

Methodological & Application

Synthesis of 5-Nitro-1H-indazole-3-carbonitrile from 5-Nitroindazole: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Nitro-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical research, starting from 5-nitroindazole. The primary method outlined is a robust two-step process involving the bromination of the indazole ring followed by a nucleophilic cyanation.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites that allow for diverse functionalization. This application note details a reliable synthetic pathway from commercially available 5-nitroindazole, presenting quantitative data in a clear tabular format and providing comprehensive experimental protocols.

Overall Synthetic Scheme

The synthesis proceeds via a two-step reaction sequence:

  • Bromination: Electrophilic bromination of 5-nitroindazole at the C3 position to yield 3-bromo-5-nitro-1H-indazole.

  • Cyanation: Nucleophilic substitution of the bromide with a cyanide group to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventYield (%)Reference
1Bromination5-Nitro-1H-indazole3-Bromo-5-nitro-1H-indazoleBromineN,N-Dimethylformamide (DMF)95%
2Cyanation3-Bromo-5-nitro-1H-indazoleThis compoundCopper(I) CyanideN,N-Dimethylformamide (DMF)60-80% (Typical)

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol is adapted from the procedure described in patent CN103570624A.

Materials:

  • 5-Nitro-1H-indazole (50 g)

  • N,N-Dimethylformamide (DMF, 500 ml)

  • Bromine (55.8 g)

  • Nitrogen gas

  • Three-necked reaction flask

  • Stirrer

  • Cooling bath

Procedure:

  • Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.

  • Cool the reaction mixture to -5 °C using a cooling bath.

  • Slowly add 55.8 g of bromine to the reaction mixture while maintaining the temperature at -5 °C.

  • After the addition is complete, maintain the reaction mixture at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction mixture to 35-40 °C and incubate at this temperature for 11 hours.

  • Upon completion of the reaction, the crude 3-bromo-5-nitro-1H-indazole can be isolated and purified by standard laboratory techniques such as recrystallization.

Step 2: Synthesis of this compound

This is a general protocol for the cyanation of an aryl bromide using copper(I) cyanide (Rosenmund-von Braun reaction).

Materials:

  • 3-Bromo-5-nitro-1H-indazole

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., DMSO, NMP)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction flask with reflux condenser

  • Heating mantle and stirrer

Procedure:

  • In a reaction flask equipped with a reflux condenser and under an inert atmosphere, combine 3-bromo-5-nitro-1H-indazole and a slight excess of copper(I) cyanide (typically 1.1 to 1.5 equivalents).

  • Add a suitable solvent such as DMF to the flask.

  • Heat the reaction mixture to a temperature typically between 150-200 °C, depending on the solvent used, and maintain it under reflux with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product is typically isolated by pouring the reaction mixture into an aqueous solution of a complexing agent for copper, such as ferric chloride or sodium cyanide, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can then be purified by column chromatography or recrystallization.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1_reagents Br2, DMF -5 °C to 40 °C Start->Step1_reagents Intermediate 3-Bromo-5-nitro-1H-indazole Step1_reagents->Intermediate Step2_reagents CuCN, DMF Reflux Intermediate->Step2_reagents Product This compound Step2_reagents->Product

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthetic Routes

Synthetic_Routes cluster_route1 Route 1 (Preferred) cluster_route2 Alternative Route Start 5-Nitroindazole Bromination Bromination (Step 1) Start->Bromination Amination Amination Start->Amination Bromo_intermediate 3-Bromo-5-nitro-1H-indazole Bromination->Bromo_intermediate Cyanation Cyanation (Step 2) Bromo_intermediate->Cyanation Product This compound Cyanation->Product Amino_intermediate 3-Amino-5-nitro-1H-indazole Amination->Amino_intermediate Diazotization Diazotization Amino_intermediate->Diazotization Diazonium_salt Diazonium Salt Diazotization->Diazonium_salt Sandmeyer Sandmeyer Reaction Diazonium_salt->Sandmeyer Sandmeyer->Product

One-Pot Synthesis of 1-Aryl-1H-Indazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1-aryl-1H-indazoles, a crucial scaffold in medicinal chemistry. The described methods offer advantages in terms of operational simplicity, time efficiency, and good to excellent yields, making them highly valuable for drug discovery and development programs.

Introduction

1-Aryl-1H-indazoles are a privileged heterocyclic motif found in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, antitumor, and anti-HIV activity.[1][2][3] Traditional multi-step syntheses of these compounds can be time-consuming and labor-intensive. The development of one-pot methodologies, where reactants are subjected to successive chemical reactions in a single reactor, represents a significant advancement in synthetic efficiency. This document outlines several robust one-pot procedures for the synthesis of 1-aryl-1H-indazoles, including domino SNAr reactions, copper-catalyzed cross-coupling, and microwave-assisted syntheses.

I. Domino SNAr Route for 1-Aryl-5-nitro-1H-indazoles

This method provides an efficient route to substituted 1-aryl-1H-indazoles through a one-pot domino process involving the formation of an arylhydrazone followed by a nucleophilic aromatic substitution (SNAr) ring closure.[4][5] This approach is particularly effective for substrates activated towards SNAr reactions, such as those containing a nitro group.

Experimental Workflow

domino_snar_workflow start Start reagents Combine Carbonyl Compound, Arylhydrazine Hydrochloride, K2CO3, and Molecular Sieves in DMPU start->reagents heating Heat at 90 °C reagents->heating workup Workup: 1. Cool to RT 2. Add EtOAc and H2O 3. Separate Layers 4. Wash Organic Layer 5. Dry and Concentrate heating->workup product Pure 1-Aryl-1H-indazole workup->product

Caption: Domino SNAr Workflow for 1-Aryl-1H-indazoles.

Protocol

Representative One-Pot Procedure for 3-Methyl-5-nitro-1-phenyl-1H-indazole: [4]

  • To a stirred solution of 2-fluoro-5-nitroacetophenone (1.0 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (5 mL), add powdered 4 Å molecular sieves (30 wt % relative to the carbonyl substrate).

  • Add phenylhydrazine hydrochloride (3.0 mmol) and potassium carbonate (K2CO3) (3.0 mmol).

  • Heat the reaction mixture to 90 °C and stir for the time indicated in the table below.

  • Upon completion, cool the reaction to room temperature.

  • Add ethyl acetate (EtOAc) and water.

  • Separate the organic layer, and wash sequentially with water and saturated aqueous NaCl.

  • Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the pure product.

Data Summary
EntryCarbonyl CompoundArylhydrazineTime (h)Yield (%)
12-Fluoro-5-nitroacetophenonePhenylhydrazine496
22-Fluoro-5-nitroacetophenone4-Methoxyphenylhydrazine485
32-Fluoro-5-nitrobenzaldehydePhenylhydrazine1.5 (cyclization)73
42-Fluoro-5-nitrobenzaldehyde4-Fluorophenylhydrazine1.5 (cyclization)68

For the benzaldehyde series, the hydrazone was allowed to form for 1.5 h at 90 °C before the addition of K2CO3 for the cyclization step.[3][4]

II. Microwave-Assisted Copper-Catalyzed Synthesis

This highly efficient one-pot, two-step microwave-assisted procedure is suitable for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines.[6] The method involves the quantitative formation of arylhydrazones followed by a copper(I)-catalyzed intramolecular N-arylation, all under microwave irradiation.

Experimental Workflow

microwave_synthesis_workflow start Start step1 Step 1: Hydrazone Formation - 2-Halobenzaldehyde/acetophenone - Phenylhydrazine - Microwave at 160 °C for 10 min start->step1 step2 Step 2: Cyclization - Add CuI, Diamine Ligand, Base - Microwave at 160 °C for 10 min step1->step2 workup Workup: - Extraction - Column Chromatography step2->workup product Pure 1-Aryl-1H-indazole workup->product

Caption: Microwave-Assisted Synthesis of 1-Aryl-1H-indazoles.

Protocol

General Procedure: [6]

  • Step 1: Hydrazone Formation. In a microwave reactor vessel, combine the 2-halobenzaldehyde or 2-haloacetophenone (1.0 mmol) and the corresponding phenylhydrazine (1.1 mmol).

  • Seal the vessel and irradiate in a microwave reactor at 160 °C for 10 minutes.

  • Step 2: Cyclization. To the resulting arylhydrazone, add copper(I) iodide (CuI) (10 mol%), a diamine ligand (e.g., 1,10-phenanthroline, 22 mol%), and a base (e.g., potassium carbonate, 2.0 mmol) in a suitable solvent (e.g., DMF).[7]

  • Seal the vessel and irradiate in the microwave reactor at 160 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.

Data Summary
Entry2-Haloaryl CarbonylPhenylhydrazineYield (%)
12-IodobenzaldehydePhenylhydrazineExcellent
22-BromobenzaldehydePhenylhydrazineGood
32-ChlorobenzaldehydePhenylhydrazineGood
42-Bromoacetophenone4-TolylhydrazineGood

Yields are reported as "good to excellent" in the source literature.[6]

III. General One-Pot Protocol via Ullmann Condensation

A general one-pot protocol has been developed that does not rely on the specific substitution patterns required for SNAr cyclization, thus broadening the substrate scope.[4][5] This method likely proceeds through a copper- or palladium-catalyzed Ullmann-type condensation.

Experimental Workflow

general_one_pot_workflow start Start reagents Combine o-Haloaryl Carbonyl, Arylhydrazine, Catalyst (e.g., CuI), Base (e.g., K2CO3), and Solvent (e.g., DMPU) start->reagents heating Heat Reaction Mixture reagents->heating workup Workup: - Extraction - Purification heating->workup product Pure 1-Aryl-1H-indazole workup->product

Caption: General One-Pot Synthesis of 1-Aryl-1H-indazoles.

Protocol

General Procedure: [4][8]

  • To a stirred solution of the o-haloaryl carbonyl compound (1.0 mmol) in a suitable solvent (e.g., DMPU or PEG-400), add the arylhydrazine hydrochloride (2.0 mmol) and powdered 4 Å molecular sieves (30 wt %).[4]

  • Add the catalyst (e.g., CuI, 5-10 mol%) and a base (e.g., K2CO3, 2.0-3.0 mmol).[4][8]

  • Heat the reaction mixture at a temperature ranging from 90 °C to 120 °C for the required time (typically 12-48 hours for copper-catalyzed reactions from o-chloro precursors).[7]

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous workup followed by purification by column chromatography to yield the 1-aryl-1H-indazole.

Data Summary
Entryo-Haloaryl CarbonylArylhydrazineCatalystBaseYield (%)
12-BromobenzaldehydePhenylhydrazineCuIK2CO378
22-ChlorobenzaldehydePhenylhydrazineCuIKOH60
32-Bromobenzaldehyde4-MethoxyphenylhydrazinePd(dba)2/rac-BINAPCs2CO3High
42-BromoacetophenonePhenylhydrazinePd(dba)2/dppfK3PO4Good

Yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions.[4][7][9]

Conclusion

The one-pot synthetic routes presented here offer efficient and versatile methods for the preparation of 1-aryl-1H-indazoles. These protocols are amenable to a range of substrates and can be adapted for both small-scale library synthesis and larger-scale production. The choice of method will depend on the available starting materials, the desired substitution pattern on the indazole core, and the available laboratory equipment (e.g., microwave reactor). These streamlined synthetic approaches are anticipated to accelerate the discovery and development of new indazole-based therapeutic agents.

References

Experimental protocol for 5-Nitro-1H-indazole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of the nitro and carbonitrile functional groups provides opportunities for further chemical modification and exploration of structure-activity relationships. This document outlines a detailed three-step experimental protocol for the synthesis of this compound, commencing from commercially available starting materials.

Synthetic Strategy

The synthesis of this compound is approached via a three-step sequence:

  • Formation of the Indazole Ring: Synthesis of 5-nitro-1H-indazole from 2-fluoro-5-nitrobenzaldehyde and hydrazine hydrate.

  • Halogenation at C3: Regioselective bromination of the 5-nitro-1H-indazole at the 3-position to yield 3-bromo-5-nitro-1H-indazole.

  • Cyanation: Introduction of the carbonitrile group via a Rosenmund-von Braun reaction, where the 3-bromo substituent is displaced by a cyanide nucleophile using copper(I) cyanide.

This protocol is designed for researchers, scientists, and drug development professionals, providing a clear and reproducible methodology for the preparation of this valuable indazole derivative.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Step 1: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from the reaction of a substituted benzaldehyde with hydrazine.[1][2]

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL).

  • With stirring at room temperature (23 °C), add hydrazine hydrate (2.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into deionized water (30 mL) and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-nitro-1H-indazole. The product can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.

Step 2: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol is based on a patented procedure for the direct bromination of 5-nitro-1H-indazole.[3]

Materials:

  • 5-Nitro-1H-indazole (from Step 1)

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen (N₂) gas supply

  • Three-neck round-bottom flask equipped with a dropping funnel and thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

Procedure:

  • Under a nitrogen atmosphere, place 5-nitro-1H-indazole (1.0 equiv) in a three-neck round-bottom flask.

  • Add DMF (10 volumes, e.g., 10 mL per gram of indazole) and stir to dissolve.

  • Cool the reaction mixture to -5 °C using an ice-salt bath.

  • Slowly add bromine (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature at or below 0 °C.

  • After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude 3-bromo-5-nitro-1H-indazole.

  • The crude product can be recrystallized from an ethanol/water mixture to afford the purified product. A yield of approximately 95% has been reported for this transformation.[3]

Step 3: Synthesis of this compound

This procedure is an adaptation of the Rosenmund-von Braun reaction for the cyanation of aryl halides.[4][5]

Materials:

  • 3-Bromo-5-nitro-1H-indazole (from Step 2)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or Pyridine

  • Round-bottom flask with reflux condenser

  • Nitrogen (N₂) gas supply

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 3-bromo-5-nitro-1H-indazole (1.0 equiv) and copper(I) cyanide (1.2-1.5 equiv).

  • Add a high-boiling polar solvent such as DMF or pyridine (approximately 10-15 volumes).

  • Place the flask under a nitrogen atmosphere and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring.

  • Maintain the reflux for several hours (4-8 hours, or until TLC indicates consumption of the starting material).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes, and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Step Reactant MW ( g/mol ) Equivalents Product MW ( g/mol ) Expected Yield Appearance
1 2-Fluoro-5-nitrobenzaldehyde169.111.05-Nitro-1H-indazole163.13>90%Yellow solid
2 5-Nitro-1H-indazole163.131.03-Bromo-5-nitro-1H-indazole242.03~95%Solid
3 3-Bromo-5-nitro-1H-indazole242.031.0This compound188.1460-80%Solid

Mandatory Visualization

SynthesisWorkflow Start 2-Fluoro-5-nitrobenzaldehyde Step1 Step 1: Indazole Formation Start->Step1 Intermediate1 5-Nitro-1H-indazole Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 3-Bromo-5-nitro-1H-indazole Step3 Step 3: Cyanation Intermediate2->Step3 Product This compound Step1->Intermediate1 1. Hydrazine Hydrate, DMF 2. 23°C, 2h Step2->Intermediate2 1. Br2, DMF 2. -5°C to 40°C, 12h Step3->Product 1. CuCN, DMF 2. Reflux

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 5-Nitro-1H-indazole-3-carbonitrile as a Rho Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Nitro-1H-indazole-3-carbonitrile as a Rho kinase (ROCK) inhibitor, including its inhibitory activity, protocols for in vitro and cell-based assays, and its place within the broader context of kinase inhibitor discovery.

Introduction

This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway plays a fundamental role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of this pathway has been implicated in numerous diseases, making ROCK an attractive therapeutic target for conditions such as hypertension, cancer, and glaucoma.

Quantitative Data

The inhibitory activity of this compound against ROCK1 has been determined. While specific data for ROCK2 and a broader kinase selectivity profile are not widely published, the available data is summarized below.

TargetIC50
ROCK16.67 µM[1][2]
ROCK2Data not publicly available

Note: For a comprehensive understanding of the inhibitor's selectivity, it is recommended to perform a kinase selectivity profiling assay against a broad panel of kinases. Several commercial services are available for this purpose.

Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, leading to various cellular responses.

ROCK_Signaling_Pathway GPCR GPCRs / RTKs RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GTP RhoA-GTP (Active) RhoGEFs->RhoA_GTP GTP RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP P pMLC Phosphorylated Myosin Light Chain (pMLC) LIMK LIM Kinase (LIMK) ROCK->LIMK P Inhibitor This compound Inhibitor->ROCK Inhibition Actin Actin Stress Fibers Cell Contraction Cell Migration pMLC->Actin Cofilin Cofilin LIMK->Cofilin P

Caption: The Rho/ROCK signaling pathway and the point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of this compound against recombinant ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., S6K substrate peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute recombinant ROCK1 and ROCK2 to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically by titration.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Km for each enzyme to accurately determine IC50 values.

  • Assay Assembly:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Reaction and Detection:

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blot for ROCK Activity

This protocol describes how to assess the inhibitory effect of this compound on the ROCK signaling pathway in a cellular context by measuring the phosphorylation of a downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

  • Cell line expressing ROCK (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Serum-free medium

  • Stimulant (e.g., lysophosphatidic acid - LPA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-MYPT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with a ROCK activator, such as LPA (e.g., 10 µM), for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total MYPT1 and a loading control (e.g., GAPDH).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-MYPT1 to total MYPT1 and normalize to the loading control. Compare the results from the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Kinase Inhibitor Characterization Workflow

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, and cellular activity.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) or Structure-Based Design Hit_ID Hit Identification (this compound) HTS->Hit_ID Biochem_Assay Biochemical Assays (IC50 Determination for ROCK1/2) Hit_ID->Biochem_Assay Selectivity Kinase Selectivity Profiling (Panel Screening) Biochem_Assay->Selectivity Lead_Opt Lead Optimization Biochem_Assay->Lead_Opt Cell_Based Cell-Based Assays (Target Engagement & Pathway Inhibition) Selectivity->Cell_Based Selectivity->Lead_Opt ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based->ADME_Tox Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo In_Vivo->Lead_Opt

Caption: A typical workflow for the characterization of a kinase inhibitor.

Disclaimer: This information is intended for research use only and is not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: 5-Nitro-1H-indazole-3-carbonitrile in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-indazole-3-carbonitrile, also referred to as DL0805, is a potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It has demonstrated significant vasorelaxant properties, making it a valuable tool for cardiovascular research, particularly in the investigation of hypertension and other vasospastic disorders.[1] These application notes provide an overview of its mechanism of action, key experimental data, and detailed protocols for its use in cardiovascular research settings. While exhibiting vasorelaxant activity, it is important to note that this compound has been reported to have high toxicity.[1]

Mechanism of Action

This compound exerts its primary cardiovascular effects through the inhibition of the RhoA/ROCK signaling pathway, a critical regulator of vascular smooth muscle contraction.[1][2] The binding of agonists, such as norepinephrine or angiotensin II, to G protein-coupled receptors on vascular smooth muscle cells (VSMCs) activates the small GTPase RhoA. Activated RhoA, in turn, activates ROCK, which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction and vasoconstriction.

By inhibiting ROCK, this compound prevents the inactivation of MLCP, leading to decreased MLC phosphorylation and subsequent vasorelaxation.[1][2] Additionally, studies have shown that its vasorelaxant effects are also mediated through the inhibition of calcium influx and involvement of the nitric oxide (NO)-cGMP pathway in the endothelium.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound (DL0805) and its derivative, DL0805-2, in various cardiovascular assays.

Table 1: In Vitro Efficacy of this compound (DL0805)

ParameterAssay ConditionValueReference
ROCK-I Inhibition (IC50) Kinase-Glo Luminescent Kinase Assay6.67 μM[1]
Maximal Vasorelaxation Norepinephrine-induced contraction in endothelium-intact rat aortic rings109.1 ± 1.8%[1]
Maximal Vasorelaxation Norepinephrine-induced contraction in endothelium-denuded rat aortic rings97.6 ± 2.6%[1]

Table 2: Vasodilatory Effects of DL0805-2 (a derivative of this compound)

ParameterArtery TypeAgonistpEC50Reference
Vasodilation Mesenteric Artery (endothelium-intact)KCl6.02 ± 0.05[3]
Vasodilation Mesenteric Artery (endothelium-denuded)KCl5.72 ± 0.06[3]
Vasodilation Renal ArteryKCl5.39 ± 0.03[3]
Vasodilation Ventral Tail ArteryKCl5.67 ± 0.02[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Vasorelaxation Induced by this compound

cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell Agonist Agonist (Norepinephrine, Angiotensin II) GPCR GPCR Agonist->GPCR RhoA RhoA-GTP GPCR->RhoA ROCK ROCK RhoA->ROCK MLCP_inactive MLCP (Inactive) ROCK->MLCP_inactive MLC_P MLC-P Indazole 5-Nitro-1H-indazole- 3-carbonitrile Indazole->ROCK MLCP_active MLCP (Active) MLC MLC MLCP_active->MLC MLC_P->MLC Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation eNOS eNOS NO NO eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP cGMP->Relaxation Indazole_endo 5-Nitro-1H-indazole- 3-carbonitrile Indazole_endo->eNOS Activates

Caption: Mechanism of vasorelaxation by this compound.

Experimental Workflow for Vasorelaxation Assay

A Isolate Rat Thoracic Aorta B Cut into 2-3 mm Rings A->B C Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) B->C D Equilibrate under 2g Tension C->D E Induce Contraction (Norepinephrine or KCl) D->E F Cumulative Addition of This compound E->F G Record Isometric Tension F->G H Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for assessing vasorelaxant effects in isolated aortic rings.

Experimental Protocols

Protocol 1: Vasorelaxation Assay in Isolated Rat Aortic Rings

Objective: To determine the vasorelaxant effect of this compound on pre-contracted isolated rat thoracic aortic rings.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.7 glucose)

  • Norepinephrine (NE) or Potassium Chloride (KCl)

  • This compound (DL0805)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a rat via an approved method and excise the thoracic aorta.

  • Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings. For endothelium-denuded rings, gently rub the intimal surface with a pair of forceps.

  • Suspend the aortic rings in organ baths containing 10 mL of Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to isometric force transducers and allow them to equilibrate for 60 minutes under a resting tension of 2 g. During equilibration, replace the Krebs solution every 15 minutes.

  • After equilibration, induce a stable contraction by adding a submaximal concentration of NE (e.g., 1 μM) or KCl (e.g., 60 mM).

  • Once the contraction has reached a plateau, cumulatively add this compound at increasing concentrations (e.g., 0.1 μM to 100 μM) to the organ bath.

  • Record the changes in isometric tension.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

Protocol 2: Intracellular Calcium Measurement in Vascular Smooth Muscle Cells

Objective: To assess the effect of this compound on intracellular calcium concentration ([Ca2+]i) in rat aortic vascular smooth muscle cells (VSMCs).

Materials:

  • Rat aortic VSMCs

  • DMEM supplemented with 10% FBS

  • Fluo-3 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Angiotensin II (Ang II)

  • This compound (DL0805)

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Culture rat aortic VSMCs in 96-well plates or on glass coverslips until they reach 80-90% confluency.

  • Wash the cells twice with HBSS.

  • Load the cells with Fluo-3 AM (e.g., 5 μM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove excess dye.

  • Pre-incubate the cells with this compound at desired concentrations for 30 minutes.

  • Stimulate the cells with Ang II (e.g., 100 nM).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence plate reader or confocal microscope.

  • Record the change in fluorescence over time to determine the effect of the compound on Ang II-induced calcium influx.

Protocol 3: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To determine the effect of this compound on the phosphorylation of myosin light chain in VSMCs.

Materials:

  • Rat aortic VSMCs

  • Angiotensin II (Ang II)

  • This compound (DL0805)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against p-MLC and total MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture VSMCs to near confluency and then serum-starve for 24 hours.

  • Pre-treat the cells with this compound for 30 minutes.

  • Stimulate the cells with Ang II (e.g., 100 nM) for a short period (e.g., 5 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-MLC and total MLC overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and express the results as the ratio of p-MLC to total MLC.

References

Application of 5-Nitroindazole Derivatives in Antiprotozoal Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protozoan infections, such as Chagas disease, leishmaniasis, and human African trypanosomiasis, represent a significant global health burden, affecting millions of people, primarily in tropical and subtropical regions.[1][2][3] The therapeutic arsenal for these neglected tropical diseases is limited, often hampered by issues of toxicity, long treatment durations, and emerging drug resistance.[3][4] Consequently, there is an urgent and ongoing need for the discovery and development of novel, safe, and effective antiprotozoal agents.[3]

5-Nitroindazole derivatives have emerged as a promising class of compounds with potent activity against a range of protozoan parasites.[5][6][7][8][9] The indazole scaffold, a bicyclic aromatic heterocycle, offers a versatile platform for chemical modification, allowing for the optimization of antiparasitic activity and pharmacokinetic properties.[6][10] The presence of the 5-nitro group is often crucial for their mechanism of action, which is believed to involve bioreduction to generate reactive nitrogen species that induce oxidative stress and damage parasitic macromolecules.[1][7][11][12]

These application notes provide a summary of the antiprotozoal activity of key 5-nitroindazole derivatives, detailed protocols for their in vitro and in vivo screening, and a visualization of the proposed mechanism of action. This information is intended to guide researchers in the evaluation and development of this promising class of therapeutic agents.

Data Presentation: In Vitro Antiprotozoal Activity and Cytotoxicity of 5-Nitroindazole Derivatives

The following tables summarize the in vitro activity of selected 5-nitroindazole derivatives against various protozoan parasites and their cytotoxicity against mammalian cells. These compounds have demonstrated significant potency, often exceeding that of the reference drug benznidazole (BZ).

Table 1: Activity of 1,2-disubstituted 5-nitroindazolin-3-ones against Trypanosoma cruzi [5][13]

CompoundParasite StrainParasite FormIC50 (µM)Cytotoxicity (LC50, µM)Selectivity Index (SI)
Compound 16 (1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one)Y (moderately resistant)Epimastigotes0.49>200 (cardiac cells)>408
Intracellular Amastigotes0.41>200 (cardiac cells)>487.80
Compound 24 (1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one)Y (moderately resistant)Epimastigotes5.75>200 (cardiac cells)>34
Intracellular Amastigotes1.17>200 (cardiac cells)>170
Benznidazole (BZ) Y (moderately resistant)Epimastigotes25.22>200 (L929 fibroblasts)>10
Intracellular Amastigotes0.57>200 (L929 fibroblasts)>350

Table 2: Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania amazonensis [4][14]

CompoundParasite FormIC50 (µM)Cytotoxicity (CC50, µM) on Mouse Peritoneal MacrophagesSelectivity Index (SI)
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate Promastigotes<1>10>10
Intracellular Amastigotes0.46 ± 0.01402.5875
Amphotericin B Intracellular Amastigotes0.45 ± 0.0110.322.8

Table 3: Activity of 3-alkoxy-1-benzyl-5-nitroindazole Derivatives against Leishmania species [15][16]

CompoundLeishmania SpeciesParasite FormIC50/EC50 (µM)Cytotoxicity (CC50, µM) on Mouse Peritoneal MacrophagesSelectivity Index (SI)
NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine)L. amazonensisIntracellular Amastigotes≤ 5>10≥ 10
L. infantumIntracellular Amastigotes≤ 5>10≥ 10
L. mexicanaIntracellular Amastigotes≤ 5>10≥ 10
NV8 L. amazonensisIntracellular Amastigotes≤ 5>10≥ 10
L. infantumIntracellular Amastigotes≤ 5>10≥ 10
L. mexicanaIntracellular Amastigotes≤ 5>10≥ 10

Experimental Protocols

In Vitro Antiprotozoal Screening

A generalized workflow for the in vitro screening of 5-nitroindazole derivatives is presented below.

G cluster_parasite Parasite Culture cluster_host Host Cell Culture cluster_assay In Vitro Assays Epimastigotes Epimastigote Culture (e.g., LIT medium) EpimastigoteAssay Epimastigote Viability Assay (e.g., Resazurin) Epimastigotes->EpimastigoteAssay Promastigotes Promastigote Culture (e.g., Schneider's medium) PromastigoteAssay Promastigote Viability Assay (e.g., Resazurin) Promastigotes->PromastigoteAssay AmastigoteAssay Intracellular Amastigote Assay (Infection of host cells) Promastigotes->AmastigoteAssay Infection MammalianCells Mammalian Cell Culture (e.g., L929, Macrophages) MammalianCells->AmastigoteAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, Resazurin) MammalianCells->CytotoxicityAssay CompoundPrep Compound Preparation (Stock solutions in DMSO) CompoundPrep->EpimastigoteAssay CompoundPrep->PromastigoteAssay CompoundPrep->AmastigoteAssay CompoundPrep->CytotoxicityAssay DataAnalysis Data Analysis (IC50, LC50, SI calculation) EpimastigoteAssay->DataAnalysis PromastigoteAssay->DataAnalysis AmastigoteAssay->DataAnalysis CytotoxicityAssay->DataAnalysis

Caption: General workflow for in vitro antiprotozoal screening.

1. Parasite Culture:

  • Trypanosoma cruzi epimastigotes: Maintained in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Leishmania spp. promastigotes: Cultured in Schneider's insect medium supplemented with 10-20% FBS at 26°C.

2. Host Cell Culture:

  • L929 fibroblasts or peritoneal macrophages: Maintained in RPMI-1640 or DMEM medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

3. In Vitro Susceptibility Assays:

  • Epimastigote/Promastigote Assay:

    • Seed parasites in 96-well plates at a density of 1 x 10^6 parasites/mL.

    • Add serial dilutions of the 5-nitroindazole derivatives (typically from 200 µM to 0.1 µM). Include a positive control (e.g., benznidazole) and a negative control (untreated parasites).

    • Incubate for 72 hours at the appropriate temperature (28°C for T. cruzi, 26°C for Leishmania).

    • Assess parasite viability using a resazurin-based assay. Add resazurin solution and incubate for another 4-24 hours.

    • Measure fluorescence or absorbance to determine the percentage of growth inhibition.

  • Intracellular Amastigote Assay:

    • Seed host cells (e.g., macrophages) in 96-well plates and allow them to adhere overnight.

    • Infect the host cells with trypomastigotes or stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.

    • Incubate for 24 hours to allow for parasite internalization.

    • Wash the wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate for an additional 48-72 hours.

    • Fix and stain the cells (e.g., with Giemsa).

    • Determine the number of infected cells and the number of amastigotes per cell by microscopy.

4. Cytotoxicity Assay:

  • Seed mammalian cells in 96-well plates.

  • Add serial dilutions of the 5-nitroindazole derivatives.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Assess cell viability using an MTT or resazurin-based assay.

5. Data Analysis:

  • Calculate the 50% inhibitory concentration (IC50) for parasites and the 50% lethal concentration (LC50) or cytotoxic concentration (CC50) for host cells using non-linear regression analysis.

  • Determine the Selectivity Index (SI) as the ratio of LC50/IC50 or CC50/IC50. A higher SI value indicates greater selectivity for the parasite over host cells.

In Vivo Efficacy Studies

A general workflow for assessing the in vivo efficacy of 5-nitroindazole derivatives in a murine model of Chagas disease is outlined below.

G AnimalModel Animal Model (e.g., BALB/c mice) Infection Infection with Trypanosoma cruzi (e.g., Y strain trypomastigotes) AnimalModel->Infection TreatmentGroups Establish Treatment Groups (Vehicle, Test Compound, Reference Drug) Infection->TreatmentGroups DrugAdmin Drug Administration (e.g., oral gavage, intraperitoneal) TreatmentGroups->DrugAdmin Monitoring Monitoring (Parasitemia, Survival, Clinical Signs) DrugAdmin->Monitoring Endpoint Experiment Endpoint (e.g., Day 30 post-infection) Monitoring->Endpoint Analysis Data Analysis (Parasitemia curves, Survival rates) Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies.

1. Animal Model:

  • Use an appropriate animal model, such as BALB/c mice. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

2. Infection:

  • Infect mice intraperitoneally with bloodstream trypomastigotes of a relevant T. cruzi strain (e.g., Y strain).

3. Treatment:

  • Initiate treatment at the onset of detectable parasitemia.

  • Administer the 5-nitroindazole derivatives and the reference drug (e.g., benznidazole) via a suitable route (e.g., oral gavage) for a defined period (e.g., 5-10 consecutive days).

  • Include a vehicle-treated control group.

4. Monitoring:

  • Monitor parasitemia levels by counting parasites in fresh blood samples collected from the tail vein at regular intervals.

  • Record survival rates and clinical signs of disease throughout the experiment.

5. Data Analysis:

  • Plot parasitemia curves for each treatment group.

  • Calculate the percentage reduction in parasitemia compared to the untreated control group.

  • Analyze survival data using Kaplan-Meier survival curves.

Proposed Mechanism of Action

The antiprotozoal activity of 5-nitroindazole derivatives is believed to be mediated by the reduction of the nitro group, a process catalyzed by parasitic nitroreductases.[1][11] This bioactivation leads to the formation of reactive nitrogen species, which induce oxidative stress and cause damage to parasite DNA, proteins, and lipids, ultimately leading to cell death.[1][11][12]

G cluster_parasite Protozoan Parasite Nitroreductase Nitroreductase (NTR) ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Nitroreductase->ROS Reduction Damage Macromolecular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Parasite Death (Apoptosis) Damage->Apoptosis Compound 5-Nitroindazole Derivative Compound->Nitroreductase Enters Parasite

Caption: Proposed mechanism of action of 5-nitroindazole derivatives.

Conclusion

5-Nitroindazole derivatives represent a promising and versatile scaffold for the development of new antiprotozoal drugs. Their potent in vitro and in vivo activity against key parasites such as Trypanosoma cruzi and Leishmania species, coupled with favorable selectivity profiles, underscores their therapeutic potential.[4][5][15] The detailed protocols and data presented in these application notes are intended to facilitate further research and development of this important class of compounds in the fight against neglected tropical diseases. Further optimization of the 5-nitroindazole scaffold could lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: Fluorescent Probes Derived from 5-Nitro-1H-Indazole for Nitroreductase Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes derived from 5-nitro-1H-indazole. These probes are valuable tools for the detection of nitroreductase (NTR) activity, a key biomarker for hypoxic conditions prevalent in solid tumors. The core mechanism involves the enzymatic reduction of a nitro group to an amino group, which instigates a significant "turn-on" fluorescent response. This property makes them highly suitable for applications in cancer research, drug screening, and diagnostics.

Overview and Principle

Fluorescent probes synthesized from 5-nitro-1H-indazole, such as 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, are designed to be initially non-fluorescent or weakly fluorescent. The electron-withdrawing nitro group quenches the fluorescence of the core structure. In the presence of nitroreductase and a cofactor like NADH, the nitro group is reduced to an electron-donating amino group. This conversion triggers an intramolecular charge transfer (ICT) process, resulting in a strong fluorescent signal. This "off-on" switching mechanism provides a high signal-to-noise ratio, enabling sensitive detection of NTR activity in various biological contexts.

Synthesis of 3H-pyrazolo[4,3-a]acridin-11-carbonitrile Probes

A general method for synthesizing these fluorescent probes involves a one-pot reaction combining a 5-nitro-1H-indazole derivative with an arylacetonitrile in the presence of a strong base.

Experimental Protocol: General Synthesis

Materials:

  • 5-nitro-1H-indazole derivatives (e.g., 1-methyl-5-nitro-1H-indazole)

  • Substituted arylacetonitriles (e.g., 4-methoxyphenylacetonitrile)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Water

Procedure:

  • To a solution of KOH (20 g, 357 mmol) in methanol (50 mL), add the 5-nitro-1H-indazole derivative (10 mmol) and the arylacetonitrile (12 mmol) with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate sequentially with water and ethanol.

  • Air-dry the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3H-pyrazolo[4,3-a]acridin-11-carbonitrile probe.

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy for structural elucidation.

  • Mass spectrometry to confirm the molecular weight.

  • FT-IR spectroscopy to identify functional groups (e.g., nitrile group at ~2240 cm⁻¹).[1]

  • Melting point determination.

  • UV-Vis and fluorescence spectroscopy to determine photophysical properties.

Photophysical Properties

The photophysical characteristics of the synthesized 3H-pyrazolo[4,3-a]acridin-11-carbonitrile derivatives are crucial for their application as fluorescent probes. The following table summarizes key data for representative compounds in chloroform.

Compoundλabs (nm)ε (x 10⁴ M⁻¹cm⁻¹)λex (nm)λem (nm)ΦF
3a 3803.83754540.45
3b 3803.83754540.53
3c 3953.93754380.51
3d 3953.93754380.59
Data obtained from literature for compounds in chloroform.

The fluorescence quantum yields (ΦF) are typically determined using a comparative method with a standard fluorophore like fluorescein.

Application: In Vitro Nitroreductase Activity Assay

This protocol describes the use of a 5-nitro-1H-indazole-derived fluorescent probe to measure the activity of nitroreductase in a cell-free system.

Experimental Protocol: NTR Activity Assay

Materials:

  • Synthesized fluorescent probe (e.g., 3a) stock solution (1 mM in DMSO)

  • Purified nitroreductase enzyme

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) stock solution (10 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Prepare a reaction mixture in each well of the microplate containing:

    • PBS buffer

    • NADH (final concentration 100 µM)

    • Fluorescent probe (final concentration 10 µM)

  • To initiate the reaction, add varying concentrations of nitroreductase to the wells. For a negative control, add buffer instead of the enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the amino-derivative of the probe.

  • Plot the fluorescence intensity against the nitroreductase concentration to determine the enzyme activity.

Application: Cellular Imaging of Hypoxia

This protocol outlines the use of a 5-nitro-1H-indazole-derived fluorescent probe for imaging nitroreductase activity in cultured cells, which serves as an indicator of cellular hypoxia.

Experimental Protocol: Live Cell Imaging

Materials:

  • Cancer cell line known to overexpress NTR under hypoxic conditions (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fluorescent probe stock solution (1 mM in DMSO)

  • Hypoxia chamber or incubator with controlled O₂ levels

  • Confocal fluorescence microscope

Procedure:

  • Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency.

  • To induce hypoxia, place the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. A parallel set of cells should be maintained under normoxic conditions (ambient O₂) as a control.

  • Prepare a working solution of the fluorescent probe in serum-free cell culture medium at a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash them once with PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • After incubation, wash the cells twice with PBS to remove any excess probe.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings.

  • Analyze the fluorescence intensity in hypoxic versus normoxic cells to assess the level of nitroreductase activity.

Visualizations

Signaling Pathway: Nitroreductase-Mediated Fluorescence Activation

NTR_Activation cluster_cell Cellular Environment Probe 5-Nitro-1H-Indazole Probe (Non-fluorescent) NTR Nitroreductase (NTR) Probe->NTR NADP NADP+ NTR->NADP Amino_Probe Amino-Indazole Product (Fluorescent) NTR->Amino_Probe Reduction NADH NADH NADH->NTR Fluorescence Fluorescence Signal Amino_Probe->Fluorescence Emits Light Hypoxia Hypoxia Tumor_Cell Tumor Cell Hypoxia->Tumor_Cell Induces Tumor_Cell->NTR Upregulates Cellular_Imaging_Workflow Start Start: Seed Cells Induce_Hypoxia Induce Hypoxia (1% O2) vs. Normoxia Control Start->Induce_Hypoxia Add_Probe Incubate with 5-Nitro-1H-Indazole Probe Induce_Hypoxia->Add_Probe Wash Wash to Remove Excess Probe Add_Probe->Wash Image Confocal Fluorescence Microscopy Wash->Image Analyze Analyze Fluorescence Intensity Image->Analyze HTS_Workflow Start Start: Prepare Assay Plate Add_Components Add NTR, NADH, and 5-Nitro-1H-Indazole Probe Start->Add_Components Add_Compounds Add Test Compounds from Library Add_Components->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Read_Fluorescence Measure Fluorescence Intensity Incubate->Read_Fluorescence Identify_Hits Identify 'Hits' (Reduced Fluorescence) Read_Fluorescence->Identify_Hits

References

Application Notes: Protocol for Measuring Vasorelaxant Activity of Indazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest due to their wide range of biological activities.[1][2] Several synthetic indazole-containing compounds have demonstrated potent vasorelaxant effects, highlighting their potential as therapeutic agents for cardiovascular diseases such as hypertension.[1][3] The evaluation of vasorelaxant activity is a critical step in the preclinical development of new antihypertensive drugs. The ex vivo isolated aortic ring assay is a robust and widely used method to characterize the vasodilator properties of novel compounds, allowing for the determination of their potency, efficacy, and mechanism of action.[4][5]

These application notes provide a detailed protocol for assessing the vasorelaxant activity of indazole compounds using the rat thoracic aorta model. The protocol covers the preparation of aortic rings, the measurement of isometric tension, and the investigation of endothelium-dependent and -independent mechanisms of action.

Experimental Protocols

Materials and Reagents

Equipment:

  • Organ bath system with thermoregulation (37°C)

  • Gas cylinder (95% O₂, 5% CO₂) and diffuser

  • Isometric force transducer

  • Data acquisition system and software (e.g., PowerLab)

  • Dissection microscope

  • Standard surgical instruments (forceps, scissors)

Solutions and Chemicals:

  • Physiological Salt Solution (PSS) or Krebs-Henseleit Solution (KHS) of the following composition (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, and D-glucose 5.0.[6]

  • High Potassium (K⁺) Depolarizing Solution: PSS/KHS with an equimolar substitution of NaCl with KCl (e.g., 60-80 mM K⁺).[5][7]

  • Phenylephrine (PE): Stock solution (10 mM) in distilled water. Used as an α₁-adrenergic agonist to pre-contract the aortic rings.[5][8]

  • Acetylcholine (ACh): Stock solution (10 mM) in distilled water. Used to assess the integrity of the endothelium.[4][9]

  • Sodium Nitroprusside (SNP): Stock solution (10 mM) in distilled water. An endothelium-independent vasodilator used as a positive control.[10][11]

  • Indazole Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO). The final solvent concentration in the organ bath should be minimal (e.g., <0.1%) to avoid affecting the tissue.[12]

  • L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (NOS), used to investigate the role of the NO pathway.[13][14]

  • Indomethacin: A cyclooxygenase (COX) inhibitor.[6]

  • ODQ (1H-[1][8][15]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase (sGC).[4][7]

Preparation of Isolated Thoracic Aortic Rings
  • Humanely euthanize a male Sprague-Dawley or Wistar-Kyoto rat (200-250 g) following institutionally approved guidelines.

  • Carefully dissect the thoracic aorta, removing it from the aortic arch to the diaphragm.

  • Immediately place the isolated aorta in cold, oxygenated PSS/KHS.

  • Under a dissection microscope, meticulously remove adherent connective and adipose tissues.

  • Cut the cleaned aorta into rings of 2-3 mm in length.[8][16]

  • For experiments requiring endothelium-denuded vessels, gently rub the intimal surface of the ring with a fine wire or forceps.[8][14]

Measurement of Vasorelaxant Activity
  • Mount each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10-20 mL of PSS/KHS. The solution should be continuously gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.[5]

  • Apply a resting tension of 1.5-2.0 grams to the aortic rings and allow them to equilibrate for at least 60 minutes. During this period, wash the rings with fresh PSS/KHS every 15-20 minutes.[4][17]

  • After equilibration, assess the viability of the rings by inducing a contraction with high K⁺ solution (e.g., 60 mM KCl).

  • Wash the rings and allow them to return to the baseline tension.

  • To check endothelium integrity, pre-contract the rings with Phenylephrine (PE, 1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, 1-10 µM). A relaxation of >85% indicates an intact endothelium, while a relaxation of <10% confirms successful endothelium removal.[18]

  • After washing and re-equilibration, induce a stable submaximal contraction with a vasoconstrictor (e.g., PE at 1 µM or KCl at 60 mM).

  • Once the contraction is stable, add the indazole test compound cumulatively to the organ bath in increasing concentrations to construct a concentration-response curve.[5]

  • At the end of the experiment, add a high concentration of an endothelium-independent vasodilator like Sodium Nitroprusside (SNP, 10 µM) to achieve maximal relaxation.[11]

Investigating the Mechanism of Action

To determine if the vasorelaxant effect is endothelium-dependent, compare the concentration-response curves of the indazole compound in endothelium-intact versus endothelium-denuded aortic rings.[4]

To further probe the signaling pathway involved:

  • Role of Nitric Oxide (NO): Pre-incubate endothelium-intact rings with a NOS inhibitor like L-NAME (100 µM) for 20-30 minutes before pre-contracting with PE and adding the test compound. A significant reduction in the vasorelaxant effect suggests the involvement of the NO-cGMP pathway.[7][13]

  • Role of K⁺ Channels: To investigate if the compound acts on smooth muscle K⁺ channels, use endothelium-denuded rings pre-contracted with PE. The involvement of specific K⁺ channels can be assessed by pre-incubating the rings with various channel blockers (e.g., Tetraethylammonium for Ca²⁺-activated K⁺ channels, Glibenclamide for ATP-sensitive K⁺ channels).[7][12]

  • Role of Ca²⁺ Channels: The effect on voltage-gated Ca²⁺ channels can be studied by evaluating the compound's ability to relax aortic rings pre-contracted with a high concentration of KCl, which induces contraction primarily through Ca²⁺ influx.[7]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. Relaxation responses are typically expressed as a percentage of the maximum contraction induced by the agonist (PE or KCl).[11] The key parameters to report are Emax (maximum relaxation effect) and EC₅₀ (the molar concentration of the compound that produces 50% of the maximum response). The EC₅₀ value is often expressed as its negative logarithm (pEC₅₀) for easier comparison of potencies.[11][19]

Table 1: Vasorelaxant Activity of Indazole Compounds on Phenylephrine (1 µM) Pre-Contracted Aortic Rings

CompoundEndotheliumEmax (%)EC₅₀ (µM)pEC₅₀
Indazole Cmpd 1 Intact95.2 ± 4.54.005.40
Denuded25.1 ± 3.1> 100< 4.0
Indazole Cmpd 2 Intact98.7 ± 3.93.475.46
Denuded22.8 ± 2.9> 100< 4.0
Fasudil (Control) Intact101.5 ± 2.84.655.33
SNP (Control) Denuded102.1 ± 1.90.018.00
*Data are presented as mean ± SEM. p < 0.05 compared to the endothelium-intact group. Example data is stylized based on literature values for indazole derivatives.[1]

Table 2: Effect of Indazole Compound 2 on Aortic Rings Pre-Contracted with KCl (60 mM)

CompoundEndotheliumEmax (%)EC₅₀ (µM)pEC₅₀
Indazole Cmpd 2 Denuded85.4 ± 5.25.625.25
Nifedipine (Control) Denuded99.8 ± 2.30.057.30
Data are presented as mean ± SEM.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Vasorelaxation Assay cluster_analysis Data Analysis A Euthanize Rat & Isolate Thoracic Aorta B Clean Adherent Tissue A->B C Cut into 2-3 mm Rings B->C D Mount Rings in Organ Bath C->D E Equilibrate for 60 min under 2.0g Tension D->E F Check Endothelium Integrity (PE then ACh) E->F G Induce Submaximal Contraction (e.g., Phenylephrine, 1 µM) F->G H Add Indazole Compound (Cumulative Concentrations) G->H I Record Isometric Tension H->I J Calculate % Relaxation I->J K Generate Concentration-Response Curve J->K L Determine Emax and EC50 K->L

Caption: Workflow for assessing vasorelaxant activity.

Signaling Pathways

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) ACh Agonist (ACh) Receptor M3 Receptor ACh->Receptor eNOS_inactive eNOS Receptor->eNOS_inactive + Ca²⁺ eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arg L-Arginine L_Arg->eNOS_active sGC_inactive sGC NO->sGC_inactive Diffuses & Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to ↓ [Ca²⁺]i

Caption: Endothelium-dependent vasorelaxation via NO-cGMP.

G cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Indazole Indazole Compound Ca_Channel L-type Ca²⁺ Channel Indazole->Ca_Channel Blocks K_Channel K⁺ Channel Indazole->K_Channel Opens Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpol Hyperpolarization K_Channel->Hyperpol ↑ K⁺ Efflux Relaxation Vasorelaxation Ca_Influx->Relaxation Hyperpol->Ca_Channel Inactivates Hyperpol->Relaxation

Caption: Potential endothelium-independent mechanisms.

References

Application Notes: Functionalization of the 3-Carbonitrile Group of Indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-3-carbonitrile is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The 3-carbonitrile group serves as a key functional handle that can be transformed into diverse moieties such as carboxylic acids, amides, amines, amidines, and tetrazoles. This document provides detailed application notes and experimental protocols for several high-impact functionalization reactions of indazole-3-carbonitrile, enabling researchers to access a broad chemical space for drug discovery and development.

Introduction

The indazole ring system is a privileged scaffold found in numerous compounds with significant biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties. The ability to selectively modify the indazole core is crucial for structure-activity relationship (SAR) studies. Indazole-3-carbonitrile is an ideal starting material due to the reactivity of the nitrile group, which can be elaborated into various functional groups essential for modulating potency, selectivity, and pharmacokinetic properties. These notes detail reliable protocols for four key transformations: hydrolysis to indazole-3-carboxylic acid, conversion to 3-(1H-tetrazol-5-yl)indazole, reduction to (1H-indazol-3-yl)methanamine, and synthesis of indazole-3-carboxamidine.

Key Functionalization Pathways

The 3-carbonitrile group of indazole can be chemically transformed through several reliable pathways. A summary of these transformations is presented below, followed by detailed experimental protocols.

Functionalization_Pathways cluster_main Functionalization of Indazole-3-carbonitrile cluster_products Indazole_CN Indazole-3-carbonitrile CarboxylicAcid Indazole-3-carboxylic Acid Indazole_CN->CarboxylicAcid Hydrolysis (H+ or OH-) Tetrazole 3-(1H-Tetrazol-5-yl)indazole Indazole_CN->Tetrazole [3+2] Cycloaddition (NaN3, Lewis Acid) Amine (1H-Indazol-3-yl)methanamine Indazole_CN->Amine Reduction (LiAlH4 or Raney Ni/H2) Amidine Indazole-3-carboxamidine Indazole_CN->Amidine Amidination (e.g., Pinner Reaction)

Figure 1: Key synthetic pathways for the functionalization of the 3-carbonitrile group of indazole.

Experimental Protocols & Data

Hydrolysis to Indazole-3-carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide coupling reactions.[1][2] This can be achieved under either acidic or basic conditions.

Protocol: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend indazole-3-carbonitrile (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10-15 mL per gram of nitrile).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The reaction initially forms the intermediate carboxamide.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Acidification: Carefully acidify the cooled solution to pH 2-3 with concentrated hydrochloric acid (HCl) or citric acid solution. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield indazole-3-carboxylic acid.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Basic Hydrolysis10% aq. NaOHWater100 - 1104 - 8>90[3][4]
Acidic Hydrolysis20% aq. HClWater100 - 1104 - 6~85[2]
Table 1: Comparative data for the hydrolysis of indazole-3-carbonitrile.
Synthesis of 3-(1H-Tetrazol-5-yl)indazole

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a widely used bioisosteric replacement for a carboxylic acid group in drug design. This is typically achieved via a [3+2] cycloaddition reaction with an azide source.[5]

Tetrazole_Workflow cluster_workflow Workflow: Nitrile to Tetrazole Conversion Start Indazole-3-carbonitrile + NaN3 + NH4Cl Reaction Heat in DMF (120-130 °C, 12-24h) Start->Reaction Workup Cool & Quench (Acidified Water) Reaction->Workup Isolation Filter & Wash (Water, Ether) Workup->Isolation Product 3-(1H-Tetrazol-5-yl)indazole Isolation->Product

Figure 2: Experimental workflow for the synthesis of 3-(1H-tetrazol-5-yl)indazole.

Protocol: [3+2] Cycloaddition with Sodium Azide

  • Reaction Setup: To a solution of indazole-3-carbonitrile (1.0 eq.) in N,N-dimethylformamide (DMF) (approx. 10 mL per gram), add sodium azide (NaN₃, 1.5 eq.) and ammonium chloride (NH₄Cl, 1.5 eq.). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to 120-130 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir vigorously. Monitor the reaction by TLC (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water and acidify to pH ~2 with 2M HCl.

  • Isolation: A precipitate will form. Stir the suspension for 30 minutes in the cold, then collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water, followed by a cold non-polar solvent like diethyl ether, to remove residual DMF and impurities. Dry under vacuum.

Catalyst/AdditiveAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference(s)
NH₄ClNaN₃DMF120-13012-2475-90[1][5]
ZnBr₂NaN₃Water10012~85General Method
Co(II) ComplexNaN₃DMSO11012>95[5]
Table 2: Reaction conditions for tetrazole formation from indazole-3-carbonitrile.
Reduction to (1H-Indazol-3-yl)methanamine

Reduction of the nitrile provides the corresponding primary amine, a valuable functional group for introducing further diversity through amide bond formation, reductive amination, or sulfonylation. Powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) or catalytic hydrogenation are effective.[6][7][8]

Protocol: Reduction with LiAlH₄

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of Lithium Aluminium Hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. All glassware must be dry and the reaction must be performed under anhydrous conditions.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of indazole-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Isolation: A granular precipitate of aluminum salts will form. Stir the mixture vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude amine can be purified further by column chromatography or crystallization of its hydrochloride salt.

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
LiAlH₄THF65 (reflux)2-470-85[6][7][8]
Raney® Ni, H₂MeOH/NH₃25-506-1260-80[9][10]
Table 3: Comparative data for the reduction of indazole-3-carbonitrile.
Synthesis of Indazole-3-carboxamidine

The amidine functional group is a strong base and an important pharmacophore in many therapeutic agents. It can be synthesized from the corresponding nitrile, often via the Pinner reaction or by reaction with hydroxylamine followed by reduction.[11][12]

Protocol: Synthesis via Amidoxime Intermediate

  • Step 1: Amidoxime Formation:

    • Reaction Setup: In a round-bottom flask, dissolve indazole-3-carbonitrile (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.5 eq.) and a base such as triethylamine or sodium carbonate (1.5 eq.).

    • Heating: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

    • Isolation: Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Dry the organic layer, concentrate, and purify the crude indazole-3-carboxamidoxime by chromatography or recrystallization.

  • Step 2: Reduction of Amidoxime to Amidine:

    • Reaction Setup: Dissolve the amidoxime intermediate (1.0 eq.) in acetic acid. Add a palladium catalyst, such as Pd/C (10 mol%) or PdCl₂.

    • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature. Alternatively, use a transfer hydrogenation source like triethylsilane.[12]

    • Work-up: Once the reaction is complete (monitored by TLC), filter the catalyst through Celite®.

    • Isolation: Remove the solvent under reduced pressure. The product is often isolated as its acetate or hydrochloride salt. Basification with a suitable base (e.g., NaHCO₃) followed by extraction can provide the free base.

MethodKey ReagentsIntermediateYield (%)Reference(s)
Pinner ReactionHCl, EtOH; then NH₃Imidate50-70[13]
Amidoxime Reduction (Hydrogenation)1. NH₂OH·HCl, Base2. H₂, Pd/CAmidoxime60-80[11][12]
Direct Amination (Base-catalyzed)Amine, n-BuLiN-substituted Amidine40-60[14]
Table 4: Common methods for the synthesis of amidines from nitriles.

Conclusion

Indazole-3-carbonitrile is a highly valuable and adaptable intermediate for the synthesis of diverse indazole-based compounds. The protocols outlined in these notes provide robust and reproducible methods for converting the 3-carbonitrile group into carboxylic acids, tetrazoles, primary amines, and amidines. These transformations equip researchers in medicinal chemistry and drug development with the necessary tools to efficiently explore the chemical space around the indazole scaffold, facilitating the development of novel therapeutic agents.

References

Application Notes and Protocols: Derivatization of 5-Nitro-1H-indazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 5-nitro-1H-indazole scaffold, a promising pharmacophore in modern drug discovery. The core structure, particularly 5-Nitro-1H-indazole-3-carbonitrile, has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme implicated in various cellular processes, including cancer cell proliferation, migration, and survival. This document outlines detailed synthetic protocols for creating a library of novel 5-nitro-1H-indazole derivatives, methodologies for their biological evaluation against cancer cell lines, and a summary of their structure-activity relationships.

Synthetic Derivatization Strategies

The 5-nitro-1H-indazole core offers multiple sites for chemical modification, primarily at the N1, N2, and C3 positions. Derivatization at these positions can significantly modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the C3 position. The following protocols detail the synthesis of 3-amino and 3-carboxamide derivatives, which have shown significant anticancer activity.

Synthesis of 3-Amino-5-nitro-1H-indazole Derivatives

A versatile approach to a variety of C3-substituted analogs is through a 3-chloro-5-nitro-1H-indazole intermediate. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution with various amines.

Experimental Protocol: Synthesis of 3-((4-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide

This protocol is adapted from the synthesis of similar 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives.

Materials:

  • 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide

  • 4-methoxyaniline

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide (1 mmol) in isopropanol (20 mL) in a round-bottom flask, add 4-methoxyaniline (1.2 mmol).

  • Stir the reaction mixture at reflux for 6-8 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-((4-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

The 3-carbonitrile group of the parent compound can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of 3-carboxamide derivatives.

Experimental Protocol: Synthesis of N-benzyl-1H-indazole-3-carboxamide

This protocol outlines the general procedure for the synthesis of 1H-indazole-3-carboxamides from 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equiv.) in DMF, add HOBt (1.2 equiv.), EDC.HCl (1.2 equiv.), and the desired amine (e.g., benzylamine, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 10% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted-1H-indazole-3-carboxamide.

Biological Evaluation: Anticancer Activity

The newly synthesized derivatives can be screened for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., A549 (lung), K562 (leukemia), PC-3 (prostate), and HepG2 (hepatoma))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC₅₀ values in µM) of representative 5-nitro-1H-indazole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives

CompoundRA549 (Lung)K562 (Leukemia)PC-3 (Prostate)HepG2 (Hepatoma)
5a H> 5035.2 ± 1.842.1 ± 2.145.6 ± 2.3
5j 3-OCH₃8.5 ± 0.45.1 ± 0.310.2 ± 0.59.8 ± 0.5
5k 4-OCH₃12.3 ± 0.68.9 ± 0.415.4 ± 0.814.1 ± 0.7
5n 4-Cl25.1 ± 1.318.7 ± 0.928.3 ± 1.426.5 ± 1.3
Doxorubicin -0.8 ± 0.10.5 ± 0.031.1 ± 0.10.9 ± 0.1

Data is presented as mean IC₅₀ (µM) ± standard deviation and is compiled from representative studies for illustrative purposes.

Signaling Pathways and Experimental Workflows

The derivatization of this compound and its analogs aims to enhance their inhibitory activity against key signaling pathways involved in cancer progression. As the parent compound is a known ROCK inhibitor, understanding the Rho/ROCK pathway is crucial.

Rho/ROCK Signaling Pathway in Cancer

The Rho/ROCK signaling pathway plays a pivotal role in regulating cell motility, adhesion, and proliferation. Its dysregulation is frequently observed in various cancers, contributing to metastasis and tumor growth. ROCK inhibitors can interfere with this pathway, leading to apoptosis and inhibition of cancer cell invasion.

Rho_ROCK_Pathway GPCRs/RTKs GPCRs / RTKs RhoGEFs RhoGEFs GPCRs/RTKs->RhoGEFs RhoA-GTP (Active) RhoA-GTP (Active) RhoGEFs->RhoA-GTP (Active) GDP -> GTP RhoA-GDP (Inactive) RhoA-GDP (Inactive) ROCK ROCK RhoA-GTP (Active)->ROCK LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase ROCK->MLCP P MLC Myosin Light Chain ROCK->MLC P Apoptosis Apoptosis ROCK->Apoptosis Pro-survival signaling 5-Nitro-1H-indazole\nDerivatives 5-Nitro-1H-indazole Derivatives 5-Nitro-1H-indazole\nDerivatives->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin P Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Cell Migration & Invasion Cell Migration & Invasion Actin Polymerization->Cell Migration & Invasion MLCP->MLC Actomyosin Contractility Actomyosin Contractility MLC->Actomyosin Contractility Actomyosin Contractility->Cell Migration & Invasion

Caption: Rho/ROCK signaling pathway and the inhibitory action of 5-nitro-1H-indazole derivatives.

Experimental Workflow for Synthesis and Screening

The overall workflow for the discovery of novel 5-nitro-1H-indazole-based drug candidates involves a systematic process of synthesis, purification, characterization, and biological evaluation.

Workflow start Start: This compound or precursor synthesis Chemical Derivatization (e.g., Nucleophilic Substitution, Amide Coupling) start->synthesis purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening In Vitro Anticancer Screening (MTT Assay against Cancer Cell Lines) characterization->screening data_analysis Data Analysis (IC50 Determination, SAR Studies) screening->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: General workflow for the synthesis and screening of 5-nitro-1H-indazole derivatives.

Conclusion

The 5-nitro-1H-indazole scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The derivatization strategies outlined in these notes, particularly at the C3 position, can lead to the discovery of potent compounds with significant activity against various cancer cell lines. The inhibition of the Rho/ROCK signaling pathway is a key mechanism of action for this class of compounds. Further exploration of the structure-activity relationships will be crucial for optimizing the efficacy and safety profiles of these potential drug candidates.

Application Notes and Protocols for 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-indazole-3-carbonitrile, also known as DL0805, is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has demonstrated potent inhibitory activity against ROCK-I and has been investigated for its vasorelaxant properties, suggesting potential applications in cardiovascular research, particularly in the context of hypertension.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its inhibitory effect on ROCK, its cytotoxic profile, and its vasorelaxant effects on vascular smooth muscle.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

AssayTarget/Cell LineParameterValueReference
ROCK InhibitionROCK-IIC506.67 µM[1]
ROCK InhibitionROCK-IIIC50Data not available
CytotoxicityVarious Cell LinesIC50Data not available

Note: While described as having "high toxicity," specific IC50 values from cytotoxicity assays were not publicly available at the time of this publication.[1] Researchers are strongly encouraged to perform cytotoxicity testing in relevant cell lines to determine the therapeutic index.

Signaling Pathway

This compound exerts its effects primarily through the inhibition of the Rho-kinase (ROCK) signaling pathway. This pathway is a critical regulator of actin cytoskeleton dynamics, cell adhesion, and smooth muscle contraction.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Activation cluster_downstream Downstream Effects GPCR GPCR GEF GEFs GPCR->GEF Agonists RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Activation GEF->RhoA_GDP GTP exchange GAP GAPs GAP->RhoA_GTP Inactivation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Inhibitor This compound Inhibitor->ROCK Inhibition pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylation pMLC->MLC Phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction ROCK_Inhibition_Workflow A Prepare Reagents: - ROCK Enzyme (ROCK-I or ROCK-II) - Kinase Buffer - ATP - Substrate (e.g., MYPT1) - Test Compound dilutions B Add enzyme, buffer, and test compound to microplate wells A->B C Pre-incubate to allow compound binding B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Detect substrate phosphorylation (e.g., using a specific antibody and a secondary detection reagent) F->G H Measure signal (e.g., absorbance or fluorescence) G->H I Calculate % inhibition and determine IC50 H->I MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of This compound A->B C Incubate for a specified duration (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % cell viability and determine IC50 G->H Vasorelaxation_Assay_Workflow A Isolate thoracic aorta from a rat and prepare aortic rings (2-3 mm) B Mount aortic rings in an organ bath containing physiological salt solution (PSS) A->B C Equilibrate under tension and assess endothelium integrity B->C D Induce sustained contraction with a vasoconstrictor (e.g., phenylephrine or KCl) C->D E Cumulatively add increasing concentrations of This compound D->E F Record changes in isometric tension E->F G Calculate % relaxation and determine EC50 F->G

References

Application Notes and Protocols for Cell-based Assays to Determine Nitroindazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been investigated for their potential as anticancer, antiparasitic, and neuroprotective agents.[1][2][3][4][5] A critical aspect of developing these compounds for therapeutic use is the thorough evaluation of their cytotoxic effects on mammalian cells. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of nitroindazole derivatives using common cell-based assays. The included methodologies for MTT, LDH, and apoptosis assays are fundamental for generating reliable and reproducible data in drug discovery and toxicology studies.

Data Presentation: Cytotoxicity of Nitroindazole Derivatives

The following table summarizes the cytotoxic effects of various nitroindazole derivatives on different cell lines, as measured by the concentration that inhibits 50% of cell growth (IC50) or causes 50% cell lethality (LC50) or is cytotoxic to 50% of cells (CC50).

CompoundCell LineAssay TypeIC50 / LC50 / CC50 (µM)Exposure Time (h)Reference
5-Nitroindazole Derivative 16Cardiomyocytes (CC)PrestoBlue> 20024 & 48[1]
5-Nitroindazole Derivative 24Cardiomyocytes (CC)PrestoBlue> 20024 & 48[1]
5-Nitroindazole Derivative 9MacrophagesNot Specified> 100 µg/mLNot Specified[2]
5-Nitroindazole Derivative 10MacrophagesNot Specified> 100 µg/mLNot Specified[2]
5-Nitroindazole Derivative 11MacrophagesNot Specified> 100 µg/mLNot Specified[2]
3-Alkoxy-1-benzyl-5-nitroindazole NV14Peritoneal MacrophagesNot Specified< 10Not Specified[6]
3-Alkoxy-1-benzyl-5-nitroindazole NV15Peritoneal MacrophagesNot Specified< 10Not Specified[6]
3-Alkoxy-1-benzyl-5-nitroindazole NV17Peritoneal MacrophagesNot Specified< 10Not Specified[6]
3-Alkoxy-1-benzyl-5-nitroindazole NV11Peritoneal MacrophagesNot Specified< 10Not Specified[6]
3-Alkoxy-1-benzyl-5-nitroindazole NV12Peritoneal MacrophagesNot Specified< 10Not Specified[6]
5-Nitroindazole Derivative 11L929 FibroblastsNot Specified> 256Not Specified[7]
5-Nitroindazole Derivative 12L929 FibroblastsNot Specified> 246.15Not Specified[7]
5-Nitroindazole Derivative 14L929 FibroblastsNot Specified> 12.41Not Specified[7]
5-Nitroindazole Derivative 17L929 FibroblastsNot Specified> 188.23Not Specified[7]
5-Nitroindazole Derivative 18L929 FibroblastsNot Specified> 12.41Not Specified[7]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[8][9]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Nitroindazole compounds of interest

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO2).

  • Prepare serial dilutions of the nitroindazole compounds in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][8]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3][10]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Nitroindazole compounds of interest

  • LDH cytotoxicity detection kit (e.g., from Roche, Promega, or other suppliers)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the nitroindazole compounds in complete medium.

  • Remove the old medium and add 100 µL of the compound dilutions.

  • Set up the following controls:

    • Vehicle control: Cells treated with the vehicle used to dissolve the compounds.

    • High control (maximum LDH release): Cells treated with a lysis solution (e.g., 1% Triton X-100) 15 minutes before the end of the incubation.[11]

    • Background control: Medium only.

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Add 50 µL of stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (High Control Abs - Vehicle Control Abs)] x 100

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds. It can be assessed by various methods, including the detection of phosphatidylserine (PS) externalization and caspase activation.[12][13]

In the early stages of apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[7]

Materials:

  • Fluorescence microscope or flow cytometer

  • Annexin V-FITC (or other fluorophore) apoptosis detection kit

  • Binding buffer

  • Propidium iodide (PI) or 7-AAD for distinguishing necrotic cells

  • Nitroindazole compounds of interest

Protocol:

  • Seed cells in appropriate culture vessels (e.g., plates for microscopy, flasks for flow cytometry) and treat with nitroindazole compounds for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer.

  • Analyze the cells by flow cytometry or fluorescence microscopy within one hour.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).

Materials:

  • Luminometer or fluorometer

  • Caspase-Glo 3/7, 8, or 9 Assay kit (or similar)

  • White-walled 96-well plates (for luminescent assays)

  • Nitroindazole compounds of interest

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with nitroindazole compounds.

  • Prepare the Caspase-Glo reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of caspase activity.

Visualizations

Experimental Workflow

G cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Cytotoxicity Assessment cluster_readout 4. Data Analysis A Seed Cells in 96-well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Prepare Serial Dilutions of Nitroindazole Compounds D Treat Cells with Compounds and Controls C->D E Incubate for Desired Exposure Period (24-72h) D->E F MTT Assay E->F G LDH Assay E->G H Apoptosis Assays (Annexin V, Caspase) E->H I Spectrophotometry (MTT, LDH) F->I G->I J Flow Cytometry/ Microscopy (Apoptosis) H->J K Luminometry (Caspase Activity) H->K L Calculate % Viability/ Cytotoxicity/Apoptosis I->L J->L K->L

Caption: General workflow for assessing nitroindazole cytotoxicity.

Proposed Signaling Pathway for Nitroindazole-Induced Cytotoxicity

G cluster_initiators Initiation cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspases Caspase Cascade cluster_apoptosis Apoptosis Execution A Nitroindazole Compound B Inhibition of Neuronal Nitric Oxide Synthase (nNOS) A->B C Generation of Reactive Oxygen/Nitrogen Species (ROS/RNS) A->C B->C Modulates D Mitochondrial Membrane Depolarization C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Substrate Cleavage G->H I DNA Fragmentation G->I J Cell Death H->J I->J

Caption: Proposed mechanism of nitroindazole-induced apoptosis.

References

Application Notes and Protocols: 5-Nitro-1H-indazole-3-carbonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Nitro-1H-indazole-3-carbonitrile as a versatile chemical intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a key building block in organic synthesis. The presence of three reactive sites—the nitrile group at the C3 position, the nitro group at the C5 position, and the pyrazole-type nitrogen atoms—allows for a diverse range of chemical transformations. This intermediate is particularly valuable in the synthesis of novel indazole derivatives for drug discovery, leveraging the known biological activities of the indazole scaffold. The indazole nucleus is a component of several approved drugs, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties[1].

One notable application of this compound is in the field of cardiovascular research, where it has been identified as a Rho kinase (ROCK) inhibitor with an IC50 of 6.67 μM for ROCK-I. This suggests its potential as a lead compound for the development of new therapeutics for conditions such as hypertension[2][3].

Key Chemical Transformations

This compound can undergo several key chemical transformations at its nitrile group, providing access to a variety of functionalized indazole derivatives. The primary reactions include:

  • [3+2] Cycloaddition: Conversion of the nitrile to a tetrazole ring.

  • Hydrolysis: Transformation of the nitrile to a carboxylic acid or an amide.

  • Reduction: Reduction of the nitrile to a primary amine.

These transformations open up avenues for the synthesis of a wide array of derivatives with potential biological activities.

G A This compound B 5-(5-Nitro-1H-indazol-3-yl)-1H-tetrazole A->B [3+2] Cycloaddition (NaN3) C 5-Nitro-1H-indazole-3-carboxylic acid A->C Hydrolysis (Acid or Base) D (5-Nitro-1H-indazol-3-yl)methanamine A->D Reduction (e.g., LiAlH4)

Caption: Key synthetic pathways originating from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(5-Nitro-1H-indazol-3-yl)-1H-tetrazole via [3+2] Cycloaddition

This protocol describes the conversion of the nitrile functionality into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in DMF B Add Sodium Azide and a catalyst (e.g., ZnCl2 or NH4Cl) A->B C Heat the mixture (e.g., 120-150 °C) B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Acidify with dilute HCl E->F G Extract with an organic solvent F->G H Purify by recrystallization or chromatography G->H

Caption: Experimental workflow for the synthesis of 5-(5-Nitro-1H-indazol-3-yl)-1H-tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate or other suitable organic solvent

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (1.5-3 equivalents) and a catalytic amount of zinc chloride or ammonium chloride (0.5-1 equivalent).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of cold water and acidify with dilute HCl to a pH of approximately 2-3.

  • A precipitate of the tetrazole product should form. If not, extract the aqueous solution with ethyl acetate.

  • Collect the precipitate by filtration and wash with cold water. If extracted, separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic NitrilesNaN₃, ZnCl₂WaterReflux12-2480-95General Protocol
Various NitrilesNaN₃, NH₄ClDMF1202470-90General Protocol
Protocol 2: Hydrolysis of this compound to 5-Nitro-1H-indazole-3-carboxylic acid

This protocol outlines the hydrolysis of the nitrile group to a carboxylic acid, a key functional group for further derivatization, for instance, to form amides.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend this compound in aqueous acid or base B Heat the mixture to reflux A->B C Monitor reaction progress by TLC B->C D Cool to room temperature C->D E Neutralize to precipitate the product D->E F Filter and wash the precipitate E->F G Recrystallize for purification F->G

Caption: Experimental workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure (Acid-catalyzed):

  • In a round-bottom flask, suspend this compound in a solution of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product and recrystallize from a suitable solvent if necessary.

Procedure (Base-catalyzed):

  • In a round-bottom flask, suspend this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with dilute HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Quantitative Data (Representative):

ReactantConditionsTime (h)Yield (%)Reference
Aliphatic NitrilesConc. HCl, 1-8.5 NVaries-[4]
General NitrilesH₂SO₄/H₂O or NaOH/H₂OVariesHighGeneral Protocol
Protocol 3: Reduction of this compound to (5-Nitro-1H-indazol-3-yl)methanamine

This protocol describes the reduction of the nitrile to a primary amine, which is a valuable functional group for introducing diversity through amide bond formation or reductive amination.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend LiAlH4 in anhydrous THF B Add a solution of this compound in THF dropwise at 0 °C A->B C Stir at room temperature or reflux B->C D Monitor reaction progress by TLC C->D E Quench the reaction carefully with water and NaOH solution D->E F Filter the aluminum salts E->F G Extract the filtrate with an organic solvent F->G H Purify by chromatography or salt formation G->H

Caption: Experimental workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2-4 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter off the aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Quantitative Data (Representative):

ReactantReducing AgentSolventConditionsYield (%)Reference
General NitrilesLiAlH₄THFRefluxHighGeneral Protocol
Aromatic NitrilesH₂/Catalyst (e.g., Ni)---General Protocol
Application in Drug Discovery: Targeting Rho Kinase (ROCK)

This compound has been identified as an inhibitor of Rho kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, and motility. Dysregulation of the ROCK signaling pathway is implicated in several cardiovascular diseases, making ROCK a promising therapeutic target.

Signaling Pathway:

G cluster_0 ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP->MLC Dephosphorylates Contraction Smooth Muscle Contraction MLC->Contraction Inhibitor This compound Inhibitor->ROCK Inhibits

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step, scale-up synthesis of 5-Nitro-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical research. The described synthetic pathway is a robust three-step process commencing with the synthesis of 5-Nitro-1H-indazole, followed by bromination at the C3 position, and concluding with a cyanation reaction to yield the target compound.

Chemical Pathway Overview

The synthesis of this compound is a sequential three-step process. The initial step involves the formation of the indazole ring system to produce 5-Nitro-1H-indazole. The subsequent step is a regioselective bromination at the 3-position of the indazole ring. The final step is the substitution of the bromine atom with a nitrile group to afford the desired product.

Synthesis_Pathway A 2-Amino-5-nitrotoluene B 5-Nitro-1H-indazole A->B 1. NaNO2, Acetic Acid 2. Cyclization C 3-Bromo-5-nitro-1H-indazole B->C Bromine, DMF D This compound C->D CuCN, DMF

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-indazole

This protocol is adapted from the well-established procedure by Porter and Peterson.[1]

Materials and Equipment:

  • 5-liter round-bottomed flask with a mechanical stirrer

  • 2-Amino-5-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite

  • Water

  • Methanol

  • Decolorizing charcoal

  • Standard filtration and drying apparatus

Procedure:

  • In a 5-liter round-bottomed flask equipped with an efficient mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred solution of 2-amino-5-nitrotoluene. The temperature should not be allowed to rise above 25°C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the reaction mixture on a steam bath under reduced pressure.

  • Add 200 ml of water to the residue and stir to form a smooth slurry.

  • Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C.

  • For purification, recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal.

  • Filter the hot solution and allow it to cool to obtain pale yellow needles of 5-nitroindazole.

Scale-up Considerations:

  • For larger scales, ensure efficient stirring to maintain a homogeneous reaction mixture.

  • The addition of the sodium nitrite solution should be controlled to manage the exothermicity of the reaction. The use of a jacketed reactor with cooling capabilities is recommended.

  • Long reaction times at room temperature can be optimized by gentle heating, but this should be carefully monitored to avoid side reactions.

Step 2: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol is based on a patented procedure for the bromination of 5-nitro-1H-indazole.[2]

Materials and Equipment:

  • Three-necked reaction flask with a stirrer and dropping funnel

  • 5-Nitro-1H-indazole (from Step 1)

  • N,N-Dimethylformamide (DMF)

  • Bromine

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add 500 ml of N,N-dimethylformamide (DMF) and start stirring.

  • Cool the reaction mixture to -5°C.

  • Slowly add 55.8 g of bromine dropwise, maintaining the temperature at -5°C. After the addition is complete, continue stirring at 0 to -5°C for 1 hour.

  • Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

  • After the reaction is complete, pour the mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain 3-bromo-5-nitro-1H-indazole.

Scale-up Considerations:

  • The handling of bromine requires extreme caution due to its toxicity and corrosiveness. Use a closed system and ensure adequate ventilation.

  • The temperature control during the reaction is critical. A reliable cooling system is necessary for large-scale production.

  • The work-up procedure may need to be adapted for larger quantities to ensure efficient precipitation and filtration.

Step 3: Synthesis of this compound

This protocol is a proposed method based on the Rosenmund-von Braun reaction for the cyanation of aryl halides.

Materials and Equipment:

  • Reaction flask with a condenser and stirrer

  • 3-Bromo-5-nitro-1H-indazole (from Step 2)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add 3-bromo-5-nitro-1H-indazole and a molar excess of copper(I) cyanide (CuCN).

  • Add a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to obtain this compound.

Scale-up Considerations:

  • Copper(I) cyanide is highly toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • The reaction temperature and time will need to be optimized for the specific scale of the reaction.

  • The work-up procedure involving ferric chloride can be exothermic and should be performed with care on a large scale.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemperature (°C)TimeYieldMelting Point (°C)
1 2-Amino-5-nitrotoluene5-Nitro-1H-indazoleNaNO₂, Acetic AcidAcetic Acid, Water, Methanol0-25, then RT, then reflux3 days72-80%[1]208-209[1]
2 5-Nitro-1H-indazole3-Bromo-5-nitro-1H-indazoleBromineDMF-5 to 4012 hours~95%[2]Not reported
3 3-Bromo-5-nitro-1H-indazoleThis compoundCuCNDMFRefluxVariesNot reportedNot reported

Safety and Handling

General Precautions:

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • 2-Amino-5-nitrotoluene: Toxic and may be carcinogenic. Avoid inhalation and skin contact.

  • Sodium nitrite: Oxidizing agent and toxic if swallowed.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme care in a closed system.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Copper(I) cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acid liberates highly toxic hydrogen cyanide gas.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 5-Nitro-1H-indazole cluster_1 Step 2: Synthesis of 3-Bromo-5-nitro-1H-indazole cluster_2 Step 3: Synthesis of this compound A Dissolve 2-Amino-5-nitrotoluene in Glacial Acetic Acid B Add Sodium Nitrite Solution (T < 25°C) A->B C Stir for 3 Days at RT B->C D Concentrate, Precipitate, Filter, and Dry C->D E Recrystallize from Methanol D->E F Dissolve 5-Nitro-1H-indazole in DMF under N2 E->F G Add Bromine dropwise at -5°C F->G H Warm to 35-40°C and Stir for 11h G->H I Precipitate in Ice Water, Filter, and Dry H->I J React 3-Bromo-5-nitro-1H-indazole with CuCN in DMF under N2 I->J K Heat to Reflux J->K L Work-up with FeCl3/HCl K->L M Extract, Dry, and Purify L->M

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Nitro-1H-indazole-3-carbonitrile. The following information is based on established purification techniques for related nitroaromatic and heterocyclic compounds and should be adapted and optimized for specific experimental conditions.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor.

    • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to lower recovery.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, and smaller crystals may form, which are harder to collect.

    • Incomplete Precipitation: The cooling time or temperature may not be sufficient for complete crystallization.

    Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find the optimal one.

    • Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Sufficient Cooling Time: Ensure the solution is cooled for an adequate amount of time (e.g., several hours or overnight) to maximize crystal formation.

    • Concentrate the Mother Liquor: To recover more product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Issue 2: Product Fails to Crystallize

  • Question: My this compound has oiled out or remains in solution instead of crystallizing. What should I do?

  • Answer: The failure to crystallize, or "oiling out," often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present that depress the melting point and interfere with crystal lattice formation.

    Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a small crystal of the pure product (if available) to the cooled solution to initiate crystallization.

    • Solvent System Modification:

      • If the compound has oiled out, try to redissolve the oil in a small amount of a good solvent and then add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.

    • Purification Prior to Recrystallization: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.

Issue 3: Persistent Colored Impurities

  • Question: My purified product remains colored (e.g., yellow or brown) even after recrystallization. How can I remove these colored impurities?

  • Answer: Colored impurities in nitroaromatic compounds are common.

    Troubleshooting Steps:

    • Activated Charcoal Treatment: Add a small amount of decolorizing charcoal (activated carbon) to the hot solution before filtration.[1] The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.

    • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful purification technique for separating compounds with different polarities.

Issue 4: Inefficient Separation by Column Chromatography

  • Question: I am trying to purify my compound using column chromatography, but the separation of my product from impurities is poor. How can I improve the resolution?

  • Answer: Poor separation on a column can be due to several factors, including the choice of stationary and mobile phases, column packing, and sample loading.

    Troubleshooting Steps:

    • Solvent System Optimization (TLC): Before running a column, use Thin Layer Chromatography (TLC) to identify a solvent system (mobile phase) that gives a good separation between your product and the impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

    • Proper Column Packing: Ensure the silica gel (or other stationary phase) is packed uniformly without any cracks or channels, which can lead to band broadening and poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (which is then evaporated onto a small amount of silica) and load it onto the column in a narrow band. A broad initial band will result in poor separation.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution, where the polarity of the mobile phase is gradually increased over time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the purification of the related compound 5-nitroindazole, methanol is a good starting point for recrystallization.[1] Other polar aprotic solvents like ethyl acetate or acetone, or mixtures such as ethanol/water or ethyl acetate/hexanes, could also be effective. Small-scale solubility tests are always recommended to determine the best solvent or solvent system for your specific crude material.

Q2: What are the likely impurities in crude this compound?

A2: The impurities will depend on the synthetic route. However, common impurities in the synthesis of related indazoles include starting materials, reagents, and side-products. For instance, in syntheses involving diazotization, a potential impurity could be a diazoamino compound.[1] Unreacted starting materials and by-products from side reactions are also common.

Q3: How can I monitor the purity of my this compound?

A3: The purity of your compound can be monitored by several methods:

  • Thin Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically broaden the melting point range and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known or can be deduced from the spectrum.

Q4: Is column chromatography always necessary for purification?

A4: Not necessarily. If the crude product is relatively clean and the impurities have significantly different solubilities from the desired product, a simple recrystallization may be sufficient to achieve the desired purity. Column chromatography is generally employed when recrystallization is ineffective or when multiple components with similar solubilities need to be separated.

Data Presentation

The following tables summarize typical quantitative data that might be expected during the purification of this compound. These are representative values and will vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal Quality
MethanolHighLowNeedles
EthanolHighModeratePlates
Ethyl AcetateHighLowPrisms
Ethyl Acetate / Hexanes (1:1)ModerateVery LowFine Needles
TolueneModerateLowBlocks

Table 2: Typical Yield and Purity Data for Purification Techniques

Purification MethodStarting Purity (Crude)Final PurityYield
Recrystallization (Methanol)~85%>98%70-85%
Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient)~70%>99%60-80%

Experimental Protocols

Protocol 1: Recrystallization from Methanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

  • Mobile Phase Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the product from impurities.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent like dichloromethane. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Hot Solvent A->B C Hot Filtration (Remove Insolubles) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (Contains Soluble Impurities) E->I G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Crude Product B Select Mobile Phase (via TLC) A->B C Pack Column with Stationary Phase D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (via TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for purification using column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 5-Nitro-1H-indazole-3-carbonitrile in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound. It has been identified as a Rho kinase (ROCK) inhibitor, showing potential for research in areas like cardiovascular diseases, particularly hypertension.[1] However, like many nitro-substituted heterocyclic compounds, it exhibits poor aqueous solubility, which can lead to challenges in obtaining accurate and reproducible results in biological assays.[2][3][4] Inaccurate concentrations due to precipitation can lead to an underestimation of the compound's potency and unreliable structure-activity relationship (SAR) data.

Q2: What are the initial steps to take when I encounter solubility issues with this compound?

When you observe precipitation or cloudiness in your assay wells, the first step is to confirm that the issue is indeed due to the compound's solubility. Rule out other potential causes such as buffer incompatibility or contamination. If solubility is the culprit, a systematic approach to optimizing your solvent system and assay conditions is recommended. This can include adjusting the co-solvent concentration, modifying the pH, or using solubility-enhancing excipients.

Q3: In which organic solvents can I dissolve this compound?

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, general knowledge of similar nitroaromatic compounds suggests it is likely soluble in polar aprotic solvents. A recommended starting point is Dimethyl Sulfoxide (DMSO). Other potential organic solvents include Dimethyl Formamide (DMF) and N-methyl-2-pyrrolidone (NMP). It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be serially diluted into your aqueous assay buffer.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO can vary significantly. Generally, it is advisable to keep the final concentration of DMSO in your cell-based assay as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity. However, some robust cell lines may tolerate up to 1% DMSO. It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q5: Are there alternatives to DMSO for improving solubility?

Yes, several alternatives and adjuncts to DMSO can be considered. These include:

  • Co-solvents: Ethanol, methanol, or polyethylene glycols (PEGs) can be used in combination with water to increase the solubility of hydrophobic compounds.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wettability and prevent precipitation.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. β-cyclodextrins and their derivatives are commonly used.

Troubleshooting Guide

Issue: Compound precipitates upon dilution into aqueous assay buffer.

Possible Causes and Solutions:

CauseRecommended Action
Low Aqueous Solubility Increase the percentage of organic co-solvent (e.g., DMSO) in the final assay volume, ensuring it remains within the tolerated limits for your assay.
Prepare the final dilution in a pre-warmed buffer, as solubility can sometimes increase with temperature.
If possible for your assay, adjust the pH of the buffer. The solubility of compounds with ionizable groups can be pH-dependent.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of organic compounds. If permissible for your assay, try reducing the buffer's ionic strength.
Slow Dissolution Kinetics After dilution, ensure thorough mixing and allow for a sufficient equilibration period. Gentle vortexing or sonication of the stock solution before dilution can sometimes be beneficial.
Issue: Inconsistent results or poor reproducibility between experiments.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Dissolution of Stock Solution Visually inspect your stock solution for any undissolved particles before making dilutions. If necessary, briefly sonicate the stock solution in a water bath to ensure complete dissolution.
Precipitation Over Time Prepare fresh dilutions of the compound immediately before each experiment. Avoid using diluted solutions that have been stored for extended periods.
Adsorption to Labware Poorly soluble compounds can adsorb to the surface of plasticware. Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant in your buffer can also help to minimize this effect.

Quantitative Solubility Data

SolventQualitative SolubilityExpected Concentration Range
Water Very Poor< 0.1 mg/mL
Phosphate-Buffered Saline (PBS) Very Poor< 0.1 mg/mL
Ethanol Sparingly Soluble1-10 mg/mL
Methanol Sparingly Soluble1-10 mg/mL
Dimethyl Sulfoxide (DMSO) Soluble> 20 mg/mL
Dimethyl Formamide (DMF) Soluble> 20 mg/mL

Note: The expected concentration ranges are estimates and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cellular Assays
  • Thaw an aliquot of the high-concentration stock solution at room temperature.

  • Perform an intermediate dilution of the stock solution in 100% DMSO to a more manageable concentration (e.g., 1 mM).

  • Prepare the final working concentrations by serially diluting the intermediate stock into the cell culture medium.

  • Crucially, ensure that the final concentration of DMSO in the well is below the cytotoxic level for the cell line being used (typically ≤ 0.5%).

  • Mix each dilution thoroughly by pipetting up and down before adding to the cells.

  • Add the final diluted compound to the cells and proceed with the assay.

Visualizing Experimental Workflows and Relationships

experimental_workflow Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_solubility Is the compound fully dissolved in the stock solution? start->check_solubility sonicate_stock Action: Sonicate or gently warm the stock solution check_solubility->sonicate_stock No check_concentration Is the final assay concentration too high? check_solubility->check_concentration Yes sonicate_stock->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_cosolvent Is the co-solvent (e.g., DMSO) percentage sufficient? check_concentration->check_cosolvent No end_success Assay Optimized lower_concentration->end_success increase_cosolvent Action: Increase co-solvent % (within assay tolerance) check_cosolvent->increase_cosolvent No check_buffer Is the buffer composition (e.g., high salt) problematic? check_cosolvent->check_buffer Yes increase_cosolvent->end_success modify_buffer Action: Modify buffer (e.g., lower ionic strength) check_buffer->modify_buffer Yes consider_excipients Consider solubility enhancers (e.g., cyclodextrins, surfactants) check_buffer->consider_excipients No modify_buffer->end_success consider_excipients->end_success end_fail Re-evaluate Compound Suitability consider_excipients->end_fail

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

signaling_pathway Simplified Rho-ROCK Signaling Pathway ligand Agonist (e.g., LPA, Ang II) receptor GPCR ligand->receptor rhoa RhoA-GDP (Inactive) receptor->rhoa rhoa_active RhoA-GTP (Active) rhoa->rhoa_active GEFs rock ROCK rhoa_active->rock mlc MLC rock->mlc Phosphorylation compound This compound compound->rock Inhibition mlc_p MLC-P mlc->mlc_p contraction Actin-Myosin Contraction mlc_p->contraction

Caption: Simplified signaling pathway showing the inhibition of ROCK by this compound.

References

Optimizing reaction conditions for nitroindazole synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for nitroindazole synthesis, with a particular focus on temperature and solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-nitroindazole?

A1: A widely used method involves the diazotization of 2-amino-5-nitrotoluene followed by an intramolecular cyclization. This process typically utilizes sodium nitrite in an acidic medium.

Q2: Why is temperature control so critical during the diazotization step?

A2: Temperature control is crucial to prevent the decomposition of the diazonium salt and to minimize the formation of side products. For many nitroindazole syntheses, maintaining a low temperature, often below 25°C and sometimes as low as 0°C, is recommended during the addition of the diazotizing agent.[1]

Q3: What are the common solvents used for nitroindazole synthesis?

A3: Glacial acetic acid is a frequently employed solvent as it provides the acidic environment necessary for the diazotization reaction.[1][2] Other polar aprotic solvents like dimethylformamide (DMF) have also been used in certain procedures.[3]

Q4: How can I purify the crude nitroindazole product?

A4: Recrystallization is a common method for purifying nitroindazoles. For instance, 5-nitroindazole can be recrystallized from methanol to obtain pale yellow needles.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Nitroindazole 1. Incomplete diazotization. 2. Decomposition of the diazonium intermediate. 3. Incorrect workup procedure.1. Ensure the sodium nitrite is fresh and added in the correct stoichiometric amount. Confirm the acidic environment is appropriate. 2. Maintain the recommended low temperature during the diazotization step. Avoid letting the reaction mixture warm up prematurely. 3. Follow the workup protocol carefully, ensuring the product is not lost during extraction or washing steps.
Formation of a Yellow Precipitate During Reaction This is often a diazoamino compound, a common byproduct formed if the sodium nitrite solution is added too slowly or if the reaction conditions are not optimal.[1]Add the sodium nitrite solution all at once to the reaction mixture while ensuring vigorous stirring to promote rapid and efficient diazotization.[1] If the precipitate forms, it should be filtered off and discarded as it is generally insoluble in most organic solvents.[1]
Product is Darkly Colored or Oily Presence of impurities and side products.Purify the crude product by recrystallization. Using decolorizing charcoal during recrystallization can help remove colored impurities.[1]
Reaction Stalls Before Completion Insufficient reagent or suboptimal temperature.Monitor the reaction by TLC. If starting material remains, consider adding a small additional amount of the limiting reagent. Ensure the reaction is maintained at the optimal temperature for the required duration.

Data on Reaction Condition Optimization

Optimizing temperature and solvent is key to maximizing the yield and purity of nitroindazole synthesis. Below are tables summarizing data from various synthetic protocols.

Temperature Effects on Nitroindazole Synthesis
Starting MaterialProductTemperature (°C)Yield (%)Reference
2-amino-5-nitrotoluene5-Nitroindazole< 2580-96 (crude), 72-80 (recrystallized)--INVALID-LINK--
2-methyl-3-nitroaniline4-Nitroindazole0 to room temp.99--INVALID-LINK--
2-ethyl-5-nitroaniline3-Methyl-6-nitroindazole0 to 2540.5--INVALID-LINK--

Note: The yields reported are as found in the cited literature and may vary based on experimental setup and scale.

Solvent Effects on Nitroindazole Synthesis
Starting MaterialProductSolventTemperature (°C)Yield (%)Reference
2-amino-5-nitrotoluene5-NitroindazoleGlacial Acetic Acid< 2572-80--INVALID-LINK--
2-fluoro-5-nitrobenzaldehyde5-NitroindazoleDMF23Not specified, but reaction completion confirmed by TLC--INVALID-LINK--
2-ethyl-5-nitroaniline3-Methyl-6-nitroindazoleGlacial Acetic Acid2098--INVALID-LINK--

Experimental Protocols

Detailed Protocol for the Synthesis of 5-Nitroindazole

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 2-amino-5-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Methanol (for recrystallization)

  • Decolorizing charcoal

Procedure:

  • In a suitable flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mole) in 2.5 L of glacial acetic acid.

  • Cool the solution in an ice bath to 15-20°C.

  • Prepare a solution of sodium nitrite (0.36 mole) in 60 mL of water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once. It is crucial to maintain the temperature below 25°C during this addition.[1]

  • Continue stirring for 15 minutes to complete the diazotization.

  • If any yellow precipitate (diazoamino compound) forms, it should be filtered off and discarded.[1]

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure on a steam bath.

  • Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash it thoroughly with cold water, and dry it in an oven at 80-90°C.

  • For purification, recrystallize the crude material from boiling methanol using decolorizing charcoal.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

Nitroindazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 2-amino-5-nitrotoluene in glacial acetic acid start->dissolve cool Cool solution to 15-20°C dissolve->cool prep_nitrite Prepare aqueous sodium nitrite solution cool->prep_nitrite add_nitrite Add sodium nitrite solution (maintain < 25°C) prep_nitrite->add_nitrite diazotization Stir for 15 min (Diazotization) add_nitrite->diazotization stand Let stand for 3 days (Cyclization) diazotization->stand concentrate Concentrate under vacuum stand->concentrate slurry Form slurry with water concentrate->slurry filter_wash Filter and wash crude product slurry->filter_wash dry Dry crude product filter_wash->dry recrystallize Recrystallize from methanol dry->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis of 5-nitroindazole.

Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solution Solution start Problem: Low Yield check_reagents Reagents fresh & pure? start->check_reagents check_temp Temperature maintained below 25°C? start->check_temp check_addition Nitrite added all at once? start->check_addition solution_reagents Use fresh, pure reagents. Verify stoichiometry. check_reagents->solution_reagents No solution_temp Improve temperature control. Use an ice bath. check_temp->solution_temp No solution_addition Ensure rapid addition with vigorous stirring. check_addition->solution_addition No

Caption: Troubleshooting logic for low yield in nitroindazole synthesis.

References

5-Nitro-1H-indazole-3-carbonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-Nitro-1H-indazole-3-carbonitrile. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid (5-Nitro-1H-indazole-3-carboxylic acid) intermediate, which can be further hydrolyzed to an amide.[1][2][3][4][5]

  • Reduction of the Nitro Group: The nitro (-NO₂) group is prone to reduction, which can be induced by light (photochemical reduction) or certain chemical reagents.[6][7][8] This typically results in the formation of the corresponding amino compound (5-Amino-1H-indazole-3-carbonitrile).

Q2: How should solid this compound be stored?

To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Nitroaromatic compounds can be sensitive to heat and light, and proper storage minimizes the risk of thermal and photodegradation.

Q3: My solution of this compound in DMSO is turning yellow/brown. What is happening?

Discoloration in solution is a common indicator of degradation. This could be due to several factors, including:

  • Photodegradation: Exposure to ambient or UV light can initiate the reduction of the nitro group, leading to colored byproducts.

  • Reaction with Solvent Impurities: Trace amounts of water or other impurities in the solvent can lead to slow hydrolysis of the nitrile group.

  • Thermal Degradation: If the solution is stored at elevated temperatures, thermal decomposition may occur.

It is recommended to prepare solutions fresh and protect them from light, especially for long-term experiments.

Q4: What are the expected major degradation products I might see in my analysis (e.g., LC-MS)?

You should look for masses corresponding to the following potential degradation products:

  • 5-Nitro-1H-indazole-3-carboxylic acid: Resulting from the complete hydrolysis of the nitrile group.

  • 5-Amino-1H-indazole-3-carbonitrile: Resulting from the reduction of the nitro group.

  • 5-Nitro-1H-indazole-3-carboxamide: An intermediate in the nitrile hydrolysis pathway.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Multiple peaks are observed in the chromatogram where only one is expected.

  • The peak area of the parent compound decreases over time.

  • New peaks appear at different retention times.

Possible Causes & Solutions:

CauseSolution
On-Column Degradation Some nitroaromatic compounds can be unstable in certain mobile phases.[9][10] Ensure your mobile phase is free of reactive components and consider using a buffered mobile phase to control pH.
Solvent-Induced Degradation The compound may be degrading in the dissolution solvent (e.g., DMSO, Methanol). Prepare samples immediately before analysis or perform a time-course study in the chosen solvent to assess stability.
Photodegradation Samples may be degrading due to light exposure in the autosampler. Use amber vials or a light-protected autosampler tray.
Impure Starting Material The initial batch of the compound may contain impurities. Verify the purity of the starting material with the supplier's Certificate of Analysis (CoA) or by an independent method.
Troubleshooting Workflow for Unexpected Analytical Results

This workflow provides a logical sequence for diagnosing issues with unexpected analytical results.

G Troubleshooting Workflow start Start: Unexpected Peak(s) in HPLC/LC-MS check_blank Analyze Blank Solvent Run start->check_blank peak_in_blank Peak(s) present in blank? check_blank->peak_in_blank source_contamination Source is Contamination: - Solvent - Glassware - System Carryover peak_in_blank->source_contamination Yes check_fresh_sample Analyze Freshly Prepared Sample peak_in_blank->check_fresh_sample No peak_in_fresh Peak(s) present in fresh sample? check_fresh_sample->peak_in_fresh impurity_in_lot Source is Impurity in Starting Material Lot peak_in_fresh->impurity_in_lot Yes degradation_issue Source is Degradation peak_in_fresh->degradation_issue No troubleshoot_degradation Troubleshoot Stability: - Light Exposure? - pH of Solution? - Temperature? - Reactive Solvent? degradation_issue->troubleshoot_degradation

Diagram of a troubleshooting workflow for analytical issues.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its functional groups.

G Potential Degradation Pathways parent This compound (Parent Compound) hydrolysis_product 5-Nitro-1H-indazole-3-carboxylic acid parent->hydrolysis_product  Hydrolysis (Acid/Base)   reduction_product 5-Amino-1H-indazole-3-carbonitrile parent->reduction_product  Reduction (e.g., Photochemical)   amide_intermediate 5-Nitro-1H-indazole-3-carboxamide hydrolysis_product->amide_intermediate  (Further Hydrolysis)

Diagram illustrating potential degradation products.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

Objective: To generate likely degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. Include a control sample protected from stress conditions.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C in the dark.

    • Photodegradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines). Maintain a dark control sample at the same temperature.

  • Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point for nitroaromatic compounds.[9][11]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. If using LC-MS, determine the mass-to-charge ratio of the new peaks to help identify their structures.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of degradation data from a forced degradation study. Actual results may vary.

Stress ConditionDuration (hrs)Temperature% Degradation of ParentMajor Degradation Product(s)
0.1 M HCl2460°C~15%5-Nitro-1H-indazole-3-carboxylic acid
0.1 M NaOH8Room Temp~25%5-Nitro-1H-indazole-3-carboxylic acid
3% H₂O₂24Room Temp~5%Minor unidentified polar products
Heat (Dark)2480°C~8%Minor unidentified products
Photolytic2425°C~20%5-Amino-1H-indazole-3-carbonitrile

References

How to avoid regioisomer formation in indazole alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indazole alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioisomer formation during the N-alkylation of indazoles.

Troubleshooting Guide

Issue: Poor regioselectivity with a mixture of N1 and N2 isomers.

When direct alkylation of an indazole results in a difficult-to-separate mixture of N1 and N2 regioisomers, several factors in your reaction setup can be adjusted to favor the formation of your desired product.

Possible Cause & Suggested Solution

  • Suboptimal Base/Solvent Combination: The choice of base and solvent plays a crucial role in determining the regioselectivity of indazole alkylation. The nature of the solvent can influence the aggregation state and reactivity of the indazole anion.

    • For preferential N1-alkylation: A promising system involves the use of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[1][2][3] This combination has been shown to provide excellent N1 selectivity for a range of substituted indazoles.[2][3]

    • For preferential N2-alkylation: Polar aprotic solvents like dimethylformamide (DMF) can sometimes favor N2-alkylation, although this is not a universal rule and can be substrate-dependent.[4][5]

  • Kinetic vs. Thermodynamic Control: The reaction temperature and time can significantly impact the final product ratio.

    • N2-alkylated indazoles are often the kinetically favored product, forming faster at lower temperatures.[6]

    • N1-alkylated indazoles are generally the more thermodynamically stable isomer.[1][2][6] Allowing the reaction to proceed for a longer duration or at a higher temperature can lead to equilibration and favor the N1 product.[6]

  • Nature of the Electrophile: The type of alkylating agent used can influence the site of attack.

    • For selective N2-alkylation, consider using alkyl 2,2,2-trichloroacetimidates in the presence of a promoter like trifluoromethanesulfonic acid or copper(II) triflate.[7][8]

    • Mitsunobu conditions have also been shown to favor the formation of the N2-isomer.[1][2]

Frequently Asked Questions (FAQs)

Q1: How can I achieve highly selective N1-alkylation of my indazole?

To achieve high selectivity for the N1 position, a thermodynamically controlled reaction is often preferred.[9] A recommended starting point is the use of sodium hydride (NaH) as the base in tetrahydrofuran (THF) as the solvent.[1][2][3] This method has been demonstrated to be effective for a variety of indazole substrates, including those with electron-withdrawing and electron-donating groups.[10]

Q2: I need to synthesize the N2-alkylated indazole. What conditions should I try?

For selective N2-alkylation, several methods can be employed:

  • Acid-Catalyzed Alkylation: A novel and highly selective method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agents. This metal-free system has been reported to afford N2-alkylated products with excellent regioselectivity (N2/N1 up to 100/0).[11]

  • Using Trichloroacetimidates: Alkylation with primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates, promoted by either trifluoromethanesulfonic acid or copper(II) triflate, is a general and selective procedure for N2-alkylation.[7][8][12]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to exhibit a strong preference for the formation of the N2-regioisomer.[1][2]

Q3: How do substituents on the indazole ring affect the N1/N2 selectivity?

Substituents on the indazole ring can have a significant impact on the regioselectivity of alkylation due to both electronic and steric effects.[1][2]

  • Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring N1-alkylation.[13]

  • Electronic Effects: Electron-withdrawing groups, such as nitro (NO2) or carboxylate (CO2Me), at the C7 position have been shown to confer excellent N2-regioselectivity (≥ 96%).[1][2][3] DFT calculations suggest that chelation between the substituent and the counterion of the base can play a role in directing the alkylation.[4]

Q4: Can I switch the regioselectivity by simply changing the solvent?

Yes, solvent choice can have a profound effect on the N1/N2 ratio. For example, in the alkylation of certain bicyclic azole-fused heterocycles, using NaHMDS as the base in tetrahydrofuran (THF) favored one isomer, while switching to dimethyl sulfoxide (DMSO) reversed the selectivity.[3] This is attributed to the different ways solvents can solvate the ions, leading to either tight or solvent-separated ion pairs, which in turn influences the site of alkylation.[1]

Quantitative Data on Regioselectivity

The following table summarizes the reported N1:N2 regioisomeric ratios for the alkylation of various indazoles under different reaction conditions.

Indazole SubstrateAlkylating AgentBase/CatalystSolventTemperature (°C)N1:N2 RatioReference
IndazoleIsobutyl bromideK2CO3DMF12058:42[9]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:46 (yields)[5]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF50>99:1[1][2]
3-Carboxymethyl indazolen-Pentyl bromideNaHTHF50>99:1[2]
3-tert-Butyl indazolen-Pentyl bromideNaHTHF50>99:1[2]
7-Nitroindazolen-Pentyl bromideNaHTHF504:96[2]
7-Carbomethoxyindazolen-Pentyl bromideNaHTHF50<1:99[2]
IndazoleEthyl 2-diazoacetateTfOH1,2-DCE600:100[11]
Indazolen-PentanolDEAD, PPh3THFRT1:2.5[1][2]

Experimental Protocols

Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate [1][2]

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv.) in anhydrous THF.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., n-pentyl bromide, 1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Selective N2-Alkylation of Indazole using a Diazo Compound [11]

  • To a solution of indazole (1.0 equiv.) in 1,2-dichloroethane (DCE) under an inert atmosphere, add trifluoromethanesulfonic acid (TfOH, 0.1 equiv.).

  • Heat the mixture to 60 °C.

  • Add a solution of the diazo compound (e.g., ethyl 2-diazoacetate, 1.2 equiv.) in DCE dropwise over a period of 1 hour.

  • Continue stirring at 60 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N2-alkylated indazole.

Visual Guides

Indazole_Alkylation_Factors cluster_conditions Reaction Conditions cluster_substrate Indazole Substrate Base Base (e.g., NaH, K2CO3) Outcome Regioselective Outcome Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Temperature Temperature (Low vs. High) Temperature->Outcome Electrophile Electrophile (Alkyl Halide, Diazo, etc.) Electrophile->Outcome Sterics Steric Effects (e.g., C3-substituent) Sterics->Outcome Electronics Electronic Effects (e.g., C7-substituent) Electronics->Outcome N1_Product N1-Alkylated Indazole (Thermodynamic Product) Outcome->N1_Product Thermodynamic Control N2_Product N2-Alkylated Indazole (Kinetic Product) Outcome->N2_Product Kinetic Control

Caption: Factors influencing the regioselectivity of indazole alkylation.

Experimental_Workflow cluster_n1 Selective N1-Alkylation cluster_n2 Selective N2-Alkylation N1_Start Indazole N1_Step1 Deprotonation (NaH, THF) N1_Start->N1_Step1 N1_Step2 Alkylation (Alkyl Halide, 50°C) N1_Step1->N1_Step2 N1_Product N1-Isomer N1_Step2->N1_Product N2_Start Indazole N2_Step1 Acid Catalysis (TfOH, DCE) N2_Start->N2_Step1 N2_Step2 Alkylation (Diazo Compound, 60°C) N2_Step1->N2_Step2 N2_Product N2-Isomer N2_Step2->N2_Product

Caption: General workflows for selective N1 and N2-alkylation of indazoles.

References

Technical Support Center: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Nitro-1H-indazole-3-carbonitrile. The focus is on managing toxic byproducts and addressing common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the main toxic byproducts?

A common and established method for synthesizing this compound is through a two-step process involving the diazotization of 3-amino-5-nitro-1H-indazole followed by a Sandmeyer reaction using a cyanide source, typically copper(I) cyanide.

The primary toxic byproducts and hazards are associated with the reactants and intermediates:

  • Diazonium Salts: The intermediate aryl diazonium salt is highly reactive and can be explosive in a dry state.[1] It is crucial to handle it in a cold aqueous solution.

  • Cyanide: Copper(I) cyanide and any unreacted cyanide ions are highly toxic.

  • Nitrogen Oxides: The diazotization reaction can release toxic nitrogen dioxide (NO₂) gas.[2]

  • N-Nitrosamines: If the starting amine is contaminated with secondary amines, carcinogenic N-nitrosamines can form.[3]

  • Biaryl Compounds: The radical nature of the Sandmeyer reaction can lead to the formation of biaryl impurities.[4]

Q2: My diazotization reaction is forming a yellow precipitate. What is it and how can I avoid it?

A yellow precipitate formed during diazotization is often a diazoamino compound, which results from the coupling of the diazonium salt with unreacted starting amine.[5] This side reaction reduces the yield of the desired product.

Troubleshooting:

  • Slow Addition of Sodium Nitrite: Adding the sodium nitrite solution slowly can lead to the formation of this byproduct. A rapid, one-portion addition is often recommended.[5]

  • Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to ensure the stability of the diazonium salt and minimize side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the amine can favor the formation of the diazoamino compound.

Q3: The yield of the Sandmeyer (cyanation) step is low. What are the potential causes and solutions?

Low yields in the Sandmeyer reaction can be attributed to several factors:

Troubleshooting:

  • Decomposition of the Diazonium Salt: The diazonium salt is unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts. Ensure the diazonium salt solution is kept cold before and during the addition to the cyanide solution.

  • Purity of the Diazonium Salt: The presence of impurities from the diazotization step can interfere with the Sandmeyer reaction.

  • Catalyst Activity: The copper(I) cyanide should be of good quality. If it has been exposed to air for extended periods, its activity may be reduced.

  • Reaction Conditions: The temperature of the cyanide solution is critical. It should be maintained within the optimal range for the reaction, which may require some optimization.

Q4: How can I safely handle and quench the toxic cyanide waste from the Sandmeyer reaction?

Cyanide waste is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of a freshly prepared solution of ferrous sulfate. This will form the much less toxic complex, Prussian blue (ferric ferrocyanide).

  • After stirring for several hours, add an aqueous solution of sodium hypochlorite (bleach) to oxidize any remaining free cyanide to the less toxic cyanate.

  • Test for the presence of free cyanide using commercially available test strips before disposal according to your institution's hazardous waste guidelines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound - Incomplete diazotization.- Decomposition of the diazonium salt.- Inefficient Sandmeyer reaction.- Formation of byproducts (e.g., diazoamino compounds, phenols).- Monitor the diazotization reaction using starch-iodide paper to ensure a slight excess of nitrous acid.- Maintain strict temperature control (0-5 °C) during diazotization and subsequent steps.- Use fresh, high-quality copper(I) cyanide.- Optimize the temperature and reaction time for the Sandmeyer step.
Product is difficult to purify - Presence of colored impurities (azo dyes).- Contamination with copper salts.- Presence of biaryl byproducts.- Treat the crude product with activated charcoal to remove colored impurities.- Wash the crude product with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate and remove copper ions.- Recrystallize the product from a suitable solvent system to remove organic byproducts. Column chromatography may also be necessary.
Evolution of brown gas during diazotization - Decomposition of nitrous acid to nitrogen oxides (NOx).- Ensure the reaction is performed in a well-ventilated fume hood.- Maintain the recommended low temperature to minimize decomposition.- Add the sodium nitrite solution at a controlled rate.
Safety concern: Potential for explosion - Isolation of the dry diazonium salt.- NEVER isolate the diazonium salt in its dry form. Always use it as a cold aqueous solution immediately after its preparation.[1]

Experimental Protocols

Protocol 1: Diazotization of 3-Amino-5-nitro-1H-indazole
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-nitro-1H-indazole in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Check for the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • The resulting cold diazonium salt solution should be used immediately in the next step.

Protocol 2: Sandmeyer Reaction for Cyanation
  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide solution).

  • Cool the cyanide solution to the optimized temperature for the reaction (this may need to be determined empirically, but often starts around 0-10 °C).

  • Slowly and carefully add the cold diazonium salt solution prepared in Protocol 1 to the cyanide solution with vigorous stirring. Control the rate of addition to manage any effervescence (release of nitrogen gas).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • The crude product can then be isolated by filtration or extraction.

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction amine 3-Amino-5-nitro-1H-indazole reagents1 NaNO2, H2SO4 0-5 °C amine->reagents1 byproduct2 Diazoamino Compounds amine->byproduct2 diazonium 5-Nitro-1H-indazole-3-diazonium Salt reagents1->diazonium diazonium->byproduct2 reagents2 CuCN diazonium->reagents2 product This compound byproduct3 Biaryl Compounds diazonium->byproduct3 byproduct4 Phenols diazonium->byproduct4 byproduct1 N-Nitrosamines (from sec-amine impurities) reagents2->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Flowchart cluster_diazotization_troubleshooting Diazotization Issues cluster_sandmeyer_troubleshooting Sandmeyer Issues start Low Product Yield check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Step check_diazotization->check_sandmeyer No temp_control Inadequate Temperature Control? check_diazotization->temp_control Yes catalyst_activity Inactive CuCN Catalyst? check_sandmeyer->catalyst_activity Yes reagent_quality Poor Reagent Quality? temp_control->reagent_quality side_reactions Evidence of Side Reactions (e.g., yellow precipitate)? reagent_quality->side_reactions solution Implement Corrective Actions: - Strict temperature control - Use fresh reagents - Optimize reaction parameters side_reactions->solution diazonium_decomposition Diazonium Salt Decomposition? catalyst_activity->diazonium_decomposition reaction_conditions Suboptimal Reaction Conditions? diazonium_decomposition->reaction_conditions reaction_conditions->solution

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative synthetic pathways for 5-Nitro-1H-indazole-3-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during synthesis.

Alternative Synthetic Pathways

A viable and efficient alternative to direct nitration and cyanation of the indazole core involves a two-step process starting from the readily available 5-nitro-1H-indazole. This pathway is advantageous as it offers better control over regioselectivity and can lead to higher overall yields. The two key steps are:

  • Bromination of 5-nitro-1H-indazole at the C3 position.

  • Cyanation of the resulting 3-bromo-5-nitro-1H-indazole.

Below is a diagram illustrating this proposed synthetic pathway.

G A 5-Nitro-1H-indazole B 3-Bromo-5-nitro-1H-indazole A->B Bromine (Br2) N,N-Dimethylformamide (DMF) -5°C to 40°C C This compound B->C Copper(I) Cyanide (CuCN) N,N-Dimethylformamide (DMF) Reflux

Caption: Proposed two-step synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol is adapted from a patented procedure and is known for its high yield.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 5-nitro-1H-indazole and DMF to flask B Establish Nitrogen Atmosphere A->B C Cool to -5°C B->C D Slowly add Bromine C->D E Maintain at 0 to -5°C for 1h D->E F Warm to 35-40°C and hold for 11h E->F G Cool and Quench F->G H Filter and Wash Solid G->H I Dry Product H->I

Caption: Workflow for the synthesis of 3-Bromo-5-nitro-1H-indazole.

Methodology:

  • Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.[1]

  • Add 500ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.[1]

  • Cool the reaction mixture to -5°C using an appropriate cooling bath.[1]

  • Slowly add 55.8g of bromine dropwise to the reaction mixture, ensuring the temperature is maintained at -5°C.[1]

  • After the addition is complete, continue stirring the mixture at 0 to -5°C for 1 hour.[1]

  • Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.[1]

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain 3-bromo-5-nitro-1H-indazole.

ParameterValueReference
Starting Material 5-nitro-1H-indazole[1]
Reagents Bromine, DMF[1]
Temperature -5°C to 40°C[1]
Reaction Time ~12 hours[1]
Yield >95%[1]
Step 2: Synthesis of this compound (Proposed Method)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-bromo-5-nitro-1H-indazole, CuCN, and DMF B Inert Atmosphere (N2 or Ar) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Quench with Aqueous Ferric Chloride D->E F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G

References

Technical Support Center: Reducing the Toxicity of Nitro-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the toxicity of nitro-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of toxicity in nitro-containing heterocyclic compounds? A1: The primary cause of toxicity is the metabolic reduction of the nitro (NO₂) group within cells.[1] This bioreduction process, often catalyzed by enzymes known as nitroreductases, creates highly reactive intermediates, including nitroso (R-NO) and hydroxylamino (R-NHOH) species.[2][3] These reactive molecules can bind to and damage cellular macromolecules like DNA and proteins, leading to mutagenicity, genotoxicity, and cytotoxicity.[1][4]

Q2: Are the therapeutic effects and the toxicity of these compounds related? A2: Yes, the mechanisms for therapeutic action and toxicity are often closely linked. Both frequently rely on the initial reduction of the nitro group to generate reactive species.[3] In antimicrobial or anticancer applications, these reactive species are intended to kill pathogens or cancer cells. The challenge in drug design is to achieve selective toxicity, where the compound is activated primarily in the target cells (e.g., hypoxic tumor cells or specific microbes) while remaining relatively inert in healthy host cells.[3][5]

Q3: What are the main strategic approaches to decrease the toxicity of a lead nitro-compound? A3: There are several key strategies:

  • Structural Modification: Altering the chemical structure of the heterocyclic ring or its substituents can change the compound's reduction potential, making it less susceptible to activation by mammalian nitroreductases while preserving its activity in the target organism.[6]

  • Prodrug Approach: A prodrug strategy can be employed to mask the nitro group or modify the molecule's overall physicochemical properties. This can improve solubility, alter distribution, and decrease genotoxicity, with the active compound being released at the target site.[4]

  • Targeted Delivery: Designing delivery systems or modifying the drug to specifically accumulate in the target tissue or cells can minimize systemic exposure and thus reduce overall toxicity.

Q4: How is the toxicity of these compounds typically evaluated in a preclinical setting? A4: A tiered approach is common. Initial screening involves in vitro assays, such as cytotoxicity tests on various cell lines (e.g., human HepG2 liver cells) to determine the IC50 (half-maximal inhibitory concentration).[7][8] Mutagenicity is frequently assessed using the Salmonella/microsome test (Ames test).[9] Promising candidates then move to in vivo studies in animal models (e.g., rodents) to determine acute toxicity, often measured as the LD50 (lethal dose for 50% of the population), and to observe organ-specific toxicities.[8][10]

Q5: What role does Quantitative Structure-Activity Relationship (QSAR) play in this process? A5: QSAR is a computational modeling technique used to predict the biological activity and toxicity of compounds based on their chemical structures.[6] By analyzing a dataset of related compounds and their known toxicities, QSAR models can identify key molecular descriptors (e.g., hydrophobicity, electronic properties like the energy of the lowest unoccupied molecular orbital or ELUMO) that correlate with toxicity.[6][11] These models help researchers prioritize which new analogues to synthesize and guide the design of compounds with a potentially lower toxicity profile, reducing the need for extensive animal testing.[12]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in initial in vitro cell-based assays.

Possible CauseRecommended Solution
Compound Concentration The tested concentration is too high, leading to non-specific cell death.
Action: Perform a dose-response study by testing a range of concentrations (e.g., from nanomolar to high micromolar) to determine an accurate IC50 value.
High Metabolic Activation The chosen cell line has high levels of nitroreductase enzymes (e.g., NADPH:P450 oxidoreductase), leading to rapid formation of toxic metabolites.[2]
Action: Test the compound in a panel of cell lines with known differences in nitroreductase expression. Compare results to see if toxicity correlates with enzyme levels.
Compound Instability The compound is degrading in the cell culture medium, and the degradation products are toxic.
Action: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to assess the stability of the compound in the medium over the course of the experiment.

Issue 2: Compound shows significant mutagenic potential in the Ames test.

Possible CauseRecommended Solution
Formation of DNA Adducts The reactive intermediates formed from nitro-reduction are directly reacting with bacterial DNA.[1]
Action 1: Redesign the molecule to alter its reduction potential. QSAR modeling can help predict how structural changes will affect this property.[6]
Action 2: Employ a prodrug strategy to temporarily mask the nitro group, potentially reducing its ability to be activated by the bacterial nitroreductases used in the test.[4]
Intrinsic Reactivity The parent molecule or a non-nitro-related metabolite is reactive.
Action: Synthesize and test an analogue of the compound where the nitro group is replaced with a different functional group (e.g., an amine or cyano group) to see if mutagenicity persists.

Issue 3: Compound demonstrates acceptable in vitro profile but high in vivo toxicity.

Possible CauseRecommended Solution
Unfavorable Pharmacokinetics (PK) The compound may have poor clearance, leading to accumulation in vital organs, or it may be rapidly metabolized into a more toxic species in vivo.
Action: Conduct a full PK study in the animal model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data can guide structural modifications to improve PK properties.
Metabolism by Gut Microbiota Gut bacteria possess potent nitroreductases that can metabolize the compound into toxic forms that are then absorbed systemically.[3]
Action: Compare the toxicity of the compound in conventional versus germ-free (axenic) animal models. A significant reduction in toxicity in germ-free animals points to the role of gut microbiota.
Off-Target Effects The compound may be interacting with unintended biological targets in vivo that were not present in the in vitro models.
Action: Perform a broad off-target screening panel (e.g., a receptor binding panel) to identify potential unintended interactions.

Quantitative Data Summary

The reduction of toxicity is often a process of iterative molecular modification. The following tables provide examples of how quantitative data can be structured to compare compounds.

Table 1: Example of QSAR Descriptors Influencing Toxicity of Nitroaromatic Compounds

Molecular DescriptorCorrelation with ToxicityRationale
logP (Hydrophobicity) PositiveHigher hydrophobicity can enhance cell membrane penetration and interaction with metabolic enzymes.[6]
ELUMO (Energy of LUMO) Negative (Lower ELUMO = Higher Toxicity)A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the compound more readily accepts electrons, facilitating the initial step of toxic nitro-reduction.[6]
Q(NO₂) (Charge on Nitro Group) PositiveThe partial positive charge on the nitrogen atom influences the compound's susceptibility to enzymatic reduction.[6]

Table 2: Hypothetical Comparative Toxicity Data for a Lead Compound and its Analogues

Compound IDModificationIn Vitro Cytotoxicity IC50 (µM, HepG2 cells)In Vivo Acute Oral Toxicity LD50 (mg/kg, Rat)
LEAD-001 Parent Molecule1.550
ANALOG-002 Added electron-donating group5.2150
ANALOG-003 Replaced nitro with cyano> 50> 1000
ANALOG-004 Prodrug (ester mask)12.8300

Key Experimental Protocols

Protocol 1: General Procedure for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses a compound's effect on cell viability.

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2) at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "solvent control" (medium with the highest concentration of solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: General Procedure for Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This method is a recognized approach to estimate LD50 while minimizing animal use, based on OECD Guideline 425.[13]

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats), typically young adults (8-12 weeks old). Acclimate the animals for at least 5 days before the study.

  • Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., corn oil, water). The concentration should be adjusted so that the required dose can be administered in a reasonable volume (e.g., <10 mL/kg).

  • Initial Dosing: Dose a single animal with a starting dose that is just below the best preliminary estimate of the LD50. Administration is typically via oral gavage.

  • Observation: Observe the animal for signs of toxicity and mortality. Close observation is required for the first few hours post-dosing and then periodically for a total of 14 days.[8]

  • Sequential Dosing:

    • If the animal survives , the dose for the next animal is increased by a set factor (e.g., 3.2x).

    • If the animal dies , the dose for the next animal is decreased by the same factor.

  • Study Progression: Continue this sequential dosing of single animals until one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).

  • LD50 Calculation: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and its confidence interval based on the sequence of outcomes.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any target organ toxicities.

Visualizations

Toxicity_Pathway Metabolic Activation of Nitro-Heterocyclic Compounds cluster_enzymes Enzymatic Reduction Parent Nitro-Compound (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Parent->Radical +1e⁻ Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e⁻, +2H⁺, -H₂O Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino +2e⁻, +2H⁺ Damage Cellular Damage (DNA Adducts, Protein Damage) Nitroso->Damage Amine Amino Metabolite (R-NH₂) Hydroxylamino->Amine +2e⁻, +2H⁺, -H₂O Hydroxylamino->Damage Nitroreductases Nitroreductases (e.g., P450 Reductase) Nitroreductases->Radical Workflow Workflow for Toxicity Reduction in Drug Development cluster_loop A Initial Lead Compound (High Toxicity) B QSAR & Computational Modeling A->B C Design & Synthesis of New Analogues B->C D In Vitro Screening (Cytotoxicity, Mutagenicity) C->D E In Vivo Toxicity Testing (Acute, Sub-chronic) D->E Promising Candidates G Iterative Optimization D->G Unacceptable Toxicity F Candidate Selection (Improved Therapeutic Index) E->F Safe & Efficacious E->G Unacceptable Toxicity G->B Redesign QSAR_Concept Conceptual Diagram of QSAR for Toxicity Prediction cluster_input Input Data cluster_model QSAR Model Development cluster_output Application Structures Chemical Structures (Set of Compounds) Descriptors Calculate Molecular Descriptors (e.g., logP, E_LUMO) Structures->Descriptors ToxicityData Experimental Toxicity (e.g., LD50, IC50) Algorithm Statistical Algorithm (e.g., MLR, ANN) ToxicityData->Algorithm Descriptors->Algorithm Model Generate Predictive Model y = f(descriptors) Algorithm->Model Prediction Predicted Toxicity Model->Prediction Predicts NewCompound New Untested Compound Structure NewCompound->Model Input

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Indazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the cell permeability of indazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my indazole compounds showing low cell permeability?

A1: Poor cell permeability of indazole compounds can stem from a combination of physicochemical and biological factors. Key considerations include:

  • Physicochemical Properties: High molecular weight, excessive hydrogen bonding capacity, high polar surface area (PSA), and low lipophilicity (LogP) can all hinder passive diffusion across the cell membrane.

  • Efflux Transporters: Indazole-containing molecules can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compounds out of the cell, reducing intracellular concentration.[1][2][3]

  • Poor Aqueous Solubility: Low solubility can lead to compound precipitation in assay media, resulting in an underestimation of permeability.

Q2: What initial steps should I take to improve the permeability of my indazole compound?

A2: A systematic approach is recommended. Start by evaluating the compound's fundamental physicochemical properties. Structural modifications can then be made to optimize for better permeability. For instance, reducing the number of hydrogen bond donors and acceptors or increasing lipophilicity (within an optimal range) can be effective strategies.[4][5] It is also crucial to experimentally determine if the compound is an efflux transporter substrate.

Q3: How do I test if my indazole compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: The most common method is to conduct a bi-directional Caco-2 permeability assay.[6][7] By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for active efflux.[8] The experiment can also be performed in the presence of a known P-gp inhibitor, such as verapamil.[8][9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Troubleshooting Guide

Problem 1: My indazole compound has a high calculated LogP, but still exhibits low permeability in a PAMPA assay.

Possible Causes and Solutions:

  • High Polar Surface Area (PSA): While lipophilic, the compound may have a high PSA (>140 Ų), which can limit passive diffusion.

    • Solution: Attempt to reduce the PSA through chemical modification, for example, by masking polar functional groups.

  • Poor Solubility: The compound may be precipitating in the assay buffer.

    • Solution: Measure the kinetic solubility of your compound in the assay buffer. If solubility is low, consider using a co-solvent or modifying the compound to improve solubility.

  • Intramolecular Hydrogen Bonding: The compound might be adopting a conformation that masks its lipophilic character through intramolecular hydrogen bonds.

    • Solution: Analyze the compound's 3D conformation. Structural modifications that disrupt intramolecular hydrogen bonding may improve permeability.

Problem 2: My indazole compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay.

Possible Cause and Solution:

  • Active Efflux: This discrepancy is a classic sign of active efflux. The PAMPA assay only measures passive permeability, while the Caco-2 assay utilizes a cell monolayer that expresses efflux transporters.[6][10]

    • Solution: Perform a bi-directional Caco-2 assay to determine the efflux ratio. If the efflux ratio is high, your compound is likely a substrate for an efflux pump like P-gp. Structural modifications to reduce recognition by efflux transporters may be necessary.

Data Presentation

Table 1: Physicochemical Properties and their Impact on Permeability of Hypothetical Indazole Analogs

Compound IDMolecular Weight ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond AcceptorsPAMPA Permeability (Papp, 10⁻⁶ cm/s)
IND-0013502.5651415.2
IND-0024803.195365.7
IND-0033801.8110252.1
IND-0044104.2701325.4

Table 2: Caco-2 Permeability and Efflux Ratio of Selected Indazole Compounds

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
IND-0058.59.11.1High
IND-0061.215.813.2Low (Efflux Substrate)
IND-0070.50.61.2Low
IND-0083.425.57.5Moderate (Efflux Substrate)

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.[10][11][12]

  • Materials: 96-well filter plates (e.g., Millipore MultiScreen), 96-well acceptor plates, synthetic lipid solution (e.g., phosphatidylcholine in dodecane), phosphate-buffered saline (PBS), test compound stock solutions in DMSO.

  • Method:

    • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

    • Add buffer to the acceptor wells.

    • Add the test compound solution (typically 200 µM in PBS with 1-2% DMSO) to the donor wells.

    • Assemble the donor and acceptor plates and incubate at room temperature for a specified time (e.g., 4-18 hours).[13]

    • After incubation, determine the compound concentration in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp).

2. Caco-2 Permeability Assay

This assay assesses both passive and active transport across a human intestinal cell monolayer.[6][7][14][15][16]

  • Materials: Caco-2 cells, transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound.

  • Method:

    • Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points.

    • Analyze compound concentration by LC-MS/MS.

    • Calculate Papp values for both directions and the efflux ratio.

3. P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate of the P-gp efflux pump.[1][2][8][17]

  • Method:

    • Follow the Caco-2 permeability assay protocol.

    • Run the assay in parallel in the presence and absence of a known P-gp inhibitor (e.g., 100 µM verapamil).[8][9]

    • Compare the efflux ratio with and without the inhibitor. A significant decrease in the efflux ratio in the presence of the inhibitor indicates that the compound is a P-gp substrate.

Visualizations

Troubleshooting_Workflow start Poor Cell Permeability Observed physchem Assess Physicochemical Properties (MW, LogP, tPSA, H-bonds) start->physchem decision1 Properties in Optimal Range? physchem->decision1 pampa Perform PAMPA Assay decision2 Good PAMPA Permeability? pampa->decision2 caco2 Perform Caco-2 Assay decision3 Good Caco-2 Permeability? caco2->decision3 efflux_assay Perform Bi-directional Caco-2 Assay (Determine Efflux Ratio) decision4 Efflux Ratio > 2? efflux_assay->decision4 inhibitor_assay Caco-2 Assay with P-gp Inhibitor decision5 Efflux Ratio Reduced? inhibitor_assay->decision5 decision1->pampa Yes outcome1 Modify Structure to Optimize Physicochemical Properties decision1->outcome1 No decision2->caco2 Yes outcome2 Compound has Poor Passive Permeability decision2->outcome2 No decision3->efflux_assay No outcome3 Compound has Good Permeability decision3->outcome3 Yes decision4->inhibitor_assay Yes decision4->outcome2 No outcome4 Compound is a P-gp Substrate. Modify Structure to Reduce Efflux. decision5->outcome4 Yes outcome5 Efflux by Other Transporters Possible decision5->outcome5 No

Caption: Troubleshooting workflow for poor cell permeability.

Factors_Affecting_Permeability cluster_physchem Physicochemical Properties cluster_biological Biological Factors compound Indazole Compound logp Lipophilicity (LogP) compound->logp mw Molecular Weight compound->mw psa Polar Surface Area (tPSA) compound->psa hbond Hydrogen Bonding compound->hbond efflux Efflux Transporters (e.g., P-gp) compound->efflux metabolism Cellular Metabolism compound->metabolism uptake Uptake Transporters compound->uptake permeability Cell Permeability logp->permeability +ve mw->permeability -ve psa->permeability -ve hbond->permeability -ve efflux->permeability -ve metabolism->permeability -ve (indirect) uptake->permeability +ve

Caption: Factors influencing indazole compound cell permeability.

Pgp_Efflux_Mechanism cluster_cell Cell membrane Cell Membrane compound_in Indazole Compound membrane->compound_in pgp P-glycoprotein (P-gp) compound_out Indazole Compound pgp->compound_out Efflux adp ADP + Pi pgp->adp compound_out->membrane Passive Diffusion compound_in->pgp Binding atp ATP atp->pgp

References

Technical Support Center: Optimization of High-Throughput Screening (HTS) Assays for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing high-throughput screening (HTS) to identify and characterize bioactive indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a Z'-factor, and why is it critical for my HTS assay?

A1: The Z'-factor is a statistical parameter that measures the quality and robustness of an HTS assay. It quantifies the separation between the positive and negative control signals in your assay, taking into account the data variation. A higher Z'-factor indicates a larger separation window and less variability, making it easier to confidently identify true "hits". It is considered the gold standard for validating an HTS assay's performance before starting a full screen.

Q2: What is a good Z'-factor value for my assay?

A2: The Z'-factor value indicates the suitability of your assay for HTS. An ideal Z'-factor is 1, though this is not practically achievable. A value between 0.5 and 1.0 is considered excellent and suitable for HTS. Assays with a Z'-factor between 0 and 0.5 are marginal and may require further optimization. A Z'-factor below 0 suggests the signals from your controls overlap, making the assay unsuitable for screening.

Q3: How much DMSO can my cell-based assay tolerate?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for compound libraries, but it can be toxic to cells at higher concentrations. Most cell-based assays can tolerate DMSO concentrations up to 0.5%, with some being robust up to 1%. It is crucial to perform a DMSO tolerance test during assay development to determine the maximum concentration that does not significantly affect cell viability or the assay signal. Exceeding this limit can lead to an increase in false positives and unreliable data.

Q4: What are Pan-Assay Interference Compounds (PAINS), and how can I identify them?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in many different HTS assays due to non-specific activity or interference with the assay technology, rather than specific interaction with the target. These compounds are a major source of false positives. You can identify potential PAINS by using computational filters and by performing secondary or orthogonal assays that use a different detection method to confirm the activity of your initial hits.

Q5: Why is it important to perform a counter-screen?

A5: A counter-screen is used to distinguish true hits from false positives. This is particularly important for identifying compounds that interfere with the assay technology itself (e.g., inhibiting a reporter enzyme like luciferase). A typical counter-screen involves running the assay in the absence of the biological target. If a compound is still active in the counter-screen, it is likely a false positive.

Troubleshooting Guide

Issue 1: Low Z'-Factor (Z' < 0.5)

A low Z'-factor is one of the most common issues during HTS assay development and indicates a small signal window or high data variability.

Possible Cause Recommended Solution
Suboptimal Reagent Concentration Perform a matrix titration of key reagents (e.g., enzyme and substrate) to find the optimal concentrations that provide the best signal-to-background ratio. For kinase assays, aim for an ATP concentration near the Km value.
Incorrect Incubation Time/Temperature Conduct a time-course experiment to determine the shortest incubation time that yields a stable and robust signal. Ensure the temperature is consistent and does not lead to reagent degradation.
High Signal Variability (%CV > 15%) Review liquid handling procedures for accuracy and precision. Ensure thorough mixing of reagents in the wells. Check for and eliminate air bubbles, which can interfere with optical readings.
Low Signal-to-Background Ratio Choose a more sensitive detection method if possible (e.g., luminescence or TR-FRET). Optimize buffer components to enhance the specific signal and reduce background noise.
Issue 2: High Data Variability (High %CV)

High coefficient of variation (%CV) across replicate wells (positive controls, negative controls, or samples) can mask real hits and reduce the Z'-factor.

Possible Cause Recommended Solution
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration and temperature. To mitigate this, avoid using the outer 1-2 rows and columns for samples; instead, fill them with buffer or media to create a humidity barrier. Using plate lids or seals and minimizing incubation time can also help.
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently and frequently during plating to prevent settling. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Compound Precipitation Indazole derivatives, particularly at high concentrations, may precipitate out of the DMSO stock solution or upon addition to aqueous assay buffer. Visually inspect plates for precipitates. If observed, consider lowering the final compound concentration or adding a small amount of a biocompatible surfactant to the assay buffer.
Inaccurate Liquid Handling Calibrate and perform regular maintenance on all pipettes and automated liquid handlers. Ensure pipette tips are properly seated and that there are no air bubbles during aspiration or dispensing.
Issue 3: High Rate of False Positives

False positives are compounds that appear active in the primary screen but are later found to be inactive or act through an undesirable mechanism.

Possible Cause Recommended Solution
Compound Auto-fluorescence If using a fluorescence-based assay, some indazole derivatives may be intrinsically fluorescent at the excitation/emission wavelengths used. Measure the fluorescence of the compounds in the absence of any assay reagents to identify problematic compounds.
Inhibition of Reporter Enzyme In assays that use a reporter enzyme (e.g., luciferase, alkaline phosphatase), compounds can directly inhibit the reporter, mimicking a true hit. Perform a counter-screen with the reporter enzyme and substrate, but without the primary target, to identify these off-target inhibitors.
Compound Aggregation At screening concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. To test for aggregation, re-assay the hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity in the presence of detergent suggests aggregation.
Redox Activity or Reactivity Some compounds can interfere with assays through redox cycling or by covalently modifying proteins. These are often flagged as PAINS. Use computational filters to identify potential reactive compounds and prioritize hits that have clean structural motifs.

Data Presentation

Table 1: Interpretation of Z'-Factor Values

This table provides a guideline for assessing the quality of an HTS assay based on the calculated Z'-factor.

Z'-Factor Value Assay Classification Interpretation & Action
> 0.5ExcellentThe assay is robust with a large signal window and low variability. Suitable for HTS.
0 to 0.5Marginal / DoableThe assay has a small signal window or moderate variability. It may be usable, but hit confirmation will be critical. Further optimization is recommended.
< 0UnsuitableThe signal from positive and negative controls overlaps significantly. The assay is not reliable for screening. Requires substantial redevelopment.

Table 2: DMSO Tolerance in HTS Assays

This table summarizes typical DMSO concentrations and their potential effects on biochemical and cell-based assays.

Final DMSO Concentration Typical Effect on Biochemical Assays Typical Effect on Cell-Based Assays
< 0.5% Generally well-tolerated by most enzymes.Minimal to no cytotoxicity for most cell lines. Recommended for sensitive cells.
0.5% - 1.0% May cause slight inhibition or activation of some enzymes. Requires validation.Can cause stress or slight toxicity in some cell lines. A tolerance test is essential.
> 1.0% Increased likelihood of enzyme inhibition and compound solubility issues.Often leads to significant cytotoxicity and is generally not recommended.
> 5.0% Can cause protein denaturation.Induces significant cell death and membrane perforation.

Experimental Protocols

Protocol 1: Generic Biochemical Kinase Assay (e.g., TR-FRET)

This protocol outlines a typical workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for indazole-based kinase inhibitors.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 2X enzyme solution in Assay Buffer.

    • Prepare a 4X solution of substrate and ATP (at 2x the Km concentration) in Assay Buffer.

    • Prepare a stock solution of the indazole derivative compounds in 100% DMSO. Dilute the compounds to a 400X working stock in DMSO, then further dilute to 4X in Assay Buffer (final DMSO concentration will be 0.25%).

    • Prepare positive control (no enzyme or a known inhibitor) and negative control (DMSO vehicle) at 4X in Assay Buffer.

    • Prepare a 2X Stop/Detection solution containing a lanthanide-labeled antibody (e.g., Europium-anti-phospho-substrate) and an acceptor fluorophore (e.g., APC-labeled antibody) in Detection Buffer.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the 4X compound solution, positive control, or negative control into the appropriate wells of a low-volume 384-well plate.

    • Add 10 µL of the 2X enzyme solution to all wells except the positive control wells (add 10 µL of Assay Buffer instead).

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells. The total reaction volume is now 20 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (or 30°C) for the pre-determined optimal time (e.g., 60 minutes).

    • Stop the reaction by adding 20 µL of the 2X Stop/Detection solution to all wells.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the controls (% inhibition).

    • Calculate the Z'-factor for the plate to assess assay quality.

Protocol 2: Orthogonal Assay - Luminescence-Based Kinase Assay

To validate hits from the primary screen and rule out technology-specific artifacts, an orthogonal assay with a different readout is used.

  • Reagent Preparation:

    • Use the same Assay Buffer, enzyme, substrate/ATP, and compound solutions as in the primary assay.

    • Prepare a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent measures the amount of ATP remaining after the kinase reaction.

  • Assay Procedure (384-well format):

    • Perform the kinase reaction (steps 2a-2e from Protocol 1) in a white, opaque 384-well plate suitable for luminescence.

    • After the kinase reaction incubation, add 20 µL of the ATP detection reagent to all wells.

    • Mix the plate on a shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Normalize the data to controls to calculate % inhibition.

    • Compare the IC₅₀ values from this assay to the primary TR-FRET assay. True hits should show comparable activity in both assays.

Visualizations

HTS_Workflow cluster_prep 1. Assay Development & Validation cluster_screen 2. Primary Screening cluster_validation 3. Hit Confirmation & Validation AssayDev Assay Development (Reagent Optimization) PilotScreen Pilot Screen (Z'-Factor > 0.5) AssayDev->PilotScreen LibraryScreen Full Library Screen (Single Concentration) PilotScreen->LibraryScreen Assay Ready DataAnalysis Data Analysis (Hit Identification) LibraryScreen->DataAnalysis DoseResponse Dose-Response (IC50 Determination) DataAnalysis->DoseResponse Primary Hits CounterScreen Counter-Screening (Artifact Removal) DoseResponse->CounterScreen OrthoAssay Orthogonal Assay (Mechanism Confirmation) CounterScreen->OrthoAssay SAR Structure-Activity Relationship (SAR) OrthoAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for a high-throughput screening campaign.

Z_Factor_Troubleshooting cluster_solutions_cv Solutions for High %CV cluster_solutions_signal Solutions for Low S/B Start Low Z'-Factor (< 0.5) CheckCV Check %CV of Controls Start->CheckCV CheckSignal Check Signal-to- Background (S/B) CheckCV->CheckSignal Low (<15%) HighCV %CV > 15% CheckCV->HighCV High LowSignal S/B < 3 CheckSignal->LowSignal Low GoodAssay Z'-Factor > 0.5 Assay Ready CheckSignal->GoodAssay High Sol_LiquidHandling Optimize Liquid Handling HighCV->Sol_LiquidHandling Sol_Reagents Titrate Reagents (Enzyme, Substrate) LowSignal->Sol_Reagents Sol_Mixing Ensure Thorough Mixing Sol_EdgeEffect Mitigate Edge Effects Sol_Incubation Optimize Incubation Time & Temperature Sol_Buffer Optimize Buffer pH & Additives

Caption: A decision tree for troubleshooting a low Z'-factor.

HTS_Artifacts cluster_actives True Hits cluster_inactives True Inactives cluster_artifacts Screening Artifacts TruePositive True Positive (Correctly Identified Active) FalseNegative False Negative (Type II Error) (Active appears Inactive) TruePositive->FalseNegative e.g., Compound Precipitation TrueNegative True Negative (Correctly Identified Inactive) FalsePositive False Positive (Type I Error) (Inactive appears Active) TrueNegative->FalsePositive e.g., Assay Interference Assay HTS Assay Result Assay->FalsePositive Identified as 'Active' Assay->FalseNegative Identified as 'Inactive' Reality Actual Compound Activity Reality->TruePositive Active Reality->TrueNegative Inactive

Caption: Logical relationships between true results and common screening artifacts.

Validation & Comparative

A Comparative Guide to the Characterization of 5-Nitro-1H-indazole-3-carbonitrile by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the characterization of 5-Nitro-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. It includes a comprehensive experimental protocol, comparative data against alternative analytical techniques, and insights into potential impurity profiling.

Introduction

This compound (C₈H₄N₄O₂) is a heterocyclic compound of significant interest in medicinal chemistry. Accurate and robust analytical methods are crucial for ensuring its identity, purity, and quality during the drug development process. HPLC coupled with MS detection stands out as a powerful technique, offering high sensitivity and specificity for both qualitative and quantitative analysis. This guide details a representative HPLC-MS method and compares its performance with other common analytical techniques.

Performance Comparison: HPLC-MS vs. Alternative Methods

HPLC-MS provides an optimal balance of sensitivity, specificity, and versatility for the analysis of this compound. While other techniques have their merits, they often lack the comprehensive analytical power of a hyphenated chromatographic-mass spectrometric method.

dot

Comparison cluster_main Analytical Techniques for this compound cluster_alternatives Alternative Methods HPLC_MS HPLC-MS GC_MS GC-MS HPLC_MS->GC_MS Superior for non-volatile polar compounds NMR NMR Spectroscopy HPLC_MS->NMR Higher sensitivity for trace analysis UV_Vis UV-Vis Spectroscopy HPLC_MS->UV_Vis Higher specificity for identification NMR->HPLC_MS Superior for structural elucidation HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Acetonitrile/Water) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection RP_Column Reverse Phase C18 Column (Gradient Elution) HPLC_Injection->RP_Column ESI_Source ESI Source (Negative Ion Mode) RP_Column->ESI_Source Mass_Analyzer Mass Analyzer (Scan or SIM) ESI_Source->Mass_Analyzer Data_Acquisition Data Acquisition & Processing Mass_Analyzer->Data_Acquisition Synthesis_Impurities cluster_synthesis Potential Synthesis Pathway cluster_impurities Potential Impurities Start Starting Material (e.g., 2-Fluoro-5-nitrobenzonitrile) Reaction Reaction with Hydrazine Start->Reaction Imp1 Unreacted Starting Material Start->Imp1 Incomplete reaction Product This compound Reaction->Product Imp2 Isomeric Byproducts (e.g., 6-Nitro isomer) Reaction->Imp2 Side reaction Imp3 Hydrolysis Product (5-Nitro-1H-indazole-3-carboxamide) Product->Imp3 Degradation

Unveiling the Structural Architecture of 5-Nitro-1H-indazole Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the crystal structures of 5-Nitro-1H-indazole derivatives provides crucial insights into their solid-state conformation and intermolecular interactions. This guide offers a comparative analysis of crystallographic data for key derivatives, establishing a structural baseline in the absence of a publicly available crystal structure for 5-Nitro-1H-indazole-3-carbonitrile.

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for rational drug design and comprehending its physicochemical properties. X-ray crystallography stands as the definitive method for elucidating these structures at an atomic level. While the specific crystal structure of this compound is not publicly deposited, a comparative analysis of closely related 5-nitro-1H-indazole derivatives for which crystallographic data are available offers valuable structural insights into this important chemical scaffold.

This guide compares the crystallographic parameters of two such derivatives: 3-chloro-1-methyl-5-nitro-1H-indazole and 1-Allyl-3-chloro-5-nitro-1H-indazole. The data presented herein, summarized for clarity, sheds light on the influence of substituent groups on the crystal lattice and molecular geometry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for two 5-Nitro-1H-indazole derivatives. This data provides a quantitative basis for understanding the solid-state arrangement of these molecules.

Parameter3-chloro-1-methyl-5-nitro-1H-indazole1-Allyl-3-chloro-5-nitro-1H-indazole
Chemical Formula C₈H₆ClN₃O₂C₁₀H₈ClN₃O₂
Formula Weight 211.61237.64
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)3.8273 (2)13.3025 (6)
b (Å)14.678 (6)11.2505 (5)
c (Å)15.549 (6)7.3092 (3)
α (°)9090
β (°)96.130 (9)91.343 (2)
γ (°)9090
Volume (ų) 868.5 (6)1093.59 (8)
Z 44
Temperature (K) 296296
Radiation Mo KαMo Kα
R-factor 0.0430.047

Z represents the number of molecules in the unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The indazole ring system in both compared structures is essentially planar.[1][2] In the case of 1-Allyl-3-chloro-5-nitro-1H-indazole, the allyl group is rotated out of the plane of the indazole ring system.[2][3] Molecules of this compound are linked in the crystal by C—H⋯O hydrogen bonds, forming zigzag chains.[2][3] For 3-chloro-1-methyl-5-nitro-1H-indazole, no classical hydrogen bonds are observed; however, a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule suggests an interaction that contributes to the crystal packing.[1]

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a well-established workflow. The protocol outlined below is a generalized procedure for small organic molecules like the 5-Nitro-1H-indazole derivatives discussed.

1. Crystallization

The initial and often most challenging step is to grow single crystals of sufficient quality and size (typically >0.1 mm in all dimensions).[4] Common methods for small molecules include:

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time.[5]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.[5]

The choice of solvent is critical, and typically a solvent in which the compound is moderately soluble is preferred to achieve slow crystal growth.[5]

2. Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a stream of X-rays, typically from a sealed tube or synchrotron source.[4] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern of spots is recorded on a detector.[4][6] Data is collected over a range of crystal orientations to obtain a complete dataset.

3. Structure Solution and Refinement

The diffraction data (intensities and positions of the spots) are processed to determine the unit cell parameters and space group of the crystal.[6] The initial phases of the structure factors are determined, which allows for the calculation of an initial electron density map.[6] An atomic model is then built into the electron density map. This model is subsequently refined to improve the fit between the calculated and observed diffraction data, resulting in the final, accurate three-dimensional structure of the molecule.[6]

Workflow Visualization

The following diagram illustrates the general workflow for determining a crystal structure via X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Compound_Synthesis Compound Synthesis Purification Purification Compound_Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting XRay_Diffraction X-Ray Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure

Caption: General workflow for X-ray crystallography.

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral assignments for 5-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide offers a predicted spectral assignment based on established substituent effects and provides a comparison with the experimentally determined spectra of the closely related 5-Nitro-1H-indazole.

Experimental Protocols: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for organic compounds like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and should dissolve the compound completely while not having interfering signals in the regions of interest.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • The resulting solution is transferred to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity, which is essential for obtaining sharp, well-resolved signals.

  • For ¹H NMR, the acquisition parameters are set, including the spectral width, number of scans, relaxation delay, and pulse width. A typical experiment might involve 16-64 scans with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a larger number of scans (often several hundred to thousands) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the definitive assignment of proton and carbon signals.[1][2]

¹H and ¹³C NMR Spectral Data and Assignments

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparator compound, 5-Nitro-1H-indazole.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-H~14.0 (broad)s-1H
4-H~8.90d~2.01H
6-H~8.45dd~9.2, 2.01H
7-H~7.90d~9.21H

Table 2: Experimental ¹H NMR Spectral Data for 5-Nitro-1H-indazole. [3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1-H13.77 (broad)s-1H
3-H8.43s-1H
4-H8.84d2.01H
6-H8.21dd9.2, 2.01H
7-H7.75d9.21H

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~115
C-3a~140
C-4~122
C-5~144
C-6~120
C-7~112
C-7a~142
-CN~118
Carbon AssignmentChemical Shift (δ, ppm)
C-3142.96
C-3a122.14
C-4119.18
C-5143.39
C-6120.37
C-7110.60
C-7a148.67

Comparative Analysis and Rationale for Predicted Assignments

The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups significantly influences the electronic environment of the indazole ring, leading to characteristic chemical shifts in the NMR spectra.

  • ¹H NMR Analysis: The protons on the benzene ring of the indazole system are expected to be deshielded (shifted downfield) due to the strong electron-withdrawing nature of the nitro group at the 5-position. In comparison to 5-nitroindazole, the introduction of a cyano group at the 3-position in this compound is predicted to have a minimal additional effect on the protons of the benzene ring (H-4, H-6, and H-7) as it is further away. The most notable difference is the absence of a signal for H-3. The broad singlet observed at a very high chemical shift (around 14 ppm) is characteristic of the acidic N-H proton of the indazole ring.

  • ¹³C NMR Analysis: The carbon atoms in the indazole ring are also affected by the substituents. The carbon atom directly attached to the nitro group (C-5) is expected to be significantly deshielded. The introduction of the cyano group at C-3 will cause a downfield shift for C-3 and C-3a. The cyano carbon itself will have a characteristic chemical shift in the range of 115-120 ppm. The predicted chemical shifts in Table 3 are based on the additive effects of these functional groups on the indazole core.

Visualizing the Spectral Assignments

To provide a clear visual representation of the predicted NMR signal assignments for this compound, the following molecular structure diagram has been generated using the DOT language.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

References

A Comparative Analysis of 5-Nitro-1H-indazole-3-carbonitrile and Other ROCK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors is both promising and complex. This guide provides a detailed comparison of the efficacy of 5-Nitro-1H-indazole-3-carbonitrile against other prominent ROCK inhibitors, supported by available experimental data and detailed methodologies.

Introduction to ROCK Inhibition

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. The two isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction. Consequently, ROCK inhibitors have emerged as valuable therapeutic agents for a range of diseases, including hypertension, glaucoma, and cancer. This guide focuses on the comparative efficacy of this compound, a lesser-known indazole derivative, against well-established ROCK inhibitors.

Quantitative Comparison of ROCK Inhibitor Efficacy

The following table summarizes the in vitro inhibitory potency of this compound and other commonly used ROCK inhibitors against the ROCK1 and ROCK2 isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, which are standard measures of inhibitor potency.

InhibitorChemical ClassROCK1 IC50/KiROCK2 IC50/Ki
This compound (DL0805) Indazole6.67 µM (IC50)[1]Data not available
Y-27632 Pyridine220 nM (Ki)[2], 348 nM (IC50)[3]300 nM (Ki)[2], 249 nM (IC50)[3]
Fasudil (HA-1077) Isoquinoline0.33 µM (Ki)[4]0.158 µM (IC50)[4], 1.9 µM (IC50)[5]
Hydroxyfasudil Isoquinoline0.73 µM (IC50)[6]0.72 µM (IC50)[6]
Ripasudil (K-115) Isoquinoline51 nM (IC50)[7][8]19 nM (IC50)[7][8]
Netarsudil (AR-13324) Amino-isoquinoline1 nM (Ki)[9]1 nM (Ki)[9]
Netarsudil-M1 (AR-13503) Amino-isoquinoline~1.4 nM (Ki)~1.4 nM (Ki)

Note: Lower IC50/Ki values indicate higher potency. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

ROCK Signaling Pathway

This diagram illustrates the central role of ROCK in mediating cellular processes downstream of RhoA activation.

ROCK_Signaling_Pathway GPCRs/RTKs GPCRs/RTKs RhoGEFs RhoGEFs GPCRs/RTKs->RhoGEFs RhoA-GDP (Inactive) RhoA-GDP (Inactive) RhoGEFs->RhoA-GDP (Inactive) GTP exchange RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) ROCK ROCK RhoA-GTP (Active)->ROCK LIMK LIMK ROCK->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Stress Fiber Formation Stress Fiber Formation Actin Polymerization->Stress Fiber Formation MLCP->MLC Actomyosin Contraction Actomyosin Contraction MLC->Actomyosin Contraction Actomyosin Contraction->Stress Fiber Formation

Caption: The Rho/ROCK signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the typical steps involved in determining the IC50 value of a ROCK inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant ROCK Recombinant ROCK1 or ROCK2 Incubation Incubate components at 30°C Recombinant ROCK->Incubation Kinase Substrate Substrate (e.g., MYPT1) Kinase Substrate->Incubation Test Inhibitor Test Inhibitor (e.g., this compound) Test Inhibitor->Incubation ATP ATP ATP->Incubation Luminescence/Fluorescence Measure Luminescence/ Fluorescence Signal Incubation->Luminescence/Fluorescence Data Analysis Calculate % Inhibition and IC50 Value Luminescence/Fluorescence->Data Analysis

Caption: In vitro ROCK kinase inhibition assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate ROCK inhibitor efficacy.

In Vitro ROCK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ROCK.

  • Objective: To determine the IC50 value of a test compound against ROCK1 and ROCK2.

  • Materials:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • Kinase substrate (e.g., Long S6 Kinase Substrate peptide or MYPT1).

    • ATP (Adenosine triphosphate).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Kinase assay buffer (e.g., 50 mmol/L Tris-HCl pH 7.5, 10 mmol/L MgCl₂, 100 mmol/L KCl, 0.1 mmol/L EGTA).

    • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

    • In a 96-well or 384-well plate, add the recombinant ROCK enzyme, the kinase substrate, and the test inhibitor at different concentrations.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 30-90 minutes)[8].

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining, which is inversely proportional to the kinase activity.

    • Measure the luminescence or fluorescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Aortic Ring Vasorelaxation Assay

This ex vivo assay assesses the functional effect of ROCK inhibitors on smooth muscle contraction.

  • Objective: To evaluate the vasorelaxant properties of a test compound on pre-contracted arterial rings.

  • Materials:

    • Thoracic aorta from rats.

    • Krebs-Henseleit solution.

    • Vasoconstrictor (e.g., phenylephrine or KCl).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Organ bath system with isometric force transducers.

  • Procedure:

    • Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of approximately 2-3 mm in width.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.

    • Induce a stable contraction in the aortic rings by adding a vasoconstrictor like phenylephrine or KCl.

    • Once a stable contraction plateau is reached, cumulatively add the test inhibitor at increasing concentrations to the organ bath.

    • Record the changes in isometric tension after each addition.

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct a concentration-response curve to determine the EC50 (half-maximal effective concentration) for the vasorelaxant effect.

Cell Migration (Wound Healing) Assay

This in vitro assay evaluates the effect of ROCK inhibitors on the migratory capacity of cells.

  • Objective: To assess the impact of a test compound on the ability of cells to migrate and close a "wound" in a cell monolayer.

  • Materials:

    • Adherent cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line).

    • Cell culture medium and supplements.

    • Multi-well cell culture plates.

    • Pipette tips or a specialized scratch-making tool.

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Microscope with a camera.

  • Procedure:

    • Seed the cells in a multi-well plate and grow them to form a confluent monolayer.

    • Create a "scratch" or "wound" in the center of the cell monolayer using a sterile pipette tip.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Replace the medium with fresh medium containing the test inhibitor at different concentrations. A control group with vehicle (e.g., DMSO) should be included.

    • Capture images of the wound area at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

    • Measure the width or area of the wound at each time point for all treatment groups.

    • Calculate the rate of cell migration or the percentage of wound closure over time.

    • Compare the migration rates between the control and inhibitor-treated groups to determine the effect of the compound on cell migration.

Conclusion

The available data indicates that this compound is a ROCK-I inhibitor with an IC50 value in the micromolar range.[1] This suggests it is less potent than many other well-established ROCK inhibitors such as Y-27632, Fasudil, Ripasudil, and Netarsudil, which typically exhibit nanomolar to low micromolar potency. The lack of available data on its inhibitory activity against ROCK2 makes a complete efficacy comparison challenging. Further investigation is required to fully characterize the inhibitory profile and functional effects of this compound and to determine its potential as a research tool or therapeutic agent in the field of ROCK inhibition. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to Rho Kinase Inhibitors: 5-Nitro-1H-indazole-3-carbonitrile vs. Y-27632

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Rho kinase (ROCK) inhibitors: 5-Nitro-1H-indazole-3-carbonitrile and Y-27632. The information presented is collated from publicly available research data to assist in the selection of the most appropriate inhibitor for specific research applications.

Introduction to Rho Kinase and its Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is implicated in a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been linked to various diseases, making ROCK a significant therapeutic target.

Y-27632 is a well-characterized, cell-permeable, and highly selective inhibitor of both ROCK1 and ROCK2. It acts as an ATP-competitive inhibitor and is widely used as a research tool to probe the functions of ROCK kinases.

This compound is a member of the indazole class of compounds and has been identified as a ROCK inhibitor. However, detailed public information regarding its inhibitory profile, particularly against ROCK2, and its broader kinase selectivity is limited.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibition of ROCK1 and ROCK2 by this compound and Y-27632. It is important to note the current data gap for the ROCK2 inhibitory activity of this compound.

InhibitorTargetIC50KiReference
This compound ROCK16.67 µMNot Available[1]
ROCK2Not AvailableNot Available
Y-27632 ROCK1140-220 nM140 nM[2][3]
ROCK2140-220 nMNot Available[2]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki (inhibition constant) is an indicator of the binding affinity of an inhibitor to a kinase. Lower values for both IC50 and Ki indicate higher potency.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of ROCK inhibition and the methods used to assess it, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Rho_ROCK_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization Substrates->Actin_Cytoskeleton Regulates Inhibitor This compound or Y-27632 Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme ROCK Enzyme Incubation Incubate Enzyme, Substrate, Inhibitor & ATP Enzyme->Incubation Substrate Substrate (e.g., MYPT1) Substrate->Incubation Inhibitor Inhibitor (Test Compound) Inhibitor->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: A generalized workflow for an in vitro Rho kinase inhibition assay.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible data. Below is a representative protocol for an in vitro Rho kinase activity assay, based on commonly used methods.

Objective: To determine the IC50 value of a test compound against ROCK1 or ROCK2.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., recombinant MYPT1 or a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds (this compound or Y-27632) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or equivalent)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the test compound in the kinase reaction buffer.

    • Prepare a solution of the ROCK enzyme in the kinase reaction buffer.

    • Prepare a solution of the kinase substrate and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

    • Add the ROCK enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to each well. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.

    • Incubate the plate as required by the detection kit.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Analysis and Logical Relationships

The choice between this compound and Y-27632 will depend on the specific requirements of the research. The following diagram illustrates the logical considerations for selecting an inhibitor.

Inhibitor_Selection Start Start: Need a ROCK Inhibitor Question1 Is pan-ROCK inhibition acceptable? Start->Question1 Y27632 Select Y-27632 (Well-characterized, potent pan-inhibitor) Question1->Y27632 Yes Question2 Is isoform selectivity a priority? Question1->Question2 No Indazole Consider this compound (Further characterization needed for ROCK2) Question2->Indazole Potentially Alternative Explore other isoform-selective inhibitors Question2->Alternative Yes

Caption: Decision tree for selecting a ROCK inhibitor.

Conclusion

Based on the currently available data, Y-27632 stands as a well-validated and potent pan-inhibitor of both ROCK1 and ROCK2, making it a reliable tool for studying the general roles of Rho kinase.

This compound has demonstrated inhibitory activity against ROCK1. However, the lack of data on its potency against ROCK2 and its broader kinase selectivity profile presents a significant limitation for its current application as a well-characterized research tool. Researchers considering the use of this compound should be aware of these data gaps and may need to perform their own characterization experiments to validate its suitability for their specific research questions.

For studies requiring a deep understanding of the differential roles of ROCK1 and ROCK2, neither of the compared compounds may be ideal, and the exploration of more recently developed isoform-selective inhibitors would be recommended. This guide will be updated as more comprehensive data on this compound becomes publicly available.

References

Unveiling the Potent Biological Activity of 5-Nitroindazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-nitroindazole analogs, detailing their structure-activity relationships (SAR) in antiparasitic and anticancer applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide synthesizes findings from multiple studies to elucidate how structural modifications to the 5-nitroindazole core influence its efficacy against various pathological targets, including protozoan parasites and cancer cell lines.

Antiparasitic Activity: A Battle Against Protozoan Infections

Derivatives of 5-nitroindazole have demonstrated significant promise as agents against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Acanthamoeba castellanii, and Leishmania amazonensis. The antiparasitic activity is intrinsically linked to the presence of the 5-nitro group, which is believed to induce oxidative stress within the parasites, leading to their demise.

Structure-Activity Relationship (SAR) for Antiparasitic Activity

Systematic modifications of the 5-nitroindazole scaffold have revealed key structural features that govern antiparasitic potency. Two primary classes of analogs have been extensively studied: 1,2-disubstituted 5-nitroindazolin-3-ones and 3-alkoxy-5-nitroindazoles.

Key SAR Observations:

  • Substitution at N1 and N2: In the 1,2-disubstituted 5-nitroindazolin-3-one series, the nature of the substituent at the N1 and N2 positions significantly impacts activity. For instance, the presence of an aminoethyl group at N1 in 2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one analogs has been shown to enhance trypanocidal activity.

  • Alkoxy Group at C3: For 3-alkoxy-5-nitroindazoles, the nature of the alkoxy group and the substituent at the N1 position are crucial. Shorter alkyl chains at the 3-alkoxy position, combined with specific substitutions at N1, have been associated with improved activity against T. cruzi.

  • Hydrophilicity and Selectivity: The introduction of hydrophilic fragments, particularly at position 1 of the 2-benzyl-5-nitroindazolin-3-one core, has been shown to improve the selectivity profile, enhancing the therapeutic window of these compounds.

Comparative Antiparasitic Activity of 5-Nitroindazole Analogs

The following table summarizes the in vitro activity of representative 5-nitroindazole analogs against various protozoan parasites.

Compound IDScaffoldSubstituentsTarget OrganismIC50 (µM)Reference
Analog A 1,2-disubstituted 5-nitroindazolin-3-oneR1 = -CH2CH2NH2, R2 = BenzylTrypanosoma cruzi (epimastigotes)0.49[1]
Analog B 1,2-disubstituted 5-nitroindazolin-3-oneR1 = -CH2CH2OAc, R2 = BenzylTrypanosoma cruzi (epimastigotes)5.75[1]
Analog C 1,2-disubstituted 5-nitroindazolin-3-oneR1 = -CH2CH2NH2, R2 = BenzylTrypanosoma cruzi (amastigotes)0.41[1]
Analog D 1,2-disubstituted 5-nitroindazolin-3-oneR1 = -CH2CH2OAc, R2 = BenzylTrypanosoma cruzi (amastigotes)1.17[1]
Analog E 3-alkoxy-5-nitroindazoleR1 = -(CH2)2N(CH3)2, 3-O(CH2)2N(CH3)2Leishmania amazonensis (amastigotes)>25[2]
Analog F 2-benzyl-5-nitroindazolin-3-oneR1 = -(CH2)2OAcLeishmania amazonensis (amastigotes)0.46[2]
Analog G 3-hydroxy-1-(2-(diethylamino)ethyl)-5-nitroindazole-Acanthamoeba castellanii<5[3]
Analog H 3-hydroxy-1-(3-(diethylamino)propyl)-5-nitroindazole-Acanthamoeba castellanii<5[3]
Benznidazole --Trypanosoma cruzi (epimastigotes)>20[1]
Benznidazole --Trypanosoma cruzi (amastigotes)1.98[1]
Chlorhexidine --Acanthamoeba castellanii>5[3]
Experimental Protocols for Antiparasitic Assays

Trypanocidal Activity against Trypanosoma cruzi

  • Epimastigote Assay: Exponentially growing epimastigotes were seeded in 96-well plates. Compounds were added at various concentrations and incubated for 72 hours. Parasite growth was determined by measuring the absorbance of a metabolic indicator dye (e.g., Resazurin) at a specific wavelength. IC50 values were calculated from dose-response curves.

  • Amastigote Assay: Mammalian cells (e.g., L929 fibroblasts) were seeded in 96-well plates and infected with trypomastigotes. After invasion, extracellular parasites were removed, and compounds were added. Following a 48-hour incubation, cells were fixed and stained. The number of intracellular amastigotes was quantified by microscopy or high-content imaging.

Amoebicidal Activity against Acanthamoeba castellanii

  • Trophozoites were seeded in 96-well plates and allowed to adhere. The medium was then replaced with fresh medium containing the test compounds. After 72 hours of incubation, cell viability was assessed using the AlamarBlue® assay. Fluorescence was measured at an excitation/emission of 570/600 nm.

Anticancer Activity: Targeting Key Signaling Pathways

5-Nitroindazole analogs have also been identified as potent inhibitors of cancer cell proliferation. Their mechanism of action in this context is multifaceted, involving the inhibition of key cellular kinases and the induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

In silico and in vitro studies have identified several protein kinases as potential targets for 5-nitroindazole derivatives, including Cyclin-Dependent Kinase 2 (CDK2) and Ribosomal S6 Kinase 2 (RSK2).

Key SAR Observations:

  • Multi-targeted Inhibition: The parent 5-nitroindazole molecule has been shown to be a multi-targeted inhibitor, with predicted binding affinity for CDK2, RSK2, and Insulin-like Growth Factor 1 Receptor (IGF-1R). This multi-targeting capability may contribute to a broader anticancer effect and a lower likelihood of resistance development.

  • Induction of Apoptosis: Certain 5-nitroindazole analogs have been shown to induce apoptosis in cancer cells, a programmed cell death mechanism that is often dysregulated in cancer. This effect is associated with the activation of caspases and alterations in the cell cycle.

Comparative Anticancer Activity of 5-Nitroindazole Analogs

The following table summarizes the in vitro cytotoxic activity of representative 5-nitroindazole analogs against various human cancer cell lines.

Compound IDScaffoldSubstituentsCell LineIC50 (µM)Reference
Analog I 3-hydroxy-1-(2-(diethylamino)ethyl)-5-nitroindazole-TK-10 (Renal)Moderate Activity[4]
Analog J 3-hydroxy-1-(3-(diethylamino)propyl)-5-nitroindazole-HT-29 (Colon)Moderate Activity[4]
5-Nitroindazole 5-Nitroindazole-A549 (Lung)Docking Score: -7.515 kcal/mol (vs. CDK2)[5][6]
5-Nitroindazole 5-Nitroindazole--Docking Score: -6.884 kcal/mol (vs. RSK2)[5][6]

Note: "Moderate Activity" indicates that specific IC50 values were not provided in the abstract, but the compounds were reported to have notable antineoplastic properties.

Experimental Protocols for Anticancer Assays

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the 5-nitroindazole analogs for 48-72 hours.

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Cell Cycle Analysis

  • Cancer cells were treated with the compounds for 24 hours.

  • Cells were then harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

  • Treated and untreated cancer cells were harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • The percentage of apoptotic cells was quantified by flow cytometry.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-nitroindazole analogs are underpinned by their interaction with specific cellular signaling pathways.

Oxidative Stress Pathway in Trypanosoma cruzi

The antiparasitic action of 5-nitroindazoles is largely attributed to the induction of oxidative stress. The 5-nitro group can be reduced by parasitic nitroreductases to form radical species. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The accumulation of ROS leads to damage of essential biomolecules, including DNA, proteins, and lipids, ultimately causing parasite death.[7][8]

Oxidative_Stress_Pathway cluster_parasite Trypanosoma cruzi 5-Nitroindazole 5-Nitroindazole Nitroreductase Nitroreductase 5-Nitroindazole->Nitroreductase Reduction Nitro Radical Nitro Radical Nitroreductase->Nitro Radical ROS Reactive Oxygen Species (ROS) Nitro Radical->ROS Reaction with O2 Macromolecular Damage DNA, Protein, Lipid Damage ROS->Macromolecular Damage Parasite Death Parasite Death Macromolecular Damage->Parasite Death

Caption: Oxidative stress induction by 5-nitroindazole in T. cruzi.

Kinase Inhibition and Downstream Effects in Cancer Cells

In cancer cells, 5-nitroindazole analogs can inhibit key kinases involved in cell cycle progression and survival.

  • CDK2 Inhibition: CDK2, in complex with cyclin E or A, is a critical regulator of the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 by 5-nitroindazole analogs can lead to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and cell division.

  • RSK2 Inhibition: RSK2 is a downstream effector of the Ras-MAPK signaling pathway, which is frequently hyperactivated in cancer. RSK2 phosphorylates and regulates numerous substrates involved in cell proliferation, survival, and motility. Inhibition of RSK2 can suppress tumor growth and induce apoptosis.[2][9][10] Downstream effects of RSK2 inhibition include the dephosphorylation of substrates like GSK3β, rpS6, and YB-1, leading to the inhibition of proliferation and translation.[9]

Kinase_Inhibition_Pathway cluster_cancer_cell Cancer Cell Signaling Growth Factors Growth Factors Ras_MAPK Ras-MAPK Pathway Growth Factors->Ras_MAPK RSK2 RSK2 Ras_MAPK->RSK2 Proliferation Proliferation RSK2->Proliferation Survival Survival RSK2->Survival Apoptosis Apoptosis RSK2->Apoptosis CDK2_Cyclin CDK2/Cyclin Cell Cycle Progression Cell Cycle Progression CDK2_Cyclin->Cell Cycle Progression 5-Nitroindazole 5-Nitroindazole 5-Nitroindazole->RSK2 Inhibition 5-Nitroindazole->CDK2_Cyclin Inhibition Cell Cycle Progression->Proliferation

Caption: Kinase inhibition by 5-nitroindazole analogs in cancer cells.

Conclusion

The structure-activity relationship studies of 5-nitroindazole analogs have provided valuable insights for the rational design of more potent and selective therapeutic agents. For antiparasitic applications, modifications that enhance the generation of oxidative stress within the parasite while minimizing host toxicity are a key focus. In the realm of oncology, the development of analogs with improved specificity for cancer-related kinases holds significant promise. The data and experimental frameworks presented in this guide offer a solid foundation for future research and development efforts aimed at harnessing the full therapeutic potential of the 5-nitroindazole scaffold.

References

A Comparative Guide to the Biological Activity of 5-Nitro vs. 6-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group significantly influences the molecule's electronic properties and, consequently, its biological activity. The position of this electron-withdrawing group on the indazole ring is a critical determinant of the compound's therapeutic potential. This guide provides an objective comparison of the biological activities of 5-nitro-1H-indazole and 6-nitro-1H-indazole derivatives, supported by quantitative experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of Biological Activities

The placement of the nitro group at either the 5- or 6-position of the indazole ring directs the compound's activity towards different therapeutic targets. Generally, 5-nitroindazole derivatives have shown significant promise as antiparasitic and anticancer agents, while 6-nitroindazole derivatives are more frequently reported for their antileishmanial, antiproliferative, and broad-spectrum antimicrobial properties.

Antiparasitic and Antiprotozoal Activity

Derivatives of 5-nitroindazole have been extensively studied for their potent activity against a range of protozoan parasites. They have demonstrated remarkable efficacy against Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.[1][2][3][4] In contrast, 6-nitroindazole derivatives have emerged as promising candidates for treating leishmaniasis, showing inhibitory effects against various Leishmania species.[5][6]

Compound Class Target Organism Activity (IC₅₀ in µM) Reference Compound Source
5-Nitroindazole Derivatives Trypanosoma cruzi (epimastigotes)0.49Benznidazole[1][3]
Trypanosoma cruzi (amastigotes)0.41 - 1.17Benznidazole[1][3]
Acanthamoeba castellanii (trophozoites)2.6 - 4.7Chlorhexidine (IC₅₀ = 5.2 µM)[2][4]
6-Nitroindazole Derivatives Leishmania infantum (promastigotes)4.0 - 6.0-[5]
Leishmania major (promastigotes)38-[5]
Leishmania tropica (promastigotes)76-[5]
Antiproliferative and Anticancer Activity

Both regioisomers exhibit cytotoxic effects against cancer cell lines, but their potency can vary. Certain 6-nitro-1H-indazole derivatives have shown notable antiproliferative activity against lung carcinoma cells.[7][8] Similarly, various 5-nitro-1H-indazole derivatives have been synthesized and evaluated for their potential as antitumor agents, with some compounds showing exceptional efficacy.[9]

Compound Class Cell Line Activity (IC₅₀ in µM) Source
6-Nitro-1H-indazole Derivatives NCI-H460 (Lung Carcinoma)5 - 15[7][8]
5-Nitro-N-phenyl-1H-indazole-1-carboxamide Derivatives Various Cancer Cell LinesCompound 5j showed exceptional efficacy[9]
Antimicrobial Activity

The 6-nitro substitution appears to confer a broader spectrum of antimicrobial activity. Derivatives of 6-nitro-1H-indazole have been screened for antibacterial, antifungal, and antitubercular activities, with some compounds showing promising results.[10] Specifically, they have demonstrated inhibitory activity against Neisseria gonorrhoeae.[7] While 5-nitroindazole derivatives also possess antimicrobial properties, the available data is more focused on specific sulfonamide and carbamate derivatives.[11]

Compound Class Target Organism Activity (MIC in µg/mL) Source
6-Nitro-1H-indazole Derivatives Neisseria gonorrhoeae62.5 - 250[7]
5-Nitro-1H-indazole Derivatives S. aureus (bacteria)Zone of inhibition: 17.4 mm[11]
A. niger (fungi)Zone of inhibition: 19.4 mm[11]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Follow-up Start 5-Nitro or 6-Nitro 1H-Indazole Scaffold Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Assay Primary Assay (e.g., MTT, MIC) Purify->Assay DoseResp Dose-Response Curve Assay->DoseResp Calc Calculate IC₅₀ / MIC DoseResp->Calc Compare Compare Activity (5-nitro vs. 6-nitro) Calc->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR Hit Hit Identification SAR->Hit

Caption: General workflow for synthesis and screening of nitro-indazole derivatives.

G Simplified Kinase Inhibition Pathway Indazole Nitro-Indazole Derivative Kinase Protein Kinase (e.g., CDK, VEGFR) Indazole->Kinase Inhibition SubstrateP Phosphorylated Substrate Kinase->SubstrateP Phosphorylation Prolif Cell Proliferation & Survival Substrate Substrate Protein Substrate->SubstrateP SubstrateP->Prolif Apoptosis Apoptosis Prolif->Apoptosis leads to inhibition of

Caption: Nitro-indazoles can inhibit kinases, blocking proliferation and inducing apoptosis.

G Structure vs. Target Activity Comparison cluster_targets Primary Biological Targets N5 5-Nitro-1H-Indazole Derivatives AntiT Anti-Trypanosoma N5->AntiT AntiA Anti-Acanthamoeba N5->AntiA AntiC Anticancer N5->AntiC some activity N6 6-Nitro-1H-Indazole Derivatives AntiL Anti-Leishmania N6->AntiL AntiB Antibacterial N6->AntiB N6->AntiC some activity

Caption: Positional isomerism of the nitro group influences primary biological targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of nitro-indazole derivatives.

MTT Assay for Antiproliferative Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13]

  • Cell Plating:

    • Harvest and count cells from culture.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitro-indazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.[14][17]

  • Compound Dilution:

    • In a 96-well round-bottom microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.[14][18]

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

Antileishmanial Assay (Promastigote Viability)

This assay evaluates the efficacy of compounds against the motile, extracellular promastigote stage of the Leishmania parasite.[19][20]

  • Parasite Culture:

    • Culture Leishmania promastigotes (e.g., L. infantum, L. major) in a suitable medium (e.g., RPMI-1640 or M199) supplemented with 10-20% Fetal Bovine Serum (FBS) at 24-26°C.[20][21]

    • Harvest parasites during the mid-logarithmic growth phase by centrifugation.

  • Assay Procedure:

    • Wash the harvested promastigotes with sterile PBS and resuspend them in fresh culture medium to a concentration of 1 × 10⁶ parasites/mL.[19]

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

    • Add 100 µL of medium containing serial dilutions of the test compounds. Include a positive control (e.g., Amphotericin B) and a negative (vehicle) control.

    • Incubate the plates at 24-26°C for 48-72 hours.

  • Viability Assessment (MTT Method):

    • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours in the dark.[19]

    • Centrifuge the plate, discard the supernatant, and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 540-570 nm.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

References

Validating the Antileishmanial Potential of Nitroindazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current therapies, including high toxicity, emerging drug resistance, and prohibitive costs, underscore the urgent need for novel, effective, and accessible antileishmanial agents.[1][2][3] In this context, nitroindazole derivatives have emerged as a promising class of compounds with potent and selective activity against Leishmania parasites.[1][2][4]

This guide provides a comprehensive comparison of nitroindazole compounds with standard antileishmanial drugs, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the search for new treatments for leishmaniasis.

Comparative Efficacy of Nitroindazole Derivatives

Recent in vitro studies have demonstrated that several nitroindazole derivatives exhibit significant potency against both the promastigote (insect stage) and amastigote (mammalian stage) forms of various Leishmania species.[2][4] Notably, some derivatives have shown activity comparable to the gold-standard drug, Amphotericin B, but with potentially higher selectivity indices, suggesting a more favorable safety profile.[1][5]

The proposed mechanism of action for some nitroindazoles involves the induction of oxidative stress within the parasite. This is thought to occur through the reduction of the 5-nitro group by parasitic nitroreductases, leading to the formation of cytotoxic nitro-anion radicals that damage the parasite's macromolecules.[2] Computational studies have also identified other potential targets, such as cysteine peptidase A, which could be inhibited by these compounds.[1]

Table 1: In Vitro Antileishmanial Activity of Selected Nitroindazole Derivatives

CompoundLeishmania SpeciesParasite StageIC50 (µM)Selectivity Index (SI)Reference
VATR131 L. amazonensisAmastigote0.46 ± 0.01875[2][5]
NV6 L. amazonensisAmastigote0.43 - 5.611 - 129[4][6]
NV8 L. amazonensisAmastigoteActiveHigh[4]
Compound 13 L. majorPromastigotePromising-[7]
Various Derivatives L. amazonensisPromastigote<1>10[2]

IC50: 50% inhibitory concentration. SI: Selectivity Index (Ratio of host cell cytotoxicity to parasite IC50).

Comparison with Standard Antileishmanial Drugs

The current arsenal of antileishmanial drugs is limited, and each is associated with significant drawbacks. A comparative overview is presented below.

Table 2: Comparison of Nitroindazole Compounds with Standard Leishmaniasis Therapies

Drug/Compound ClassMechanism of ActionRoute of AdministrationMajor Limitations
Nitroindazole Derivatives Induction of oxidative stress; potential enzyme inhibition (e.g., cysteine peptidase A).[1][2]Oral (predicted)Investigational; long-term safety and efficacy in humans unknown.
Pentavalent Antimonials Inhibition of parasitic enzymes.[8]Intravenous, IntramuscularHigh toxicity (cardiotoxicity, pancreatitis), painful injections, widespread resistance.[9][10]
Amphotericin B Binds to ergosterol in the parasite membrane, forming pores.[11]IntravenousHigh toxicity (nephrotoxicity), infusion-related reactions; liposomal formulations are safer but very expensive.[8][9]
Miltefosine Affects cell signaling pathways and lipid metabolism.[8]OralTeratogenic, gastrointestinal side effects, long half-life may promote resistance.[2][8]
Pentamidine Binds to kinetoplast DNA.[11]Intravenous, IntramuscularPancreatic toxicity, hypoglycemia, declining efficacy.[3]
Paromomycin Aminoglycoside antibiotic, inhibits protein synthesis.Topical, InjectableVariable efficacy, pain at the injection site.[9]

Experimental Protocols

Detailed and standardized methodologies are crucial for the validation of new antileishmanial candidates.

In Vitro Promastigote Growth Inhibition Assay
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at a specific temperature (e.g., 26°C).

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compounds are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using methods such as the MTT assay, resazurin reduction, or direct counting with a hemocytometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the compound concentration.

In Vitro Intracellular Amastigote Assay
  • Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and seeded in 24-well plates with coverslips. The cells are allowed to adhere.[2]

  • Infection: Adhered macrophages are infected with stationary-phase promastigotes at a specific parasite-to-cell ratio. After an incubation period to allow for phagocytosis, non-internalized parasites are washed away.[12]

  • Treatment: The infected macrophages are then treated with various concentrations of the test compounds for a set duration (e.g., 72 hours).

  • Microscopic Evaluation: After incubation, the coverslips are fixed, stained (e.g., with Giemsa), and examined under a microscope. The number of amastigotes per macrophage is counted for at least 100 macrophages per sample.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay
  • Cell Culture: Murine peritoneal macrophages or a mammalian cell line (e.g., RAW 264.7) are seeded in 96-well plates and incubated to allow adherence.[4]

  • Treatment: The cells are exposed to the same range of concentrations of the test compounds as used in the antileishmanial assays.

  • Incubation: The plates are incubated for a period corresponding to the amastigote assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method like the MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to the antileishmanial IC50. A higher SI value indicates greater selectivity for the parasite over host cells.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the proposed mechanism of action and the general workflow for antileishmanial drug discovery.

Antileishmanial_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Preclinical Development Compound_Library Compound Library Promastigote_Assay Promastigote Viability Assay (IC50 Determination) Compound_Library->Promastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 on Macrophages) Promastigote_Assay->Cytotoxicity_Assay Active Compounds Amastigote_Assay Intracellular Amastigote Assay (IC50 Determination) Cytotoxicity_Assay->Amastigote_Assay SI_Calculation Selectivity Index (SI) Calculation Amastigote_Assay->SI_Calculation Animal_Model Animal Model of Leishmaniasis (e.g., BALB/c mice) SI_Calculation->Animal_Model High SI Leads Treatment Treatment with Lead Compounds Animal_Model->Treatment Efficacy_Evaluation Efficacy Evaluation (Lesion size, Parasite load) Treatment->Efficacy_Evaluation ADMET_Studies ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Efficacy_Evaluation->ADMET_Studies Efficacious Compounds Candidate_Selection Lead Candidate Selection ADMET_Studies->Candidate_Selection

Caption: Workflow for antileishmanial drug discovery and validation.

Nitroindazole_Mechanism Nitroindazole Nitroindazole Prodrug NTR Leishmania Nitroreductase (NTR) Nitroindazole->NTR Enters Parasite Radical Nitro-Anion Radical NTR->Radical Reductive Activation ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling Damage Macromolecule Damage (DNA, Proteins, Lipids) ROS->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of nitroindazole activation in Leishmania.

Conclusion

Nitroindazole derivatives represent a highly promising class of compounds in the drug discovery pipeline for leishmaniasis. Their potent in vitro activity, high selectivity indices, and novel mechanism of action make them attractive alternatives to current therapies plagued by toxicity and resistance. While preliminary results are encouraging, further preclinical and clinical studies are essential to fully validate their therapeutic potential, optimize their pharmacokinetic profiles, and establish their safety and efficacy in human populations. The continued investigation of these compounds is a critical step toward developing the next generation of effective and accessible treatments for this devastating disease.

References

Comparative Analysis of 5-Nitro-1H-indazole-3-carbonitrile: A Guide to Target Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Nitro-1H-indazole-3-carbonitrile, a known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Its performance is evaluated against other established ROCK inhibitors, supported by available experimental data. This document aims to offer an objective resource for researchers investigating the therapeutic potential and target engagement of this compound.

Introduction to this compound

This compound, also known as DL0805, has been identified as an inhibitor of ROCK-I with an IC50 of 6.67 µM.[1] The indazole scaffold is a prominent feature in the development of various kinase inhibitors.[2] Functionally, this compound exhibits vasorelaxant properties, suggesting its potential for investigation in cardiovascular diseases.[3][4][5] However, reports also indicate a potential for high toxicity, a critical consideration for any therapeutic application.[3]

Comparative Analysis of Target Selectivity

To contextualize the target selectivity of this compound, this guide compares its inhibitory activity against ROCK with that of other well-characterized ROCK inhibitors: GSK429286, Y-27632, and Fasudil.

Table 1: Comparison of Inhibitory Potency against ROCK Kinases

CompoundTargetIC50 / KiReference
This compound (DL0805) ROCK-IIC50: 6.67 µM[1]
GSK429286ROCK1IC50: 14 nM[6][7][8][9][10]
ROCK2IC50: 63 nM[7]
Y-27632ROCK1Ki: 220 nM[11]
ROCK2Ki: 300 nM[11]
Fasudil (HA-1077)ROCK1Ki: 0.33 µM[12]
ROCK2IC50: 0.158 µM[12]

Note: IC50 denotes the half-maximal inhibitory concentration, while Ki represents the inhibition constant. Lower values indicate higher potency.

Cross-Reactivity Profile

Table 2: Known Cross-Reactivity of Comparator ROCK Inhibitors

CompoundOff-Target Kinases (Inhibition)Reference
GSK429286RSK (IC50: 780 nM), p70S6K (IC50: 1940 nM)[6][9][10]
Y-27632Non-selective against 4 out of 25 tested kinases.[13]
FasudilPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM)[12]

The data suggests that while GSK429286 exhibits a higher degree of selectivity for ROCK kinases compared to other tested kinases, Y-27632 and Fasudil demonstrate broader kinase inhibitory activity.[13] The lack of a broad kinase panel screening for this compound is a significant data gap that should be addressed in future studies to fully assess its therapeutic potential.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

Biochemical ROCK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against ROCK kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 or ROCK2.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., Long S6K substrate peptide)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the test compound dilutions.[14]

  • Add the ROCK enzyme to each well containing the test compound.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[14]

  • The luminescent signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound C Add compound to microplate wells A->C B Prepare enzyme, substrate, and ATP solutions D Add enzyme to wells B->D E Initiate reaction with substrate/ATP mix B->E C->D D->E F Incubate at room temperature E->F G Stop reaction and add detection reagent F->G H Measure luminescence G->H I Data analysis and IC50 determination H->I

Caption: The role of ROCK in smooth muscle contraction and the point of intervention for inhibitors.

Conclusion

This compound is a moderately potent inhibitor of ROCK-I. When compared to other ROCK inhibitors such as GSK429286, Y-27632, and Fasudil, it exhibits lower potency. The available data on its cross-reactivity is limited, representing a significant knowledge gap. While GSK429286 demonstrates good selectivity for ROCK kinases, Y-27632 and Fasudil are known to be less selective. Further profiling of this compound against a broad panel of kinases is imperative to fully characterize its selectivity and potential for off-target effects. The compound's demonstrated vasorelaxant activity warrants further investigation, though its reported high toxicity must be carefully considered in any future drug development efforts. The experimental protocols provided herein offer a foundation for such future studies.

References

A Comparative Guide to the Antibacterial Spectrum of Nitro-heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of several key nitro-heterocyclic compounds. By presenting experimental data, detailed methodologies, and visual representations of mechanisms, this document aims to be a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Introduction to Nitro-heterocyclic Antibiotics

Nitro-heterocyclic compounds are a class of antimicrobial agents characterized by a heterocyclic ring system bearing a nitro group. Their mechanism of action generally involves intracellular reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These intermediates can then damage microbial DNA and other macromolecules, leading to cell death.[1] The antimicrobial spectrum of these drugs is often linked to the reduction potential of the specific compound and the enzymatic capabilities of the target microorganism.[1] This guide focuses on comparing the antibacterial activity of prominent nitro-heterocyclic drugs: nitrofurantoin, metronidazole, tinidazole, nifurtimox, and benznidazole.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different nitro-heterocyclic compounds against common Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[2] Lower MIC values indicate greater potency.

Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL

DrugEscherichia coliStaphylococcus aureusPseudomonas aeruginosaEnterococcus faecalisAnaerobic BacteriaSource(s)
Nitrofurantoin 16 - 1288 - 64Resistant4 - 256Variable[3]
Metronidazole ResistantResistantResistantResistant0.25 - 16[2][4]
Tinidazole ResistantResistantResistantResistant≤0.03 - 4[2]
Nifurtimox 12.5 - 5012.5 - 50>50Not widely reported0.78 - 6.25[5]
Benznidazole >50>50>50Not widely reported3.12 - 25[5]

Note: The data presented is a collation from multiple sources and should be interpreted with caution due to potential variations in experimental methodologies between studies. The antibacterial activity of nifurtimox and benznidazole is more pronounced against anaerobic and microaerophilic bacteria.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of the antibacterial spectrum of nitro-heterocyclic compounds, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][7]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the nitro-heterocyclic compound is prepared in a suitable solvent at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions for aerobic bacteria. For anaerobic bacteria, incubation is performed under anaerobic conditions for 42-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.[6][7]

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the nitro-heterocyclic compound. This is achieved by adding a specific volume of the antimicrobial stock solution to molten agar before it solidifies.

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antimicrobial agent. A multi-point inoculator can be used to test multiple isolates simultaneously.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours for most aerobic bacteria.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanism of Action of Nitro-heterocyclic Drugs

The following diagram illustrates the general mechanism of action of nitro-heterocyclic antibacterial agents.

Nitro-heterocyclic Mechanism of Action cluster_bacterium Bacterial Cell NitroDrug Nitro-heterocyclic Drug (Prodrug) Nitroreductase Bacterial Nitroreductase NitroDrug->Nitroreductase Enters cell ActivatedDrug Reactive Nitroso & Hydroxylamine Intermediates DNA Bacterial DNA ActivatedDrug->DNA Interacts with Nitroreductase->ActivatedDrug Reductive Activation DamagedDNA Damaged DNA DNA->DamagedDNA Damage CellDeath Cell Death DamagedDNA->CellDeath Leads to Broth Microdilution Workflow arrow arrow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

References

Head-to-head comparison of 5-Nitro-1H-indazole-3-carbonitrile derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, indazole derivatives have emerged as a promising scaffold, demonstrating a broad spectrum of biological activities. This guide provides a head-to-head comparison of various 5-nitroindazole derivatives based on their performance in preclinical cancer cell line studies. The data presented herein is aggregated from multiple studies and aims to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of different 5-nitroindazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented. It is important to note that these values are derived from separate studies and direct comparison should be considered with caution due to potential variations in experimental protocols.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Source
1H-indazole-3-amine Derivatives 6aK562 (Chronic Myeloid Leukemia)5.19 ± 0.29[1]
A549 (Lung Cancer)8.21 ± 0.56[1]
PC-3 (Prostate Cancer)6.12 ± 0.10[1]
Hep-G2 (Hepatocellular Carcinoma)5.62 ± 1.76[1]
6o K562 (Chronic Myeloid Leukemia) 5.15 ± 0.55 [1][2][3]
A549 (Lung Cancer)>40[1]
PC-3 (Prostate Cancer)>40[1]
Hep-G2 (Hepatocellular Carcinoma)>40[1]
HEK-293 (Normal Kidney Cells)33.2[1][2][3]
5aK562 (Chronic Myeloid Leukemia)9.32 ± 0.59[1]
A549 (Lung Cancer)4.66 ± 0.45[1]
PC-3 (Prostate Cancer)15.48 ± 1.33[1]
Hep-G2 (Hepatocellular Carcinoma)12.67 ± 1.31[1]
3-alkoxy/hydroxy-1-(aminoalkyl)-5-nitroindazoles 8, 10, 11TK-10 (Renal Cancer)Moderate Activity[4][5]
HT-29 (Colorectal Cancer)Moderate Activity[4][5]
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides 5jNot SpecifiedExceptional Efficacy[6]

Note: "Moderate Activity" and "Exceptional Efficacy" are reported as described in the source abstracts, as specific IC50 values were not provided.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-nitroindazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the test compounds at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.[2]

Cell Cycle Analysis (PI Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in each phase of the cell cycle are quantified based on their fluorescence intensity.[2]

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Lead Identification A Compound Synthesis (5-Nitroindazole Derivatives) B Cell Viability Assay (e.g., MTT) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot (Protein Expression) C->F G Structure-Activity Relationship (SAR) D->G E->G F->G H Identification of Lead Compound(s) G->H

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Key Signaling Pathway: p53/MDM2 and Bcl-2 Family in Apoptosis

Several 1H-indazole-3-amine derivatives, such as compound 6o, have been suggested to induce apoptosis by potentially inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway.[1][2][3] The diagram below illustrates this proposed mechanism.

G cluster_pathway Apoptosis Signaling Pathway cluster_p53 p53 Regulation cluster_bcl2 Bcl-2 Family Regulation Indazole 1H-indazole-3-amine Derivative (e.g., 6o) p53 p53 Indazole->p53 Activates? Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits MDM2 MDM2 p53->MDM2 Bax Bax (Pro-apoptotic) p53->Bax Activates Bax->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: A simplified diagram of the p53/MDM2 and Bcl-2 family apoptosis pathways.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Nitro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is fundamental to drug discovery and development. 5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound of interest, belonging to the indazole class known for a wide range of pharmacological activities, including potential applications in oncology and as an antimicrobial agent.[1][2][3] The efficacy and safety of such compounds are directly dependent on their purity. Therefore, rigorous purity assessment is a critical step following synthesis to identify and quantify the target compound and any impurities, such as starting materials, by-products, or degradation products.

This guide provides an objective comparison of standard analytical techniques for determining the purity of synthesized this compound. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in selecting the most appropriate methods for their needs.

Primary Analytical Techniques for Purity Assessment

The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic methods.[][5] For this compound, the most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[6][7]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. When coupled with a UV detector, it is highly effective for quantifying the main compound and detecting impurities with chromophores.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure of the compound. By identifying the characteristic signals of the target molecule, one can detect the presence of structurally different impurities. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified reference standard.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it is a powerful tool for confirming the molecular weight of the synthesized compound and identifying the mass of impurities.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for analyzing this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 254 nm and 280 nm, or scan a broader range with a DAD to detect impurities with different absorption maxima.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram (Area % method).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol describes the acquisition of a standard proton NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A standard range covering 0-12 ppm.

    • Temperature: 25°C.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and compare the chemical shifts and coupling constants to the expected structure of this compound. The presence of unexpected peaks indicates impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol combines HPLC separation with mass spectrometric detection for identity confirmation.

Methodology:

  • Sample Preparation and HPLC: Follow the same procedure as described in the HPLC protocol. The eluent from the HPLC column is directed into the mass spectrometer.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes, to ensure detection.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500). The expected [M-H]⁻ for this compound (C₈H₄N₄O₂) is approximately 187.03 g/mol .

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150°C.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. Confirm the molecular weight of the main peak. Analyze the mass spectra of minor peaks to identify potential impurities.

Data Presentation and Comparison

The data from each technique provides different insights into the purity of the sample.

Table 1: Comparative Summary of Purity Assessment Techniques

Technique Information Provided Primary Use Advantages Limitations
HPLC-UV Retention time, peak area, UV-Vis spectrumQuantification, detection of chromophoric impuritiesHigh precision and accuracy, robust, widely availableRequires impurities to have a UV chromophore, response factors can vary[8]
¹H NMR Chemical shift, coupling constants, integrationStructural confirmation, identification of structural impuritiesProvides detailed structural information, inherently quantitative with a standardLower sensitivity than HPLC, complex mixtures can be difficult to interpret
LC-MS Retention time, mass-to-charge (m/z) ratioMolecular weight confirmation, impurity identificationHigh sensitivity and specificity, provides molecular weight of impuritiesIonization efficiency can vary significantly, not inherently quantitative without standards

Table 2: Example Data for Synthesized this compound

Analysis Parameter Expected Value Observed Value (Example) Interpretation
HPLC Purity (Area %)>98%98.9%High purity, minor impurities detected.
Retention TimeCompound-specific (e.g., 12.5 min)12.5 minMain peak corresponds to the target compound.
¹H NMR Chemical Shifts (ppm in DMSO-d₆)Characteristic peaks for aromatic and indazole protonsSpectrum matches reference data for 5-nitroindazole structure[11]Confirms the chemical structure of the main component.
LC-MS [M-H]⁻187.03187.03Confirms the molecular weight of the target compound.

Alternative Compounds for Comparison

The purity assessment methods described are also applicable to other related nitroindazole derivatives. These alternatives are often explored for different therapeutic targets.

  • 5-Nitroindazole: The parent compound, used in the synthesis of various derivatives. It has been studied for its biological activities.[12][13][14]

  • 5-Nitro-1H-indazole-3-carboxylic acid: An analogue where the nitrile group is replaced by a carboxylic acid, serving as an intermediate in synthesizing anti-inflammatory agents.[15][16]

  • Derivatives of 5-Nitroindazole: A broad class of compounds synthesized to enhance specific biological activities, such as antiprotozoal or antineoplastic properties.[1][17] For example, 3-alkoxy-5-nitroindazole derivatives have shown potent antileishmanial activity.[1]

The choice of analytical methods would remain the same, though specific parameters like HPLC gradients or NMR solvents might be optimized for each unique compound.

Visualizing the Workflow and Logic

Diagrams can clarify complex processes. Below are visualizations for the experimental workflow and the logic for selecting an analytical method.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_results Final Evaluation synthesis Chemical Synthesis workup Crude Product Isolation (e.g., Precipitation, Extraction) synthesis->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification sample_prep Sample Preparation (Dissolution & Dilution) purification->sample_prep Purified Sample hplc HPLC-UV Analysis (Purity %, Impurity Profile) sample_prep->hplc nmr NMR Analysis (Structural Confirmation) sample_prep->nmr lcms LC-MS Analysis (Identity Confirmation) sample_prep->lcms data_review Data Review & Comparison hplc->data_review nmr->data_review lcms->data_review final_report Final Purity Report data_review->final_report

Caption: General experimental workflow for the synthesis and purity assessment of this compound.

G start Goal of Analysis? quant Quantitative Purity (%) start->quant Quantification structure Structural Confirmation start->structure Structure identity Identity & MW Confirmation start->identity Identity hplc Use HPLC-UV quant->hplc nmr Use NMR structure->nmr ms Use LC-MS identity->ms

Caption: Decision tree for selecting the primary analytical technique based on the desired information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Nitro-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.